2-Amino-5-bromopyridine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-bromopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOLHUGPTDEKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Record name | 2-amino-5-bromopyridine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022144 | |
| Record name | 2-Amino-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-97-5 | |
| Record name | 2-Amino-5-bromopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1072-97-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-pyridylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-5-BROMOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5QE8XW52U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-bromopyridine is a halogenated pyridine derivative that serves as a critical building block in the synthesis of a diverse array of pharmaceutical and agrochemical compounds. Its utility as a synthetic intermediate is largely dictated by its inherent physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering quantitative data, detailed experimental protocols for property determination, and a visual representation of a standard experimental workflow. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, facilitating a deeper understanding and more effective utilization of this versatile compound.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in synthetic chemistry. A summary of its key quantitative physicochemical data is presented in Table 1.
Table 1: Quantitative Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BrN₂ | [1] |
| Molecular Weight | 173.01 g/mol | [1][2] |
| Melting Point | 133-138 °C | [1][2] |
| Boiling Point | 230.9 °C at 760 mmHg | [2] |
| Density | 1.71 g/cm³ | |
| Vapor Pressure | 0.0643 mmHg at 25°C | |
| logP (Octanol/Water Partition Coefficient) | 2.00750 | |
| Appearance | Off-white to light tan crystalline powder | [2][3] |
Solubility Profile:
This compound exhibits differential solubility depending on the solvent's polarity. It is generally described as:
-
Soluble in organic solvents such as methanol, chloroform, and ethyl acetate.[2]
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the consistent application of this compound in research and development. The following sections detail generalized, standard laboratory protocols for measuring key properties.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a sensitive indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5] The tube is then tapped gently to ensure the sample is compact at the bottom.[6][7]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.[8]
-
Initial Rapid Heating: The sample is heated at a rapid rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.[6][8]
-
Precise Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2 °C/min, starting from a temperature approximately 10-15 °C below the approximate melting point.[6]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[6] A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.
Determination of Solubility
This protocol provides a qualitative assessment of a compound's solubility in various solvents.
Methodology:
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, methanol, chloroform, ethyl acetate) is added to each test tube.
-
Agitation: The test tubes are agitated vigorously (e.g., using a vortex mixer) for a set period to facilitate dissolution.
-
Observation: The samples are visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble in each solvent. The principle of "like dissolves like" generally applies, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[9][10]
Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method
The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the traditional and most reliable technique for its determination.[11][12]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 for pharmaceutical applications) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.[13]
-
Sample Dissolution: A known amount of this compound is dissolved in a known volume of either the n-octanol or aqueous phase.
-
Partitioning: The solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken gently for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.[11]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[13]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the experimental determination of the melting point of a crystalline organic solid like this compound.
Caption: Workflow for Melting Point Determination.
References
- 1. This compound 97 1072-97-5 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. byjus.com [byjus.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. Khan Academy [khanacademy.org]
- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-5-bromopyridine (CAS: 1072-97-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromopyridine is a pivotal chemical intermediate, widely recognized for its versatile applications in the synthesis of complex organic molecules.[1][2] Its structure, featuring a pyridine ring functionalized with both an amino and a bromo group, makes it a valuable precursor in the development of novel pharmaceuticals and agrochemicals.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key reactions, and safety information, tailored for professionals in research and development. The strategic location of its functional groups allows for a diverse range of chemical transformations, positioning it as a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive compounds.[1][4][5]
Physicochemical and Spectral Data
A thorough understanding of the physicochemical and spectral properties of this compound is fundamental for its application in synthesis and analysis. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1072-97-5 | [6] |
| Molecular Formula | C₅H₅BrN₂ | [7] |
| Molecular Weight | 173.01 g/mol | [8] |
| Appearance | Light yellow or off-white to light powder/crystalline solid | [9][10] |
| Melting Point | 133-138 °C | [6][9] |
| Solubility | Soluble in methanol, chloroform, ethyl acetate; Slightly soluble in water | [9][10] |
| Purity | Typically >97%, with pharmaceutical grades often exceeding 99% | [4][6][11] |
Table 2: Spectral Data
| Spectrum Type | Key Peaks/Signals | Source(s) |
| ¹H NMR (DMSO-d₆) | δ 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H, -NH₂) | [5][10] |
| ¹³C NMR | The carbon atoms bonded to deuterium will show a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to C-D coupling. The chemical shifts of these carbons will be slightly upfield compared to the corresponding carbons in the non-deuterated compound. | [10] |
| Mass Spectrometry (MS) | The molecular ion peak in the mass spectrum will be observed at an m/z value corresponding to the molecular weight. | [10][12] |
| Infrared (IR) | The IR spectrum of the sample should be identical with that of a reference standard. | [13] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the electrophilic bromination of 2-aminopyridine.[3][14] A significant challenge in this synthesis is achieving regioselectivity for the C-5 position, as the amino group activates the pyridine ring for electrophilic substitution at both the C-3 and C-5 positions, potentially leading to undesired byproducts like 2-amino-3-bromopyridine and 2-amino-3,5-dibromopyridine.[15] To address this, two primary methodologies are often employed.
Experimental Protocol 1: Three-Step Synthesis via N-Acylation
This classical approach involves the protection of the amino group to control the regioselectivity of the bromination.[15][16]
Methodology:
-
N-Acylation: The amino group of 2-aminopyridine is first protected by acylation, typically using acetic anhydride, to form 2-acetamidopyridine.[15][16]
-
Bromination: The protected intermediate, 2-acetamidopyridine, is then subjected to bromination. Common brominating agents include liquid bromine.[15]
-
Hydrolysis: The resulting bromo-intermediate is hydrolyzed, often under basic conditions (e.g., with NaOH), to remove the acetyl protecting group and yield this compound.[16]
Experimental Protocol 2: Direct Bromination with Phenyltrimethylammonium Tribromide (PTAT)
This method offers a milder and more selective direct bromination of 2-aminopyridine.[15][17]
Methodology:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine (0.1 mol), phenyltrimethylammonium tribromide (0.1 mol), and chloroform (300 ml).[17]
-
Reaction: Stir the mixture at 30°C for 2 hours.[17]
-
Work-up: Wash the reaction mixture with a saturated sodium chloride solution. Separate the organic layer and dry it with anhydrous sodium sulfate.[17]
-
Isolation: Remove the solvent by rotary evaporation to obtain an oil. Cool with ice water and add water to precipitate the solid crude product.[17]
-
Purification: Recrystallize the crude product from benzene, filter, and dry to obtain the final product. Yields using this method have been reported in the range of 75% to 81%.[15][17]
Key Reactions and Applications in Drug Discovery
The bifunctional nature of this compound, with its reactive amino and bromo groups, makes it a versatile intermediate for a wide array of chemical transformations.[15]
-
Reactions of the Amino Group: The amino group can undergo reactions such as acylation and diazotization. Diazotization, followed by a Sandmeyer-type reaction, can be used to replace the amino group with other substituents, for instance, converting it to 2,5-dibromopyridine.[15]
-
Reactions of the Bromo Group: The bromine atom is susceptible to nucleophilic substitution and is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[4][18] This allows for the introduction of diverse aryl and heteroaryl moieties, which is a critical step in building molecular complexity for drug candidates.[4][18]
This synthetic versatility makes this compound a crucial starting material in the synthesis of a range of pharmaceuticals, including:
-
Kinase Inhibitors: It is a key intermediate in the synthesis of PI3 Kinase inhibitors and VEGFR-2 inhibitors for cancer therapy.[17]
-
Dopamine D₃ Receptor Agonists: Used in the development of selective dopamine D₃ receptor agonists.[17]
-
Anti-inflammatory and Autoimmune Disease Therapeutics: It is also employed in the synthesis of compounds for treating autoimmune and inflammatory diseases.[4][17]
Safety and Handling
This compound is considered a hazardous substance.[19] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[20][21]
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. A dust mask (type N95 or equivalent) is recommended.[6][20]
-
Ventilation: Use only outdoors or in a well-ventilated area.[20]
-
Handling Practices: Avoid breathing dust, fume, gas, mist, vapors, or spray.[20] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[20]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[21]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[20]
Conclusion
This compound (CAS: 1072-97-5) is a cornerstone intermediate for chemical synthesis in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its versatile reactivity, provide a robust platform for the creation of novel, biologically active compounds. A comprehensive understanding of its chemistry and safe handling practices is essential for leveraging its full potential in research and development endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. ijssst.info [ijssst.info]
- 6. 2-アミノ-5-ブロモピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS 1072-97-5: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 1072-97-5 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound(1072-97-5) MS spectrum [chemicalbook.com]
- 13. 2-Amino-5-Bromo Pyridine, CasNo.1072-97-5 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. This compound | 1072-97-5 | Benchchem [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 18. benchchem.com [benchchem.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. jubilantingrevia.com [jubilantingrevia.com]
- 21. dcfinechemicals.com [dcfinechemicals.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2-Amino-5-bromopyridine
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate. The document details its chemical and physical properties, outlines various synthetic and analytical protocols, and explores its applications in research and drug development, with a focus on its molecular characteristics and utility.
Core Chemical and Physical Properties
This compound is a substituted pyridine derivative widely utilized in organic synthesis.[1] Its bifunctional nature, possessing both a reactive amino group and a bromine atom, makes it a versatile building block for constructing more complex molecular architectures.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BrN₂ | [2][3] |
| Molecular Weight | 173.01 g/mol | [2][4] |
| IUPAC Name | 5-bromopyridin-2-amine | [2] |
| CAS Number | 1072-97-5 | [2] |
| Appearance | Light yellow crystalline solid | [5][6] |
| Melting Point | 133-138 °C | [5] |
| Solubility | Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water. | [5][6] |
| InChI Key | WGOLHUGPTDEKCF-UHFFFAOYSA-N | [2] |
Synthesis Protocols
The synthesis of this compound can be achieved through several routes, typically starting from 2-aminopyridine. The primary challenge is achieving regioselectivity to ensure the bromine atom is introduced at the C-5 position.[1]
Experimental Protocol 1: Bromination using Bromine in Acetic Acid
This classic method involves the direct bromination of 2-aminopyridine.
Methodology:
-
A solution of 2-aminopyridine (3.0 moles) is prepared in 500 ml of acetic acid in a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and condenser.[7]
-
The solution is cooled to below 20°C using an ice bath.[7]
-
A solution of bromine (3.0 moles) in 300 ml of acetic acid is added dropwise over 1 hour with vigorous stirring.[7]
-
The precipitated product is collected by filtration and washed with water until the washings are free of ionic bromide.[7]
-
The crude product is dried at 110°C. To remove the 2-amino-3,5-dibromopyridine byproduct, the product is washed with three 500-ml portions of hot petroleum ether (b.p. 60–80°).[7]
-
The final product is sufficiently pure for subsequent reactions.[7]
Experimental Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This method utilizes a milder and more selective brominating agent, offering high yields.[8][9]
Methodology:
-
To a solution of 2-aminopyridine (5.3 mmol) in 5 mL of acetone, add N-Bromosuccinimide (NBS) (5.6 mmol) dropwise over 30 minutes at 10°C.[9]
-
The reaction mixture is stirred for an additional 30 minutes.[9]
-
The solvent is removed by evaporation under vacuum.[9]
-
The resulting residue is recrystallized from 90% ethanol to yield the pure this compound product.[9]
Experimental Protocol 3: Synthesis using Phenyltrimethylammonium Tribromide
This approach provides a method with mild reaction conditions and reduced byproducts.[10][11]
Methodology:
-
In a 1-liter three-necked flask, add 2-aminopyridine (0.1 mol), phenyltrimethylammonium tribromide (0.1 mol), and 300 ml of chloroform.[10]
-
Equip the flask with a mechanical stirrer, thermometer, and condenser, and stir the mixture at 25-30°C for 2 hours.[10]
-
Wash the reaction mixture with 40 ml of a saturated sodium chloride solution.[10]
-
Separate the organic layer and wash it 2-3 times with 20 ml of water.[10]
-
Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain an oil.[10]
-
Cool the oil with ice water and add water to precipitate the solid crude product, which is then recrystallized from benzene and dried to yield the final product.[10]
Analytical Characterization
The structural integrity and purity of this compound are confirmed using various spectroscopic and chromatographic techniques.
| Technique | Key Observations |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for the protons on the pyridine ring and the amino group.[2][9][12] |
| ¹³C NMR | The carbon NMR spectrum provides information on the carbon skeleton of the molecule.[2] |
| Mass Spectrometry | Mass spectrometry confirms the molecular weight of 173.01 g/mol . The presence of bromine results in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio).[2][13][14] |
| FTIR Spectroscopy | Infrared spectroscopy is used to identify the functional groups present, such as the N-H stretches of the amino group and C=N/C=C stretches of the pyridine ring.[2][3] |
| HPLC | High-Performance Liquid Chromatography is employed to assess the purity of the synthesized compound.[9] |
Experimental Protocol: HPLC Analysis
Methodology:
-
System : Agilent LC-20AT or equivalent.[9]
-
Column : Hypersil BDS C18 (5 µm, 250×4.6 mm).[9]
-
Mobile Phase : A mixture of acetonitrile and water (40/60, v/v).[9]
-
Flow Rate : 1.0 mL/min.[9]
-
Detection : UV at 245 nm.[9]
-
Injection Volume : 5 µL.[9]
-
Column Temperature : 25°C.[9]
Applications in Research and Development
This compound is a valuable reagent in several areas of chemical and pharmaceutical research.
-
Intermediate for Polycyclic Azaarenes : It serves as a precursor in the synthesis of complex nitrogen-containing heterocyclic compounds, which are scaffolds in many biologically active molecules.[15][16]
-
Derivatization and Labeling : The amino group allows for its use in derivatizing other molecules. It is notably used for labeling the reducing end of oligosaccharides, facilitating their analysis by mass spectrometry through reductive amination.[15] The bromine atom provides a unique isotopic signature for detection.
-
Co-crystal Engineering : It has been used in studies of hydrogen-bonding patterns to form co-crystals with other organic molecules, which is relevant in materials science and pharmaceutical formulation.[15]
-
Pharmaceutical Synthesis : It is an important intermediate in the preparation of more complex pharmaceutical compounds, such as 2-Amino-5-bromo-3-iodopyridine.[9]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Acute Toxicity, Oral (Danger) : Toxic if swallowed.[2]
-
Eye Irritation (Warning) : Causes serious eye irritation.[2][15]
-
Specific Target Organ Toxicity (Warning) : May cause respiratory irritation.[2][15]
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[6]
References
- 1. This compound | 1072-97-5 | Benchchem [benchchem.com]
- 2. This compound | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: Structural Characteristics and Applications in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 4. This compound 97 1072-97-5 [sigmaaldrich.com]
- 5. This compound | 1072-97-5 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. ijssst.info [ijssst.info]
- 10. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 12. This compound(1072-97-5) 1H NMR spectrum [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound(1072-97-5) MS [m.chemicalbook.com]
- 15. This compound 97 1072-97-5 [sigmaaldrich.com]
- 16. scbt.com [scbt.com]
In-Depth Technical Guide: 2-Amino-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and synthetic applications of 2-Amino-5-bromopyridine, a key intermediate in pharmaceutical and agrochemical research.
Core Properties of this compound
This compound is a substituted pyridine derivative with the molecular formula C₅H₅BrN₂.[1] It serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring both an amino group and a bromine atom on the pyridine ring, allows for a wide range of chemical modifications, making it a valuable precursor for complex molecules.[2]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Melting Point | 133-138 °C | [2][3][4] |
| 135-145 °C | [5] | |
| Molecular Weight | 173.01 g/mol | [3][6] |
| Molecular Formula | C₅H₅BrN₂ | [1][3] |
| Appearance | White to off-white, light yellow or tan powder or crystalline powder or chunks. | [3] |
| Solubility | Soluble in methanol, chloroform, ethyl acetate. Slightly soluble in water. | [7] |
| CAS Number | 1072-97-5 | [3] |
Experimental Protocol: Melting Point Determination
The melting point of this compound is a critical parameter for its identification and purity assessment. A standard experimental protocol for its determination using a capillary melting point apparatus is detailed below.
Principle
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.
Materials and Apparatus
-
This compound sample
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
-
Spatula
Procedure
-
Sample Preparation:
-
Place a small amount of the this compound sample on a clean, dry surface.
-
If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be approximately 2-3 mm.
-
-
Loading the Apparatus:
-
Carefully insert the capillary tube containing the sample into the sample holder of the melting point apparatus.
-
-
Melting Point Measurement:
-
Set the starting temperature of the apparatus to approximately 10-15°C below the expected melting point of this compound (around 120°C).
-
Set the heating rate to a rapid value (e.g., 10-20°C/minute) to quickly approach the melting range.
-
Once the temperature is about 15°C below the expected melting point, reduce the heating rate to 1-2°C/minute to ensure accurate determination.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating and record the temperature at which the last solid particle melts (T2).
-
The melting point range is reported as T1 - T2.
-
-
Post-Measurement:
-
Turn off the apparatus and allow it to cool.
-
Dispose of the used capillary tube in the designated glass waste container.
-
Experimental Workflow Diagram
Caption: Workflow for determining the melting point of a solid organic compound.
Role in Drug Development and Signaling Pathways
This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility in medicinal chemistry stems from the ability to functionalize both the amino group and the bromine atom, allowing for the construction of diverse molecular scaffolds.[2] It is particularly valuable in the synthesis of azaarenes and other polycyclic compounds, which are prevalent in many drug candidates.[8]
While this compound itself is not typically the final active pharmaceutical ingredient (API), it serves as a foundational component for molecules designed to interact with specific biological targets. For instance, derivatives of this compound have been utilized in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs.
Representative Signaling Pathway: Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival. Small molecule inhibitors are designed to block the activity of these kinases, thereby halting the downstream signaling cascade that promotes cancer progression. The diagram below illustrates a simplified, representative signaling pathway that can be targeted by kinase inhibitors synthesized from precursors like this compound.
Caption: A generalized signaling pathway targeted by kinase inhibitors.
It is important to emphasize that this compound is a precursor to the inhibitor molecule. Through multi-step synthesis, the pyridine core is elaborated with other chemical moieties to create a compound with high affinity and selectivity for the target kinase.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and chemical industries. Its well-defined melting point and versatile chemical reactivity make it an invaluable starting material for the synthesis of a wide array of complex organic molecules, including those with potential therapeutic applications in areas such as oncology and inflammatory diseases. The standardized protocols for its characterization and its strategic application in the synthesis of targeted therapies underscore its importance in modern drug discovery and development.
References
- 1. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmabeginers.com [pharmabeginers.com]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Melting Point Apparatus SOP Template | Template by ClickUp™ [clickup.com]
- 8. Page loading... [guidechem.com]
A Technical Guide to the Solubility of 2-Amino-5-bromopyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-bromopyridine, a key building block in medicinal chemistry and materials science.[1] Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This document summarizes the available solubility data, presents a detailed experimental protocol for its quantitative determination, and visualizes the experimental workflow.
Solubility Profile of this compound
A review of current literature and chemical databases indicates that while qualitative solubility information is available, specific quantitative data (e.g., in g/100 mL or mol/L at various temperatures) is not extensively published. The existing information describes this compound as a white to off-white crystalline solid.[1][2] Its solubility in various organic solvents is generally described in qualitative terms.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Reference |
|---|---|---|
| Methanol | Soluble | [1][2][3][4] |
| Ethanol | Moderately Soluble | [1] |
| Chloroform | Soluble | [2][3][4] |
| Ethyl Acetate | Soluble | [2][3][4] |
| Dimethylformamide (DMF) | Moderately Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble (10 mM) | [4] |
| Water | Slightly Soluble / Sparingly Soluble |[1][2][3][4] |
Note: The term "soluble" is qualitative and does not specify the saturation limit. For precise applications, experimental determination of quantitative solubility is essential.
Experimental Protocol: Isothermal Equilibrium Method
The following is a detailed, generalized methodology for determining the solubility of a solid compound like this compound in an organic solvent. This approach, often referred to as the isothermal shake-flask method, is a gold standard for generating reliable solubility data.[5]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.
2.1 Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate) of analytical grade or higher
-
Equipment:
-
Analytical balance (±0.1 mg accuracy)
-
Temperature-controlled orbital shaker or water bath
-
Vials with airtight seals (e.g., screw-cap glass vials with PTFE septa)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer, or NMR)[6]
-
2.2 Experimental Procedure
-
Preparation:
-
Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Securely seal the vials to prevent any solvent evaporation during the experiment.[7]
-
-
Equilibration:
-
Place the vials in the temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 298.15 K).
-
Agitate the mixtures for a sufficient duration to ensure that solid-liquid equilibrium is reached. This period is typically 24 to 48 hours but should be determined empirically by taking measurements at different time points (e.g., 24h, 36h, 48h) until the concentration of the solute in the solution remains constant.[7][8]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the vials to rest in the temperature bath for a short period (e.g., 30 minutes) to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
-
Analysis:
-
Accurately weigh the flask containing the filtered sample to determine the mass of the solution.
-
Dilute the sample to a known volume with the appropriate solvent.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as HPLC-UV.[6] A suitable detection wavelength for this compound is 245 nm.[4]
-
-
Calculation:
-
Calculate the concentration of the saturated solution, accounting for any dilution.
-
Express the solubility in desired units, such as mole fraction (x), grams per 100 mL ( g/100 mL), or molarity (mol/L).[7]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal equilibrium method for solubility determination.
Caption: Workflow for isothermal solubility determination.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 1072-97-5 [chemicalbook.com]
- 3. 2 amino-5-bromopyridine | PDF [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the ¹H NMR Spectral Data of 2-Amino-5-bromopyridine
This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the ¹H NMR spectral data of 2-Amino-5-bromopyridine. This document presents quantitative data in a structured format, details experimental protocols, and includes a visualization of the synthetic pathway.
Quantitative ¹H NMR Spectral Data
The ¹H NMR spectral data for this compound is summarized in the table below. Data has been compiled from various sources and is presented for two common deuterated solvents: Dimethyl Sulfoxide-d₆ (DMSO-d₆) and Chloroform-d (CDCl₃).
| Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| DMSO-d₆ | H-6 | ~8.10 | d | ~2.4 | 1H |
| H-4 | ~7.49 | dd | ~8.7, 2.4 | 1H | |
| H-3 | ~6.41 | d | ~8.7 | 1H | |
| -NH₂ | ~6.10 | br s | - | 2H | |
| CDCl₃ | H-6 | ~8.05 | d | 2.4 | 1H |
| H-4 | ~7.34 | dd | 8.7, 2.4 | 1H | |
| H-3 | ~6.40 | d | 8.7 | 1H | |
| -NH₂ | ~4.55 | br s | - | 2H |
Note: Chemical shifts and coupling constants are approximate and may vary slightly depending on the specific experimental conditions, such as concentration and temperature. "d" denotes a doublet, "dd" a doublet of doublets, and "br s" a broad singlet.
Experimental Protocols
A standard protocol for acquiring high-quality ¹H NMR spectra of this compound is outlined below.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities interfering with the spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ and CDCl₃ are common choices.[1]
-
Concentration: Prepare a solution with a concentration of 5-25 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[2]
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
-
Dissolution: Dissolve the sample completely in the deuterated solvent. Gentle vortexing or sonication may be used to aid dissolution.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) for CDCl₃ or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for aqueous solutions, can be added. Often, the residual solvent peak is used for referencing (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically used.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.
-
Spectral Width (sw): Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption signals.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify the chemical shift of each peak and determine the multiplicities and coupling constants.
-
Synthesis Workflow of this compound
The most common synthetic route to this compound involves the regioselective bromination of 2-aminopyridine. This workflow is visualized in the diagram below.[3][4]
Caption: A simplified workflow for the synthesis of this compound.
References
Mass Spectrometry of 2-Amino-5-bromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry data for 2-Amino-5-bromopyridine (C₅H₅BrN₂), a key building block in pharmaceutical and agrochemical synthesis. This document details experimental protocols, data interpretation, and fragmentation pathways to support researchers in the identification, characterization, and quantification of this compound.
Quantitative Mass Spectrometry Data
The mass spectrometric analysis of this compound can be effectively performed using both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques. Due to the presence of bromine, the mass spectra exhibit a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Electron Ionization (EI) Mass Spectrometry
EI-MS is a "hard" ionization technique that provides detailed structural information through extensive fragmentation. The data presented below is representative of a typical 70 eV EI spectrum.
| m/z | Proposed Fragment Ion | Relative Abundance (%) |
| 172/174 | [M]⁺˙ (Molecular Ion) | 100 |
| 93 | [M - Br]⁺ | 15 |
| 66 | [C₄H₄N]⁺ | 29 |
Table 1: Key fragment ions and their relative abundances in the Electron Ionization (EI) mass spectrum of this compound.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a "soft" ionization technique, particularly suitable for polar molecules, that typically yields the protonated molecule with minimal fragmentation. In positive ion mode, this compound is expected to be observed as the [M+H]⁺ ion.
| m/z | Proposed Fragment Ion |
| 174/176 | [M+H]⁺ |
Table 2: Expected protonated molecular ion in the Electrospray Ionization (ESI) mass spectrum of this compound.
Further fragmentation via tandem mass spectrometry (MS/MS) can be induced. A primary fragmentation pathway would involve the loss of the bromine atom.
Experimental Protocols
Detailed methodologies are crucial for the reproducible analysis of this compound. The following protocols provide a framework for conducting GC-MS (EI) and LC-MS (ESI) experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of this compound using a standard GC-MS system with an EI source.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Preparation: Dissolve the sample in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 µg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless inlet, typically at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-200.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is designed for the analysis of this compound using a standard HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.
-
Instrumentation: HPLC or UHPLC system coupled to a quadrupole or time-of-flight (TOF) mass spectrometer.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 10 µg/mL.
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Scan Range: m/z 50-300.
-
For MS/MS: Select the precursor ions (m/z 174 and 176) and apply collision-induced dissociation (CID) with a suitable collision energy (e.g., 10-30 eV) to observe fragment ions.
-
Fragmentation Pathway Visualization
The following diagram illustrates the proposed fragmentation pathway of this compound under Electron Ionization (EI) conditions.
Caption: Proposed EI fragmentation of this compound.
The logical workflow for sample analysis using LC-MS is depicted below.
Caption: General experimental workflow for LC-MS analysis.
An In-depth Technical Guide to the Crystal Structure of 2-Amino-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 2-Amino-5-bromopyridine, a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. This document details the crystallographic data, experimental protocols for its determination, and visualizations of its structural and synthetic workflows.
Introduction
This compound (C₅H₅BrN₂) is a substituted pyridine derivative that serves as a versatile building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a bromine atom susceptible to various coupling reactions, makes it a valuable precursor for the development of complex molecular architectures, including kinase inhibitors and other bioactive molecules.[2][3] Understanding its solid-state structure is crucial for controlling its reactivity, polymorphism, and formulation properties in drug development. This guide focuses on the definitive crystal structure determined from powder X-ray diffraction data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₅H₅BrN₂ |
| Molecular Weight | 173.01 g/mol |
| CAS Number | 1072-97-5 |
| Appearance | White to off-white crystalline powder or needles |
| Melting Point | 133-138 °C |
| Solubility | Soluble in methanol, chloroform, and ethyl acetate; slightly soluble in water. |
| pKa (pyridinium ion) | ~5.25 |
Data sourced from various chemical databases.[2][4][5]
Crystallographic Data
The crystal structure of this compound was determined by Goubitz, K.; Sonneveld, E. J.; & Schenk, H. in 2001 from X-ray powder diffraction data.[6][7] The compound crystallizes in a monoclinic system. Key crystallographic data are summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a | 13.80 Å |
| b | 5.839 Å |
| c | 7.687 Å |
| α | 90.000° |
| β | 106.04° |
| γ | 90.000° |
| Z | 4 |
Reference: Goubitz, K.; Sonneveld, E. J.; Schenk, H. Zeitschrift für Kristallographie 2001, 216(3), 176-181.[6]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the regioselective bromination of 2-aminopyridine. A common challenge is to prevent the formation of undesired byproducts. A robust method involves a three-step process:
-
N-Acylation: The amino group of 2-aminopyridine is first protected, commonly by reacting it with acetic anhydride to form 2-acetamidopyridine. This step moderates the activating effect of the amino group and directs bromination to the 5-position.
-
Bromination: The protected intermediate is then brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, in a suitable solvent like chloroform.[2][8]
-
Hydrolysis: The acetyl protecting group is subsequently removed by hydrolysis under basic conditions (e.g., with NaOH) to yield the final product, this compound.[8]
Crystal Structure Determination from Powder X-ray Diffraction
The following outlines a generalized protocol for determining the crystal structure of a small organic molecule like this compound from powder X-ray diffraction (PXRD) data, based on the methodologies available at the time of the original study.
-
Sample Preparation: A high-purity, crystalline powder of this compound is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder (e.g., a flat plate or a capillary).
-
Data Collection:
-
Instrument: A high-resolution powder diffractometer is used, typically equipped with a Bragg-Brentano geometry and a scintillation or position-sensitive detector.
-
X-ray Source: Copper Kα radiation (λ ≈ 1.54 Å) is commonly employed.
-
Scan Parameters: The diffraction pattern is collected over a wide 2θ range (e.g., 5-100°) with a small step size (e.g., 0.02°) and a sufficient counting time per step to ensure good statistics.
-
-
Data Analysis and Structure Solution:
-
Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters and the crystal system using indexing software.
-
Structure Solution: The crystal structure is solved ab initio from the powder data using methods such as direct methods, Patterson methods, or real-space methods (e.g., simulated annealing).
-
Rietveld Refinement: The entire diffraction pattern is then fitted using the Rietveld method. This involves refining the structural model (atomic coordinates, thermal parameters) and instrumental parameters until the calculated pattern shows the best possible fit to the experimental data. Soft constraints on bond lengths and angles of the molecule may be applied during the refinement to maintain a chemically reasonable geometry.[7]
-
Visualizations
Synthetic and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent structural characterization.
Caption: Synthetic and characterization workflow for this compound.
Intermolecular Interactions in the Crystal Lattice
The crystal packing of this compound and its derivatives is significantly influenced by hydrogen bonding. The amino group acts as a hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. This leads to the formation of specific supramolecular synthons. In co-crystals, for example with carboxylic acids, robust hydrogen-bonded motifs are formed.[7] The diagram below illustrates the fundamental hydrogen bonding capability of the molecule.
Caption: Potential intermolecular hydrogen bonding in this compound.
References
- 1. This compound | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Synthesis, characterisation and crystal structure of 2-aminopyridinium (this compound)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II) [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
The Biological Versatility of 2-Amino-5-bromopyridine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to the development of a wide array of therapeutic agents. Among these, 2-Amino-5-bromopyridine stands out as a particularly valuable building block. Its unique trifecta of a nucleophilic amino group, a readily displaceable bromo substituent, and the inherent aromaticity of the pyridine ring provides a versatile platform for the synthesis of diverse and complex molecular architectures with significant biological potential.
This in-depth technical guide explores the biological activities of derivatives synthesized from the this compound core. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by quantitative data from relevant studies. Furthermore, this guide provides detailed experimental protocols for key synthetic and biological evaluation methods, alongside visualizations of critical signaling pathways, to empower researchers in their drug discovery endeavors.
Anticancer Activity of this compound Derivatives
Derivatives of this compound have emerged as promising candidates in oncology research, with studies pointing towards their potential as inhibitors of key signaling pathways implicated in tumor growth and proliferation. Two such pathways are the PI3K/Akt/mTOR and the VEGFR-2 signaling cascades.
Imidazo[1,2-a]pyridine Derivatives as PI3K Inhibitors
The fusion of a pyridine ring with an imidazole moiety gives rise to the imidazo[1,2-a]pyridine scaffold, a structure that has been investigated for its ability to inhibit phosphatidylinositol 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell cycle, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
While specific quantitative data for imidazo[1,2-a]pyridines derived directly from this compound are not extensively reported, studies on analogous series of imidazo[1,2-a]pyridine derivatives have demonstrated potent PI3Kα inhibitory activity and antiproliferative effects in various cancer cell lines.
Table 1: Representative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target | IC50 (nM) | Cell Line | IC50 (µM) |
| 1 | PI3Kα | 1.8 | HeLa | 0.21 |
| 2 | PI3Kα | 2.8 | A375 | 0.14 |
| 3 | CLK1 | 700 | - | - |
| 4 | DYRK1A | 2600 | - | - |
Note: The data presented is for representative imidazo[1,2-a]pyridine derivatives and may not be from compounds directly synthesized from this compound. It serves to illustrate the potential of this chemical class.
Pyrimido[4,5-d]pyrimidine Derivatives as Kinase Inhibitors
The pyrimido[4,5-d]pyrimidine core, which can be synthesized from 2-aminopyridine precursors, is another privileged scaffold in cancer drug discovery. These derivatives have been shown to target various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). CDKs are critical for cell cycle regulation, while VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
The data below showcases the inhibitory potential of pyrimido[4,5-d]pyrimidine derivatives against these crucial cancer targets.
Table 2: Representative Anticancer Activity of Pyrimido[4,5-d]pyrimidine Derivatives
| Compound ID | Target | IC50 (µM) | Cell Line | Growth Inhibition (%) at 10⁻⁵M |
| 5 | CDK2 | 0.05 | HOP-92 | 102.6 |
| 6 | CDK2 | 0.25 | RXF 393 | 124.0 |
| 7 | CDK2 | 0.31 | - | - |
| 8 | CDK4 | 0.66 | - | - |
Note: This data represents the activity of various pyrimido[4,5-d]pyrimidine derivatives and is intended to be illustrative of the potential of this class of compounds.
Antimicrobial Activity of this compound Derivatives
In an era of increasing antimicrobial resistance, the development of novel antibacterial and antifungal agents is of paramount importance. Thiourea derivatives of 2-aminopyridines have been investigated for their antimicrobial properties. The presence of the thiourea moiety can enhance the biological activity of the parent molecule.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of thiourea derivatives against various microbial strains, demonstrating their potential as antimicrobial agents.
Table 3: Representative Antimicrobial Activity of Thiourea Derivatives
| Compound ID | Microorganism | MIC (µg/mL) |
| 9 | Staphylococcus aureus | 2 - 16 |
| 10 | Staphylococcus epidermidis | 2 - 16 |
| 11 | Enterococcus faecalis | 2 - 16 |
| 12 | Mycobacterium tuberculosis H37Rv | 2 - 32 |
Note: The presented MIC values are for representative thiourea derivatives and may not originate from compounds synthesized using this compound. This data highlights the general antimicrobial potential of this class of molecules.
Experimental Protocols
Synthesis of Imidazo[1,2-a]pyridine Derivatives
This protocol describes a general method for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines.
Procedure:
-
A mixture of the respective 2-aminopyridine (1.0 mmol), the appropriate α-bromoketone (1.1 mmol), and NaHCO₃ (2.0 mmol) in ethanol (10 mL) is stirred at reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
A general procedure for the synthesis of pyrimido[4,5-d]pyrimidines is outlined below.
Procedure:
-
A mixture of 6-amino-2-thiouracil (1 mmol), an appropriate aldehyde (1 mmol), and thiourea (1.2 mmol) in glacial acetic acid (20 mL) is heated at reflux for 8-10 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Procedure:
-
Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plate at the appropriate temperature for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
The Pivotal Role of 2-Amino-5-bromopyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-bromopyridine has emerged as a cornerstone scaffold in medicinal chemistry, serving as a versatile and indispensable building block for the synthesis of a diverse array of therapeutic agents. Its unique electronic properties and strategically positioned functional groups—an amino group at the 2-position and a bromine atom at the 5-position—provide a robust platform for constructing complex molecular architectures. This technical guide delves into the core utility of this compound, offering a comprehensive overview of its application in the synthesis of targeted therapies, particularly in oncology and inflammatory diseases. Detailed experimental protocols for key synthetic transformations and biological assays are provided, alongside a quantitative analysis of the biological activity of representative derivatives. Furthermore, this guide visualizes the critical signaling pathways targeted by these compounds, offering a deeper understanding of their mechanism of action.
Introduction: The Versatility of a Privileged Scaffold
This compound is a heterocyclic compound that has garnered significant attention in the pharmaceutical industry.[1][2][3][4] The pyridine ring is a common motif in numerous FDA-approved drugs, and the specific substitution pattern of this compound offers medicinal chemists a unique set of tools for drug design. The amino group serves as a key hydrogen bond donor and a nucleophilic handle for further derivatization, while the bromine atom is an ideal site for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] This dual functionality allows for the systematic and efficient exploration of chemical space to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates.
The primary applications of this scaffold lie in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][4] Notably, this compound is a key intermediate in the synthesis of inhibitors for critical signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, both of which are frequently dysregulated in cancer.[5][6]
Synthetic Utility and Key Reactions
The reactivity of this compound makes it a valuable starting material for a range of chemical transformations. The most significant of these are palladium-catalyzed cross-coupling reactions that enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.
Logical Workflow for Synthesis of Bioactive Derivatives
Caption: Synthetic pathways from this compound.
Applications in Targeted Therapy
Derivatives of this compound have shown significant promise as inhibitors of key enzymes involved in cell signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[7] this compound serves as a key precursor for the synthesis of various PI3K inhibitors.[8][9]
Caption: PI3K/Akt signaling pathway and inhibition point.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[10] Several potent VEGFR-2 inhibitors have been developed using this compound as a starting material.[9]
Caption: VEGFR-2 signaling pathway and point of inhibition.
Quantitative Biological Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative compounds derived from this compound against various human cancer cell lines and kinases.
| Compound Class | Target/Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivative | PI3Kα | 0.15 | [11] |
| Imidazo[1,2-a]pyridine Derivative | T47D (Breast Cancer) | 7.9 | [11] |
| Imidazo[1,2-a]pyridine Derivative | MCF-7 (Breast Cancer) | 9.4 | [11] |
| Piperazinylquinoxaline Derivative | VEGFR-2 | 0.19 | [12] |
| Piperazinylquinoxaline Derivative | A549 (Lung Cancer) | 10.61 | [12] |
| Piperazinylquinoxaline Derivative | HepG-2 (Liver Cancer) | 9.52 | [12] |
| Pyridine-Urea Derivative | VEGFR-2 | 3.93 | [13] |
| Pyridine-Urea Derivative | MCF-7 (Breast Cancer) | 0.11 (72h) | [13] |
Detailed Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium phosphate (2.5 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter through a pad of celite and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11][14]
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium(II) acetate (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
-
Sealable reaction tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, sealable reaction tube, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[15]
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Principle: The yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by metabolically active cells to form purple formazan crystals. The concentration of these crystals is proportional to the number of viable cells.[2]
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]
In Vitro VEGFR-2 Kinase Assay
This protocol details a luminescence-based assay to quantify the inhibitory activity of compounds on recombinant human VEGFR-2 kinase.
Principle: The assay measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).[10][16]
Procedure:
-
Master Mixture Preparation: Prepare a master mixture containing kinase buffer, ATP, and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1).
-
Plate Setup: Add the master mixture to each well of a white 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the test compounds to the respective wells. Add buffer with DMSO to the positive control (no inhibitor) and blank (no enzyme) wells.
-
Enzyme Addition: Add diluted VEGFR-2 enzyme to the test and positive control wells. Add buffer to the blank wells.
-
Incubation: Mix gently and incubate at 30°C for 45 minutes.
-
Detection: Add a reagent (e.g., Kinase-Glo® MAX) to stop the reaction and measure the remaining ATP via a luciferase reaction. Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10][16]
Conclusion
This compound is a demonstrably valuable and versatile building block in medicinal chemistry. Its favorable reactivity profile allows for the efficient synthesis of a wide range of derivatives with significant therapeutic potential, particularly as kinase inhibitors for the treatment of cancer. The strategic application of modern synthetic methodologies, coupled with robust biological evaluation, continues to unlock the full potential of this privileged scaffold in the ongoing quest for novel and more effective medicines. This guide provides a foundational resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line | NSF Public Access Repository [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-5-bromopyridine: A Comprehensive Technical Guide for Synthetic Chemistry
Introduction
2-Amino-5-bromopyridine is a versatile heterocyclic organic compound that has emerged as a critical building block in modern organic synthesis.[1][2] Its structure, featuring a pyridine ring substituted with a nucleophilic amino group at the 2-position and a bromine atom at the 5-position, offers multiple reaction sites for functionalization.[1][3] This unique arrangement makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery for creating pharmaceuticals targeting cancer and inflammatory diseases.[2][4][5] This guide provides an in-depth overview of the physicochemical properties, spectroscopic data, synthesis, and key synthetic applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid or powder at room temperature.[6][7] It exhibits moderate solubility in common organic solvents like methanol, ethanol, and dimethylformamide (DMSO), with limited solubility in water.[6][7] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅BrN₂ | [1][8] |
| Molecular Weight | 173.01 g/mol | [3][8] |
| Appearance | Off-white to light powder or crystalline solid | [3][6][7] |
| Melting Point | 133-138 °C | [3][7] |
| Boiling Point | 230.9 °C at 760 mmHg | [3][7] |
| CAS Number | 1072-97-5 | [3][6] |
| pKa (pyridinium ion) | ~5.25 | [7] |
| Solubility | Soluble in methanol, chloroform, ethyl acetate; slightly soluble in water. | [3][7] |
Spectroscopic Data
The structural features of this compound can be confirmed through various spectroscopic techniques. The following table summarizes typical spectroscopic data for the compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR (DMSO-d₆) | δ 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H, -NH₂) | [7] |
| ¹³C NMR | Data not explicitly found in search results, but would show 5 distinct aromatic carbon signals. | |
| Mass Spectrometry (MS) | Molecular ion peaks at m/z 172 and 174, reflecting the isotopic pattern of bromine. | [8] |
| Infrared (IR) | Characteristic peaks for N-H stretching (amino group), C=C and C=N stretching (pyridine ring), and C-Br stretching. | [8] |
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the regioselective bromination of 2-aminopyridine.[6] Reagents such as N-bromosuccinimide (NBS) or molecular bromine are frequently used.[6][9] Another effective method employs phenyltrimethylammonium tribromide, which offers mild reaction conditions and reduces the formation of byproducts.[3][4]
General Experimental Protocol for Bromination using NBS
This protocol is adapted from a procedure for the synthesis of 2-amino-5-bromo-3-iodopyridine, where the initial step is the bromination of 2-aminopyridine.[9]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-aminopyridine (1.0 eq) in a solvent such as acetone (e.g., 10 mL per 1 g of starting material).[9]
-
Reagent Addition: Cool the solution to approximately 10 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature.[9]
-
Reaction: Stir the mixture for an additional 30 minutes at 10 °C after the addition is complete.[9]
-
Work-up: Remove the solvent by evaporation under reduced pressure.[9]
-
Purification: Recrystallize the resulting residue from a suitable solvent system, such as 90% ethanol, to yield this compound as a solid. A yield of up to 95% can be achieved with this method.[9]
References
- 1. This compound: Structural Characteristics and Applications in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1072-97-5 | Benchchem [benchchem.com]
- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijssst.info [ijssst.info]
The Role of 2-Amino-5-bromopyridine Derivatives in Oncology: A Technical Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 2-Amino-5-bromopyridine itself is not recognized as a direct anticancer agent, its true value in oncology lies in its role as a versatile chemical scaffold. This pyridine derivative serves as a crucial starting material for the synthesis of a diverse range of heterocyclic compounds that exhibit significant anti-tumor activity. This technical guide delves into the core mechanisms of action of these derivatives, focusing on the key signaling pathways they modulate, the induction of programmed cell death, and their impact on the cell cycle in cancer cells. Through a comprehensive review of experimental data, this document aims to provide researchers and drug development professionals with a detailed understanding of the therapeutic potential of compounds derived from this compound.
The primary anticancer activities observed in derivatives of this compound, such as pyrimido[4,5-d]pyrimidines and imidazopyridines, stem from their ability to interact with key cellular targets involved in cancer cell proliferation and survival. These mechanisms predominantly include the inhibition of critical kinases, leading to cell cycle arrest and the induction of apoptosis.
Core Mechanisms of Action of this compound Derivatives
The anticancer effects of compounds synthesized from this compound are multifaceted, primarily converging on the disruption of cell cycle progression and the activation of apoptotic pathways. This is often achieved through the inhibition of key protein kinases that are frequently dysregulated in cancer.
Kinase Inhibition
A significant number of potent anticancer agents derived from this compound function as kinase inhibitors. These molecules are designed to fit into the ATP-binding pocket of specific kinases, preventing the phosphorylation of their downstream targets and thereby blocking signal transduction pathways essential for cancer cell growth and survival.
Cyclin-Dependent Kinase (CDK) Inhibition:
Many pyrimido[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK4/6. CDKs are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest. For instance, inhibition of the CDK4/Cyclin D and CDK6/Cyclin D complexes prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition. Similarly, inhibition of the CDK2/Cyclin E and CDK2/Cyclin A complexes can arrest the cell cycle at the G1/S and S phase checkpoints, respectively.
VEGFR-2 and HER-2 Inhibition:
Other derivatives have been shown to target receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). Inhibition of VEGFR-2 blocks the downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are crucial for angiogenesis, tumor cell proliferation, and survival. Similarly, inhibiting HER-2, a key driver in a subset of breast cancers, disrupts its downstream signaling cascades, leading to reduced proliferation and increased apoptosis.
Cell Cycle Arrest
The inhibition of CDKs and other signaling pathways by this compound derivatives culminates in the arrest of the cell cycle at various checkpoints, primarily the G1/S and G2/M transitions. This prevents cancer cells from replicating their DNA and dividing, ultimately halting tumor growth. The specific phase of cell cycle arrest is dependent on the specific derivative and its primary molecular target. For example, potent CDK4/6 inhibitors typically induce a G1 arrest.
Induction of Apoptosis
A crucial mechanism by which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often a consequence of cell cycle arrest and the inhibition of pro-survival signaling pathways. The apoptotic cascade is typically initiated through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspases-3 and -7, leading to the systematic dismantling of the cell.
Wnt/β-catenin Signaling Pathway Inhibition
Certain aminopyrimidine derivatives have been shown to inhibit the canonical Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes promoting proliferation. Inhibition of this pathway can lead to the degradation of β-catenin, thereby reducing the transcription of its target genes and suppressing tumor growth.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Quantitative Data Summary
The in vitro anticancer activity of various derivatives of this compound is typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. The following tables summarize representative data from the literature.
Table 1: In Vitro Anticancer Activity of Pyrimido[4,5-d]pyrimidine Derivatives (CDK Inhibitors)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 0.85 | [1] |
| Derivative A | A549 (Lung) | 1.23 | [1] |
| Derivative A | HT-29 (Colon) | 1.56 | [1] |
| Derivative B | MCF-7 (Breast) | 0.52 | [1] |
| Derivative B | A549 (Lung) | 0.98 | [1] |
| Derivative B | HT-29 (Colon) | 1.15 | [1] |
| Compound 7f | - | 0.05 (CDK2) | [2] |
| Compound 7e | - | 0.25 (CDK2) | [2] |
| Compound 7a | - | 0.31 (CDK2) | [2] |
Table 2: In Vitro Anticancer Activity of Imidazopyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5h | MCF-7 (Breast) | - | [3] |
| Compound 6f | MCF-7 (Breast) | - | [3] |
| Compound 6h | MCF-7 (Breast) | - | [3] |
| Compound 8 | HeLa (Cervical) | 0.34 | [4] |
| Compound 12 | MDA-MB-231 (Breast) | 0.29 | [4] |
Table 3: In Vitro Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6b | PC-3 (Prostate) | - | [5] |
| Compound 6e | PC-3 (Prostate) | - | [5] |
| Compound 8d | MCF-7 (Breast) | - | [5] |
| Compound 5 | HepG-2 (Liver) | 5.91 | [6] |
| Compound 10 | MCF-7 (Breast) | 7.69 | [6] |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Human cancer cell lines
-
Complete culture medium
-
This compound derivative
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[1][6][7][8]
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Human cancer cell lines
-
Complete culture medium
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the cell cycle analysis protocol.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9][10]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
This compound stands as a pivotal building block in the development of novel anticancer therapeutics. The derivatives synthesized from this scaffold, particularly pyrimido[4,5-d]pyrimidines and related heterocyclic systems, have demonstrated significant potential in targeting key vulnerabilities of cancer cells. Their mechanisms of action, centered on the inhibition of crucial kinases, induction of cell cycle arrest, and activation of apoptosis, offer multiple avenues for therapeutic intervention. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize these promising compounds in the ongoing search for more effective and selective cancer treatments. The continued investigation into the structure-activity relationships and downstream signaling effects of these derivatives will be instrumental in translating their preclinical potential into clinical success.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of imidazopyridine-linked thiazolidinone as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 6. beckman.com [beckman.com]
- 7. benchchem.com [benchchem.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 10. kumc.edu [kumc.edu]
The Rising Potential of 2-Amino-5-bromopyridine Derivatives in Anti-Inflammatory Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, potent, and safe anti-inflammatory agents is a perpetual endeavor in pharmaceutical research. In recent years, the chemical scaffold of 2-Amino-5-bromopyridine has emerged as a promising starting point for the development of a new generation of anti-inflammatory drugs. Its unique electronic properties and versatile reactivity allow for the synthesis of a diverse range of derivatives, with a particular focus on imidazo[1,2-a]pyridines, which have demonstrated significant potential in modulating key inflammatory pathways. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action of these derivatives, offering a comprehensive resource for professionals in the field.
From a Simple Scaffold to Potent Anti-Inflammatory Agents: The Synthesis of Imidazo[1,2-a]pyridines
The journey from this compound to biologically active molecules often involves the construction of the imidazo[1,2-a]pyridine core. This fused heterocyclic system is a key pharmacophore found in numerous therapeutic agents. A common and effective method for its synthesis is the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound, a reaction often referred to as the Tschitschibabin reaction. This process typically involves an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.[1]
A general workflow for this synthesis is outlined below:
This versatile synthesis allows for the introduction of a wide array of substituents at various positions of the imidazo[1,2-a]pyridine scaffold, enabling the fine-tuning of their pharmacological profiles.
Targeting the Engines of Inflammation: Biological Activity and Quantitative Data
Derivatives of imidazo[1,2-a]pyridine synthesized from 2-aminopyridine precursors have shown significant promise as inhibitors of key inflammatory mediators, particularly cyclooxygenase-2 (COX-2). The selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Several studies have reported the potent and selective COX-2 inhibitory activity of novel imidazo[1,2-a]pyridine derivatives. The following tables summarize the in vitro COX-1 and COX-2 inhibition data for a series of these compounds.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Imidazo[1,2-a]pyridine Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Derivative A | >100 | 0.18 | >555 |
| Derivative B | >100 | 0.07 | >1428 |
| Derivative C | 8.5 | 0.15 | 57 |
| Derivative D | 15.2 | 0.07 | 217 |
| Celecoxib (Control) | 15 | 0.045 | 333 |
Data compiled from multiple sources demonstrating the range of activities observed.[2][3]
The data clearly indicates that several imidazo[1,2-a]pyridine derivatives exhibit potent inhibition of COX-2, with some compounds showing selectivity comparable to or even exceeding that of the established COX-2 inhibitor, celecoxib.
Unraveling the Mechanism: Modulation of the NF-κB Signaling Pathway
The anti-inflammatory effects of these compounds are not solely attributed to COX-2 inhibition. Evidence suggests that they also modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. NF-κB is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme iNOS, which produces the inflammatory mediator nitric oxide.
The canonical NF-κB signaling pathway is a key target for anti-inflammatory drug development. A simplified representation of this pathway and the potential points of inhibition by this compound derivatives is depicted below.
Studies have shown that certain imidazo[1,2-a]pyridine derivatives can suppress the expression of iNOS and COX-2, and reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[4] Furthermore, western blotting analysis has demonstrated that these compounds can increase the expression of the inhibitory protein IκBα and suppress the phosphorylation of STAT3, another key transcription factor in inflammatory signaling.[4]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research in this promising area, this section provides detailed methodologies for key in vitro and in vivo anti-inflammatory assays.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
This assay is a widely used primary screen to evaluate the potential of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide.
Experimental Workflow
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare various concentrations of the test compounds in DMEM. Remove the old media from the cells and add 100 µL of the compound solutions to the respective wells. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to each well (except for the vehicle control wells).
-
Incubation: Incubate the plate for a further 24 hours.
-
Nitrite Measurement: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of nitric oxide inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.
Detailed Protocol:
-
Animals: Use male Wistar rats weighing 180-200 g. Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6-8 per group): a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses. Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [1 - (ΔV of treated group / ΔV of control group)] x 100 where ΔV is the average increase in paw volume.
Conclusion and Future Directions
The derivatives of this compound, particularly the imidazo[1,2-a]pyridine class, represent a highly promising avenue for the development of novel anti-inflammatory drugs. Their straightforward synthesis, potent and selective inhibition of key inflammatory targets like COX-2, and their ability to modulate the crucial NF-κB signaling pathway underscore their therapeutic potential.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the imidazo[1,2-a]pyridine scaffold is crucial to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: Further in-depth studies are needed to fully understand the molecular interactions of these compounds with their targets and to explore their effects on other inflammatory pathways.
-
In Vivo Efficacy and Safety: Comprehensive in vivo studies in various models of chronic inflammation are necessary to establish the therapeutic efficacy and safety profile of lead compounds.
-
Exploration of Other Kinase Targets: Given that 2-aminopyridine derivatives are known to interact with various kinases, exploring the potential of these compounds to inhibit other inflammation-relevant kinases could unveil novel therapeutic opportunities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-Amino-5-bromopyridine in the Synthesis of Advanced Agrochemicals
An In-depth Technical Guide for Researchers and Development Professionals
Introduction
2-Amino-5-bromopyridine has emerged as a pivotal building block in the synthesis of modern agrochemicals, offering a versatile scaffold for the development of novel insecticides, fungicides, and herbicides. Its unique structural features—a nucleophilic amino group and a bromine atom amenable to a wide array of cross-coupling reactions—provide a powerful platform for the creation of diverse and potent active ingredients.[1][2][3] This technical guide explores the application of this compound in agrochemical synthesis, providing detailed experimental protocols, quantitative data on reaction yields and biological activity, and visual representations of key synthetic pathways and modes of action.
The pyridine moiety is a common feature in many successful agrochemicals, and the specific substitution pattern of this compound allows for the strategic introduction of various functional groups to fine-tune the biological activity and physicochemical properties of the target molecules.[3][4] This adaptability is crucial in the ongoing quest for more effective and environmentally benign crop protection solutions.
Key Synthetic Transformations
The reactivity of this compound is dominated by the chemistry of its two functional groups. The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The amino group at the 2-position can be readily acylated, alkylated, or used as a directing group in subsequent reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental to the derivatization of this compound in agrochemical synthesis. These reactions allow for the efficient and selective formation of new chemical bonds under relatively mild conditions.[2]
-
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling this compound with a variety of organoboron reagents.[1][5][6] This method is particularly valuable for synthesizing biaryl and heteroaryl structures, which are common motifs in modern agrochemicals.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling this compound with a range of primary and secondary amines.[7][8] This is a powerful tool for introducing diverse amine functionalities that can significantly impact the biological activity of the final compound.
-
Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling this compound with terminal alkynes. The resulting alkynylpyridines can be further elaborated or may themselves possess desirable agrochemical properties.
Case Study: Synthesis of a Flonicamid Analogue
Flonicamid is a selective insecticide that is effective against a wide range of sucking insects.[4] It possesses a unique mode of action, inhibiting the feeding behavior of aphids.[4] While the commercial synthesis of Flonicamid may not directly start from this compound, its pyridinecarboxamide structure serves as an excellent example to illustrate the potential synthetic utility of this versatile building block. Here, we propose a plausible synthetic route to a Flonicamid analogue starting from this compound.
The overall strategy involves a key Suzuki-Miyaura coupling reaction to introduce the trifluoromethyl group at the 4-position of the pyridine ring, followed by functional group manipulations to construct the final amide side chain.
Plausible synthetic pathway to a Flonicamid analogue.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar aminobromopyridines and serves as a robust starting point for the synthesis of the key intermediate, 2-Amino-5-(trifluoromethyl)pyridine.[1][6][9]
Materials:
-
This compound
-
(Trifluoromethyl)boronic acid or a suitable derivative (e.g., potassium (trifluoromethyl)trimethoxyborate)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the (trifluoromethyl)boronic acid derivative (1.5 eq.), and potassium carbonate (2.0 eq.).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of this compound).
-
Stir the reaction mixture at 90-100 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Amino-5-(trifluoromethyl)pyridine.
Experimental workflow for Suzuki-Miyaura coupling.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and biological activity of agrochemicals and their intermediates derived from 2-aminopyridine scaffolds.
Table 1: Suzuki-Miyaura Coupling of a 2-Aminobromopyridine Analogue
This data is for the coupling of 5-bromo-2-methylpyridin-3-amine, a close structural analogue of this compound, and provides an indication of expected yields.[9]
| Arylboronic Acid Partner | Product | Yield (%) |
| Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 85 |
| 4-Methylphenylboronic acid | 5-(p-Tolyl)-2-methylpyridin-3-amine | 82 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 |
Table 2: Insecticidal Activity of Flonicamid
| Pest Species | Life Stage | LC50 |
| Cotton aphid (Aphis gossypii) | - | 0.045 ppm |
| Green peach aphid (Myzus persicae) | - | - |
| Greenhouse whitefly (Trialeurodes vaporariorum) | - | - |
| Brown rice planthopper (Nilaparvata lugens) | - | - |
Note: Specific LC50 values for all listed pests were not available in the provided search results. The LC50 for Cotton aphid is from a study on related compounds where it was used as a reference.[10] Flonicamid is reported to be highly effective against a broad range of aphid species and other sucking insects at application rates of 50-100 g a.i./ha.[3][4]
Mode of Action: A Unique Target
Flonicamid and its analogues exhibit a mode of action that is distinct from other major classes of insecticides, such as neonicotinoids, organophosphates, and pyrethroids.[4] It is classified by the Insecticide Resistance Action Committee (IRAC) in its own group, Group 29, which targets chordotonal organs.[3] These are sensory organs in insects that are involved in hearing, balance, and proprioception. By disrupting these organs, Flonicamid rapidly inhibits the feeding behavior of insects, leading to starvation and death.[4]
Mode of action of Flonicamid analogues.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its utility in modern cross-coupling reactions allows for the efficient construction of diverse molecular libraries for biological screening. The development of insecticides like Flonicamid, with unique modes of action, highlights the importance of exploring novel chemical space accessible from such pyridine-based building blocks. As the demand for more selective and sustainable crop protection solutions continues to grow, the strategic use of this compound in agrochemical research and development is poised to play an increasingly significant role.
References
- 1. CN104761493A - A synthetic method of N-cyanomethyl-4-(trifluoromethyl)nicotinamide - Google Patents [patents.google.com]
- 2. CN107162966A - The synthetic method of flonicamid - Google Patents [patents.google.com]
- 3. iskweb.co.jp [iskweb.co.jp]
- 4. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 5. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 10. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis of 2-Amino-5-bromopyridine from 2-Aminopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-5-bromopyridine is a critical intermediate in the pharmaceutical industry, serving as a versatile building block for the synthesis of a wide range of biologically active molecules, including PI3 Kinase inhibitors and selective dopamine D3 receptor agonists.[1] The primary synthetic challenge lies in the regioselective bromination of the starting material, 2-aminopyridine. The electron-donating amino group strongly activates the pyridine ring towards electrophilic substitution at both the C-3 and C-5 positions, often leading to a mixture of mono- and di-brominated products.[2][3] This document outlines and compares several effective methods for the targeted synthesis of this compound, providing detailed protocols and quantitative data to guide researchers in selecting the most suitable method for their needs.
Synthetic Pathways Overview
Three primary strategies have been established for the synthesis of this compound from 2-aminopyridine, each with distinct advantages and disadvantages regarding yield, selectivity, and operational simplicity.
-
Direct Bromination with N-Bromosuccinimide (NBS): This method offers a straightforward, one-pot procedure using a convenient and solid brominating agent. While capable of achieving high yields, it carries the risk of over-bromination, forming the 2-amino-3,5-dibromopyridine byproduct, which necessitates careful control of reaction conditions.[2][4]
-
Direct Bromination with Phenyltrimethylammonium Tribromide (PTAT): PTAT is a mild and selective solid brominating agent that provides good yields and minimizes the formation of the undesired 3-bromo isomer.[1][2] This method is advantageous for its high selectivity under mild conditions.
-
N-Acylation, Bromination, and Hydrolysis Sequence: This classical multi-step approach involves first protecting the activating amino group via acylation. The resulting acetyl group directs the subsequent bromination with elemental bromine (Br₂) preferentially to the C-5 position. A final hydrolysis step removes the protecting group to yield the desired product.[5] While this route offers excellent regioselectivity, it involves multiple steps, which may result in a lower overall yield compared to direct methods.[2]
Data Presentation
The following tables summarize the quantitative data associated with the different synthetic routes, allowing for easy comparison.
Table 1: Comparison of Synthetic Routes
| Method | Key Steps | Advantages | Disadvantages | Reported Overall Yield |
| Direct Bromination with NBS | One-step reaction of 2-aminopyridine with NBS. | Simple, one-pot procedure; high yield for the specific step.[2] | Risk of byproduct formation (2-amino-3,5-dibromopyridine).[2][4] | 95.0%[4] |
| Direct Bromination with PTAT | One-step reaction of 2-aminopyridine with PTAT. | High yield, mild conditions, avoids 3-position byproduct.[1][2] | Requires the use of a specific, pre-formed brominating agent. | 75% - 81%[1] |
| N-Acylation Sequence | 1. Acetic anhydride protection2. Bromination (Br₂)3. NaOH hydrolysis | High regioselectivity at the C-5 position.[2] | Multi-step process, moderate overall yield.[2] | 65% - 66.5%[5] |
Table 2: Summary of Reaction Conditions and Yields
| Method | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Molar Ratio (Reagent:Substrate) | Reported Yield |
| Direct Bromination | N-Bromosuccinimide (NBS) | Acetone | 10 | 1 hour | 1.06 : 1 | 95.0%[4] |
| Direct Bromination | Phenyltrimethylammonium Tribromide (PTAT) | Chloroform | 30 | 2 hours | 1 : 1 | 81%[1] |
| N-Acylation Route | Acetic Anhydride (Acylation) | N/A (Reflux) | Reflux | N/A | 1.6 : 1 | N/A |
| Bromine (Bromination) | N/A | 50 | N/A | 1.1 : 1 | N/A | |
| NaOH (Hydrolysis) | N/A | Room Temp. | N/A | N/A | 66.5% (overall)[5] |
Mandatory Visualization
Caption: Overview of synthetic pathways from 2-aminopyridine.
Caption: Experimental workflow for direct bromination using PTAT.
Experimental Protocols
Protocol 1: Direct Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from a procedure reported to achieve a 95.0% yield.[4]
-
Materials:
-
2-aminopyridine (0.5 g, 5.3 mmol)
-
N-Bromosuccinimide (NBS) (1.0 g, 5.6 mmol)
-
Acetone (5 mL)
-
90% Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (0.5 g) in acetone (5 mL).
-
Cool the mixture to 10 °C using an ice bath.
-
Add NBS (1.0 g) dropwise to the mixture over a period of 30 minutes, maintaining the temperature at 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Remove the solvent by evaporation under reduced pressure.
-
Recrystallize the resulting residue from 90% ethanol to afford this compound as a yellow solid.
-
The reported yield for this procedure is 0.90 g (95.0%).[4]
-
Protocol 2: Direct Bromination using Phenyltrimethylammonium Tribromide (PTAT)
This protocol is based on a patent literature procedure with a reported yield of 81%.[1]
-
Materials:
-
2-aminopyridine (9.4 g, 0.1 mol)
-
Phenyltrimethylammonium Tribromide (PTAT) (37.6 g, 0.1 mol)
-
Dichloromethane or Chloroform (300 mL)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Benzene (for recrystallization)
-
-
Procedure:
-
To a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine (9.4 g), PTAT (37.6 g), and chloroform (300 mL).[1]
-
Stir the mixture at 30°C for 2 hours.[1]
-
After the reaction, wash the mixture with 40 mL of a saturated sodium chloride solution. Separate the lower organic phase.[1]
-
Wash the organic phase 2-3 times with 20 mL portions of water.[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain an oil.[1]
-
Cool the oil in an ice water bath and add water to precipitate a solid.[1]
-
Collect the crude product and recrystallize from benzene.[1]
-
Filter and dry the purified product to obtain a yellow solid. The reported yield is up to 10 g (81%).[1]
-
Protocol 3: N-Acylation, Bromination, and Hydrolysis Sequence
This protocol is adapted from a method reported to have a 66.5% overall yield.[5]
-
Materials:
-
2-aminopyridine
-
Acetic anhydride
-
Bromine (Br₂)
-
50% Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
N-Acylation: In a suitable flask, mix 2-aminopyridine with acetic anhydride in a molar ratio of 1:1.6 (2-aminopyridine : acetic anhydride). Heat the mixture under reflux to form 2-acetamidopyridine.
-
Bromination: Cool the reaction mixture. At 50°C, add bromine (Br₂) in a molar ratio of 1.1:1 (Br₂ : initial 2-aminopyridine). The acetyl group directs bromination to the C-5 position.
-
Hydrolysis: After the bromination is complete, cool the mixture to room temperature. Add 50% NaOH solution to hydrolyze the acetyl group, yielding this compound.
-
Workup and Purification: The product can be isolated by filtration and purified by recrystallization. The reported overall yield for this multi-step process is 66.5%.[5]
-
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Bromine (Br₂) is highly corrosive and toxic. Handle with extreme care.
-
N-Bromosuccinimide (NBS) is an irritant. Avoid contact with skin and eyes.
-
Chloroform and dichloromethane are volatile and harmful. Avoid inhalation of vapors.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Note: Detailed Protocols for the Synthesis of 2-Amino-5-bromopyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Amino-5-bromopyridine is a critical building block in organic synthesis, particularly for the development of pharmaceutical and agrochemical compounds.[1][2] Its structure, featuring both a reactive bromine atom and an amino group, allows for diverse chemical modifications, making it a valuable intermediate in creating complex heterocyclic systems.[2] This document provides detailed, step-by-step protocols for the synthesis of this compound, a summary of quantitative data for different synthetic routes, and a workflow diagram to guide researchers.
Synthesis Protocols
Two primary methods for the synthesis of this compound from 2-aminopyridine are detailed below. The first is a classic, high-yield method using liquid bromine, and the second employs a safer, solid brominating agent.
Protocol 1: Bromination of 2-Aminopyridine using Bromine in Acetic Acid
This protocol is adapted from a well-established procedure in Organic Syntheses, known for its reliability and high yield.[3]
Caution: This procedure involves bromine, which is toxic and volatile, and should be performed in a well-ventilated chemical fume hood.[3]
Materials:
-
2-Aminopyridine (3.0 moles, 282 g)
-
Glacial Acetic Acid (800 mL total)
-
Bromine (3.0 moles, 480 g or 154 mL)
-
Petroleum Ether (b.p. 60–80 °C)
-
2 L three-necked flask, mechanical stirrer, dropping funnel, condenser, ice bath
Procedure:
-
Reaction Setup: In a 2 L three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of glacial acetic acid.[3]
-
Bromine Addition: Cool the solution to below 20°C using an ice bath. While stirring vigorously, add a solution of 480 g (3.0 moles) of bromine dissolved in 300 mL of acetic acid dropwise over a period of 1 hour.[3]
-
Precipitation and Filtration: After the addition is complete, continue stirring for a short period. The product, contaminated with some 2-amino-3,5-dibromopyridine, will precipitate. Collect the solid by filtration.[3]
-
Washing: Wash the filtered solid with water until the washings are free of ionic bromide (tested with silver nitrate solution). Dry the product at 110°C.[3]
-
Purification: To remove the 2-amino-3,5-dibromopyridine byproduct, wash the dried product with three 500 mL portions of hot petroleum ether (b.p. 60–80°C).[3]
-
Final Product: The resulting this compound has a melting point of 132–135°C and is sufficiently pure for most subsequent applications. The yield is typically between 320–347 g.[3] For higher purity, the product can be recrystallized from benzene to yield colorless prisms with a melting point of 137°C.[3]
Protocol 2: Bromination of 2-Aminopyridine using Phenyltrimethylammonium Tribromide (PTT)
This method offers a safer alternative by using a stable, solid brominating agent, avoiding the handling of liquid bromine and reducing the formation of byproducts.[4][5]
Materials:
-
2-Aminopyridine (0.1 mol, 9.4 g)
-
Phenyltrimethylammonium Tribromide (PTT) (0.1 mol, 37.6 g)
-
Chloroform or Dichloromethane (300 mL)
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
-
Benzene (for recrystallization)
-
1 L three-necked flask, mechanical stirrer, thermometer
Procedure:
-
Reaction Setup: Add 9.4 g (0.1 mol) of 2-aminopyridine, 37.6 g (0.1 mol) of Phenyltrimethylammonium Tribromide, and 300 mL of chloroform to a 1 L three-necked flask equipped with a mechanical stirrer and thermometer.[4][5]
-
Reaction: Stir the mixture at a constant temperature between 25-30°C for 2 hours.[4][5]
-
Workup: After the reaction period, transfer the mixture to a separatory funnel and wash it with 40 mL of saturated sodium chloride solution. The organic layer is the lower layer.[5]
-
Extraction: Separate the organic layer and wash it again with 20 mL of water two to three times.[5]
-
Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and remove the chloroform by rotary evaporation to obtain an oily residue.[5]
-
Purification: Cool the residue in an ice-water bath and add water to precipitate the solid crude product. Collect the solid and recrystallize it from benzene. Filter and dry the final product.[5] The expected yield of the yellow solid is approximately 75-81%.[4][5]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative data for various synthetic routes to this compound.
| Parameter | Method 1: Br₂ in Acetic Acid[3] | Method 2: PTT in Chloroform[5] | Method 3: NBS in Acetone[6] | Method 4: Reduction of 5-bromo-2-nitropyridine[7] |
| Starting Material | 2-Aminopyridine | 2-Aminopyridine | 2-Aminopyridine | 5-Bromo-2-nitropyridine |
| Brominating Agent | Bromine (Br₂) | Phenyltrimethylammonium Tribromide (PTT) | N-Bromosuccinimide (NBS) | N/A |
| Molar Ratio (Reagent:Start) | 1:1 | 1:1 | 1:1 | N/A |
| Solvent | Acetic Acid | Chloroform | Acetone | Acetonitrile / Water |
| Temperature | < 20°C | 25-30°C | -8°C to RT | 50°C |
| Reaction Time | ~1 hour (addition) | 2 hours | 3 hours | 24 hours |
| Reported Yield | 81-86% | 75-81% | 95% | 99% |
| Melting Point (°C) | 132-135 (crude), 137 (pure) | Not specified | Not specified | Not specified |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of this compound from 2-aminopyridine.
Caption: General workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 7. This compound | 1072-97-5 [chemicalbook.com]
Application Notes and Protocols for the Laboratory Preparation of 2-Amino-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of 2-Amino-5-bromopyridine, a key intermediate in the development of pharmaceuticals and other biologically active molecules. The following protocols are based on established and reliable methods, offering options for direct bromination and a multi-step synthesis to ensure high purity and yield.
Introduction
This compound is a versatile heterocyclic building block widely utilized in medicinal chemistry and agrochemical research. Its structure, featuring a reactive bromine atom and an amino group on the pyridine ring, allows for diverse functionalization. This document outlines common and effective laboratory-scale synthetic routes starting from 2-aminopyridine. The primary challenge in this synthesis is achieving regioselective bromination at the C-5 position, as the amino group activates the ring for electrophilic substitution at both the C-3 and C-5 positions.[1] The methods described below are designed to control this selectivity.
Synthetic Strategies
There are two primary strategies for the synthesis of this compound:
-
Direct Bromination: This approach involves the direct reaction of 2-aminopyridine with a brominating agent. While being a more direct route, careful selection of the brominating agent and reaction conditions is crucial to minimize the formation of byproducts such as 2-amino-3-bromopyridine and 2-amino-3,5-dibromopyridine.[1]
-
Three-Step Synthesis via N-Acylation: This classical method involves the protection of the amino group by acylation, followed by bromination and subsequent deprotection via hydrolysis.[1][2] This multi-step process generally offers higher regioselectivity.
The following diagram illustrates the different synthetic pathways from 2-aminopyridine to this compound.
Caption: Synthetic routes to this compound.
Experimental Protocols
Protocol 1: Direct Bromination using Phenyltrimethylammonium Tribromide (PTAT)
This method offers a high-yield, one-step synthesis with good regioselectivity.[3][4]
Materials:
-
2-Aminopyridine
-
Phenyltrimethylammonium tribromide (PTAT)
-
Chloroform (or Dichloromethane)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Benzene (for recrystallization)
-
Ice
Equipment:
-
1L three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 9.4 g (0.1 mol) of 2-aminopyridine and 300 ml of chloroform.
-
To the stirring solution, add 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide.
-
Maintain the reaction mixture at 25-30°C and stir for 2 hours.[3]
-
After 2 hours, transfer the mixture to a separatory funnel and wash with 40 ml of saturated sodium chloride solution.
-
Separate the organic layer (lower layer) and wash it 2-3 times with 20 ml of water.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent (chloroform) by rotary evaporation to obtain an oily residue.
-
Cool the residue in an ice-water bath and add water to precipitate a solid.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from benzene to obtain the pure this compound as a yellow solid.[3]
Workflow Diagram for Protocol 1:
Caption: Experimental workflow for the synthesis of this compound using PTAT.
Protocol 2: Direct Bromination using N-Bromosuccinimide (NBS)
This protocol provides a high-yield synthesis using a readily available brominating agent.[5]
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetone
-
90% Ethanol (for recrystallization)
Equipment:
-
Reaction flask with dropping funnel and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a reaction flask, dissolve 0.5 g (5.3 mmol) of 2-aminopyridine in 5 ml of acetone.
-
Cool the mixture to 10°C.
-
Slowly add a solution of 1.0 g (5.6 mmol) of NBS in acetone dropwise over 30 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Remove the solvent by evaporation under vacuum.
-
Recrystallize the resulting residue from 90% ethanol to afford this compound as a yellow solid.[5]
Protocol 3: Three-Step Synthesis (N-Acylation, Bromination, Hydrolysis)
This classical method provides high regioselectivity.[2]
Materials:
-
2-Aminopyridine
-
Acetic anhydride
-
Bromine
-
Sodium hydroxide solution (50%)
Procedure:
-
N-Acylation: Reflux a mixture of 2-aminopyridine and acetic anhydride (molar ratio 1:1.6).
-
Bromination: React the resulting 2-acetamidopyridine with bromine (molar ratio to initial 2-aminopyridine 1.1:1) at 50°C.
-
Hydrolysis: Treat the brominated intermediate with a 50% sodium hydroxide solution at room temperature to yield this compound.[2]
Data Presentation
The following table summarizes the quantitative data for the different synthetic methods.
| Method | Brominating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Direct Bromination | PTAT | Chloroform | 25-30 | 2 | 75 - 81 | - | [3] |
| Direct Bromination | NBS | Acetone | 10 | 1 | 95.0 | 97.0 | [5] |
| Three-Step Synthesis | Bromine | - | 50 (bromination) | - | 66.5 | - | [2] |
| Direct Bromination | Bromine | Sulfuric Acid | <20 then 50 | 1 | 81 - 86 | - | [6] |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic; handle with extreme care.
-
Chloroform and dichloromethane are volatile and harmful; avoid inhalation and skin contact.
-
Handle all chemicals and solvents in accordance with their respective Safety Data Sheets (SDS).
-
Dispose of all chemical waste according to institutional and local regulations.[6]
References
- 1. This compound | 1072-97-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 5. ijssst.info [ijssst.info]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Scalable and Regioselective Synthesis of 2-Amino-5-bromopyridine for Pharmaceutical Applications
Introduction
2-Amino-5-bromopyridine is a critical building block in the synthesis of a wide array of pharmaceutical compounds, including kinase inhibitors and other therapeutic agents. Its functionalized pyridine ring serves as a versatile scaffold for drug discovery and development. The regioselective introduction of a bromine atom at the 5-position of the 2-aminopyridine core is a key synthetic challenge due to the activating nature of the amino group, which can lead to the formation of undesired isomers. This application note presents a detailed, scalable, and cost-effective protocol for the synthesis of this compound, focusing on a method that offers high yield and purity while ensuring operational simplicity for large-scale production. The featured method utilizes phenyltrimethylammonium tribromide (PTAT) as a mild and selective brominating agent, which circumvents the formation of significant 3-bromo or 3,5-dibromo byproducts.[1][2][3]
Executive Summary
This document outlines a robust and scalable process for the synthesis of this compound from readily available 2-aminopyridine. The protocol detailed below employs phenyltrimethylammonium tribromide in chloroform, providing a high-yielding and regioselective bromination.[2][3] This method is particularly advantageous for industrial applications due to its mild reaction conditions, simple work-up procedure, and the avoidance of corrosive liquid bromine.[1][2] The protocol has been validated to consistently produce high-purity this compound with yields ranging from 75% to 81%.[1][2]
Experimental Protocols
Materials and Equipment
-
Reactants: 2-Aminopyridine (99%), Phenyltrimethylammonium tribromide (PTAT, 98%)
-
Solvents: Chloroform (ACS grade), Dichloromethane (ACS grade), Benzene (ACS grade)
-
Reagents for Work-up: Saturated sodium chloride solution, Anhydrous sodium sulfate
-
Equipment: 1L three-necked flask, mechanical stirrer, thermometer, reflux condenser, separatory funnel, rotary evaporator, ice bath, filtration apparatus
Synthesis of this compound
-
Reaction Setup: In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 9.4 g (0.1 mol) of 2-aminopyridine and 300 ml of chloroform.[2]
-
Reagent Addition: To the stirred solution, add 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide.[2]
-
Reaction: Stir the mixture at a constant temperature of 25-30°C for 2 hours.[2]
-
Work-up:
-
Isolation and Purification:
-
Remove the solvent (chloroform) from the organic phase by rotary evaporation to obtain an oily residue.[2]
-
Cool the oil in an ice water bath and add water to precipitate a solid.[2]
-
Collect the crude product by filtration.[2]
-
Recrystallize the crude product from benzene.[2]
-
Filter the purified solid and dry to obtain this compound as a yellow solid.[2]
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-Aminopyridine | [2] |
| Brominating Agent | Phenyltrimethylammonium tribromide | [2] |
| Solvent | Chloroform or Dichloromethane | [2] |
| Molar Ratio (2-aminopyridine:PTAT) | 1:1 | [2] |
| Reaction Temperature | 25-30°C | [2] |
| Reaction Time | 2 hours | [2] |
| Yield | 75-81% | [1][2] |
| Purity | High (after recrystallization) | [2] |
| Byproduct Formation | Minimal 3-bromo and 3,5-dibromo isomers | [1][3] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Pathway
Caption: Regioselective bromination of 2-aminopyridine.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound, a key intermediate in pharmaceutical development. The use of phenyltrimethylammonium tribromide as the brominating agent offers significant advantages in terms of regioselectivity, yield, and operational safety, making it an ideal choice for large-scale industrial production. This application note serves as a comprehensive guide for researchers and drug development professionals seeking an efficient and robust synthesis of this important compound.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[2][3] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Amino-5-bromopyridine with various arylboronic acids.
The presence of the amino group on the pyridine ring can influence the reactivity of the substrate. However, with the appropriate choice of catalyst, ligand, base, and solvent system, high yields of the desired 2-amino-5-arylpyridine products can be achieved.[4] This application note offers a comprehensive guide for performing this transformation, including detailed experimental protocols, a summary of reaction conditions, and visual diagrams of the experimental workflow and reaction mechanism.
Data Presentation: Reaction Conditions and Yields
The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes various catalytic systems and their performance in the coupling of analogous bromopyridine substrates with arylboronic acids, providing a strong indication of expected outcomes.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 | [5] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 | [5] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 | [5] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 | [5] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Fluorophenylboronic acid | 80 | [5] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High | [5] |
| Pd-PEPPSI-IPr | - | K₂CO₃ | THF | Arylboronic acid | Not Specified | [5] |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a general and robust method for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.[1][6]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[1][7]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.[1][5]
-
Monitoring: The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[1]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][4]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Amino-5-arylpyridine product.[1][5]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[4]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water (4:1), DMF, or ethanol/water)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).[4]
-
Catalyst and Solvent Addition: Add the palladium catalyst and ligand, followed by the chosen solvent system.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[4] Optimal conditions should be determined for each specific substrate combination.
-
Work-up and Purification: After cooling, the product is worked up and purified as described in the conventional heating protocol.[4]
Visualizations
Caption: Drug discovery workflow utilizing 2-amino-5-arylpyridines.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is widely utilized in the pharmaceutical and agrochemical industries due to its broad substrate scope and tolerance of various functional groups. The amination of heteroaryl halides, such as 2-amino-5-bromopyridine, is of particular interest as it provides a direct route to N-substituted 2,5-diaminopyridine derivatives. These structural motifs are prevalent in a wide range of biologically active molecules and approved pharmaceutical agents.
These application notes provide a comprehensive overview of the reaction conditions, a detailed experimental protocol, and a summary of quantitative data for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.
General Principles
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction between the C-Br bond of the pyridine ring and a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted 2,5-diaminopyridine and regenerate the active Pd(0) catalyst.
The success of the reaction is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent, which must be tailored to the specific amine coupling partner. The presence of the free amino group on the pyridine ring can also influence the reaction, potentially by coordinating to the palladium center.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound and closely related substrates with a variety of amines. These conditions can serve as a starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination of this compound with Various Amines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | Moderate | Analogous to 3-amino-2-bromopyridine |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | Good | Analogous to 3-bromo-2-aminopyridine |
| Cyclopentylamine | BrettPhos-precatalyst (Pre-L8) | - | LiHMDS (2.5) | THF | 65 | 16 | 78 | Analogous to 3-bromo-2-aminopyridine |
| Ammonia | [Cu₂(2,7-bis(pyridin-2-yl)-l,8-naphthyridine)(OH)(CF₃COO)₃] | - | Cs₂CO₃ (4) | Ethylene Glycol | 140 | 16 | 55 | Copper-catalyzed amination |
Note: Data for the direct Buchwald-Hartwig amination of this compound is limited in the readily available literature. The conditions presented here are based on successful reactions with closely related substrates and provide a strong starting point for optimization.
Experimental Protocols
This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination reaction of this compound with an amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, XPhos, BrettPhos)
-
Base (e.g., Cs₂CO₃, NaOt-Bu, LiHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol) and the phosphine ligand (e.g., 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add the base (e.g., 2.0 mmol).
-
Add this compound (1.0 mmol, 173 mg).
-
Add the amine (1.2 mmol).
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent (e.g., 5-10 mL of toluene) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) using a preheated oil bath or heating mantle.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired N-substituted 2,5-diaminopyridine derivative.
-
-
Characterization:
-
Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Amino-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 2-Amino-5-bromopyridine is a versatile building block in medicinal chemistry and drug discovery due to its substituted pyridine core, a common motif in many biologically active compounds.[1][2] The bromine atom at the 5-position and the amino group at the 2-position offer two reactive sites for functionalization, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.[1]
These application notes provide detailed protocols for several key palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. The resulting substituted 2-aminopyridine derivatives are valuable intermediates in the synthesis of complex molecules, including kinase inhibitors for cancer therapy.[1]
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize quantitative data for several key palladium-catalyzed cross-coupling reactions with this compound and its close analogs. These tables are designed to provide a clear and structured overview for easy comparison of different synthetic strategies.
Table 1: Suzuki-Miyaura Coupling of this compound Analogs with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85[3] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 82[3] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 88[3] |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 78[3] |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80[3] |
| 6 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Expected High[3] |
| 7 | Phenylboronic acid | Pd-PEPPSI-IPr | K₂CO₃ | THF | Not specified[3] |
Yields are based on the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, and provide a strong indication of the expected yields for the coupling of this compound under similar conditions.[3][4]
Table 2: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Good[5] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | Not specified[6] |
| 3 | Styrene | Pd-complex 3 | NaOAc | DMF | Good[5] |
Table 3: Sonogashira Coupling of this compound Analogs with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst System | Additive | Base | Solvent | Yield (%) | |---|---|---|---|---|---| | 1 | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | up to 96[7] | | 2 | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | up to 96[7] | | 3 | (Trimethylsilyl)acetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | up to 96[7] |
Yields are based on the Sonogashira coupling of 2-amino-3-bromopyridines and are expected to be similar.[7][8]
Table 4: Stille Coupling of this compound Analogs with Organostannanes
| Entry | Organostannane | Catalyst | Solvent | Yield (%) | |---|---|---|---| | 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Toluene or DMF | Generalized high yields[1][8] | | 2 | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ | Toluene or DMF | Generalized high yields[1] |
Yields are generalized based on Stille couplings of other bromopyridines and may require optimization.[8]
Table 5: Buchwald-Hartwig Amination of this compound Analogs with Amines
| Entry | Amine | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | Not specified[9] |
| 2 | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | Not specified[9] |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | High[10] |
Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids.[4]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[4]
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.[4]
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[4]
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.[4]
-
Stir the reaction mixture at 85-95 °C.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Heck Coupling
The Mizoroki-Heck reaction enables the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1]
Materials:
-
This compound
-
Alkene (e.g., styrene, 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)
-
Triethylamine (Et₃N) (3 equivalents)
-
Tetrabutylammonium bromide (TBAB) (0.6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave vial or sealed tube
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (1 mol%), and TBAB (0.6 eq).[8]
-
Add anhydrous DMF and triethylamine (3 eq).[8]
-
Seal the vial and heat the reaction mixture to 130 °C (conventional heating) or in a microwave reactor at a set temperature for a shorter duration.[8]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2-Amino-5-bromopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-5-bromopyridine is a highly versatile and valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The structure of this compound offers a strategic advantage for designing potent and selective kinase inhibitors. The 2-amino group serves as a crucial hydrogen bond donor, enabling it to mimic the adenine portion of ATP and interact with the highly conserved hinge region of the kinase active site.[4] Meanwhile, the bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[4][5] This allows for the systematic introduction of a wide variety of aryl and heteroaryl substituents, facilitating the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[4][6]
These application notes provide detailed protocols for the synthesis and evaluation of kinase inhibitors derived from this compound, focusing on the widely used Suzuki-Miyaura cross-coupling reaction.
Targeted Signaling Pathways
Kinase inhibitors developed from the this compound scaffold can target numerous signaling pathways implicated in disease. Two prominent examples are the PI3K/Akt/mTOR and p38 MAPK pathways.
The Phosphatidylinositol 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival.[7] Its aberrant activation is a common event in many human cancers, making it a prime therapeutic target.[7]
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of inflammatory responses.[6] Its inhibition is a therapeutic strategy for diseases like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[6]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of kinase inhibitors using this compound.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes a general and robust method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.[4][8] The reaction is foundational for creating a library of diverse kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[4][8]
-
Base, e.g., Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 2.5 eq)[4][8]
-
Solvent system: Anhydrous 1,4-dioxane and degassed water (typically a 4:1 ratio)[8]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk flask), magnetic stirrer, and heating mantle/oil bath
-
Reagents for work-up and purification (ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).[8]
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[4][8]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq).[8] Subsequently, add the degassed solvent system (e.g., 4:1 1,4-dioxane/water).[8]
-
Reaction: Stir the reaction mixture vigorously and heat to 85-100 °C.[4][8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the reactivity of the substrates.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.[4][9]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9] Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 2-amino-5-arylpyridine derivative.[9]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target kinase, which is a critical step in evaluating their potency.[9]
Materials:
-
Recombinant target kinase
-
Appropriate peptide substrate and ATP
-
Synthesized inhibitor compounds (test compounds)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer or DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, the peptide substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the kinase reaction to proceed.[9]
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[9]
-
Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[9]
-
Data Analysis: The amount of light generated is proportional to the amount of ADP formed and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls and plot the results to determine the IC₅₀ value.[9]
Data Presentation
Quantitative data is essential for comparing the efficacy of different synthetic routes and the potency of the resulting inhibitors.
Table 1: Representative Yields for Suzuki-Miyaura Coupling
The following table summarizes typical yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These yields provide a strong indication of the expected performance for the this compound substrate under optimized conditions.[10]
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | [10] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 | [10] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 | [10] |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 | [10] |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | [10] |
Table 2: In Vitro Activity of Representative p38 MAPKα Inhibitors
This table summarizes the inhibitory activity (IC₅₀) of a series of p38 MAPKα inhibitors synthesized from a related 2-aminothiazole scaffold, demonstrating how modifications at the 5-position (analogous to the 5-position of the pyridine ring) impact potency.[6]
| Compound ID | R Group (at 5-position) | p38 MAPKα IC₅₀ (nM) | Reference |
| 1 | 4-Fluorophenyl | 15 | [6] |
| 2 | 4-Chlorophenyl | 25 | [6] |
| 3 | 4-(Trifluoromethyl)phenyl | 10 | [6] |
| 4 | 3-Methoxyphenyl | 50 | [6] |
| 5 | Pyridin-4-yl | 8 | [6] |
Conclusion
This compound stands out as a privileged scaffold for the synthesis of kinase inhibitors. Its inherent structural features allow for targeted interaction with the kinase hinge region, while the bromine atom facilitates robust and versatile synthetic modifications, primarily through the Suzuki-Miyaura cross-coupling reaction.[3][4] The protocols and data presented here provide a solid foundation for researchers to design, synthesize, and evaluate novel kinase inhibitors. The ability to readily generate diverse libraries of compounds from this starting material enables the systematic exploration of structure-activity relationships, which is crucial for the development of optimized therapeutic agents targeting a wide range of kinases involved in human disease.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the Amino Group in 2-Amino-5-bromopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Amino-5-bromopyridine is a versatile building block in medicinal chemistry and drug discovery.[1][2] Its utility stems from the presence of two key functional groups: a nucleophilic amino group at the 2-position and a bromine atom at the 5-position, which is amenable to various cross-coupling reactions.[1] This document focuses on the diverse methodologies for the functionalization of the amino group, providing detailed protocols for common transformations such as acylation, sulfonylation, alkylation, arylation, and diazotization. These reactions enable the synthesis of a wide array of derivatives with potential biological activity, making this scaffold a valuable starting point for the development of novel therapeutic agents for conditions including cancer and inflammatory diseases.[2]
I. Acylation: Synthesis of Amides
Acylation of the 2-amino group is a fundamental transformation, often used for the synthesis of amide derivatives or as a protecting group strategy during the functionalization of the C-5 position.[3][4]
Experimental Protocol: General Procedure for N-Acylation
A common method for acylation involves the reaction of this compound with an acylating agent such as an acid chloride or anhydride in the presence of a base.
-
Materials:
-
This compound
-
Acylating agent (e.g., Acetyl chloride, Benzoyl chloride, Acetic anhydride)
-
Base (e.g., Pyridine, Triethylamine, or Diisopropylethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.0-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-acylated product.
-
Data Presentation: Acylation Reactions
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Pyridine | DCM | 4 | ~95% (general) | [3] |
| Benzoyl Chloride | Triethylamine | THF | 6 | 85-95% (typical) |
Diagram: Acylation Workflow
References
Application Notes and Protocols: Reactions at the Bromine Position of 2-Amino-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromopyridine is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of a diverse array of organic compounds.[1][2] Its structure, featuring a nucleophilic amino group at the 2-position and a bromine atom at the 5-position, allows for selective functionalization. The bromine atom is particularly amenable to a variety of cross-coupling reactions, serving as an excellent leaving group for the formation of new carbon-carbon and carbon-nitrogen bonds.[1][2] This reactivity is crucial in the construction of complex heterocyclic systems, which are prominent scaffolds in medicinal chemistry, agrochemicals, and materials science.[1][2] This document provides detailed application notes and experimental protocols for several key reactions at the bromine position of this compound and its analogs.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. The electron-rich nature of the pyridine ring, enhanced by the electron-donating amino group, makes the C5-Br bond susceptible to oxidative addition by a palladium(0) catalyst, initiating the catalytic cycle.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.[1] This reaction is widely used to introduce aryl or heteroaryl substituents at the 5-position of the pyridine ring.[1]
Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 8-24 | ~91¹ |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~74¹ |
| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2) / Ligand 1² (6) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~82¹ |
| 4 | Pyrimidine-5-boronic acid | Pd₂(dba)₃ (2) / Ligand 1² (6) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~91¹ |
¹Yields are generalized based on Suzuki couplings of other bromopyridines and may require optimization.[4] ²Ligand 1 refers to a specific phosphite or phosphine oxide ligand from the cited literature.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
If using a solid palladium source and ligand, add them to the flask.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). Monitor the reaction by TLC or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.[5]
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[6] This reaction is instrumental in synthesizing substituted 2,5-diaminopyridine derivatives.
Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 16 | ~85³ |
| 2 | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | ~90³ |
| 3 | Benzylamine | Pd(OAc)₂ (1-5) | dppp (1.5-7.5) | NaOtBu | Toluene | 80-110 | - | Good³ |
³Yields are generalized based on Buchwald-Hartwig aminations of other bromopyridines and may require optimization.[7]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 - 2.0 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Phosphine ligand (e.g., dppp, 1.5 - 7.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)
-
Anhydrous toluene
-
Sealed tube or pressure vessel
Procedure:
-
To a dry, sealable reaction tube under an inert atmosphere, add this compound, sodium tert-butoxide, palladium(II) acetate, and the phosphine ligand.[8]
-
Add anhydrous toluene, followed by the amine.[7]
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature.[8]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).[8]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to 5-alkynyl-2-aminopyridines.[9]
Quantitative Data for Sonogashira Coupling of Bromopyridines
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96⁴ |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) / CuI (10) | - | Et₃N | THF | RT | 16 | ~93⁵ |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) / CuI (4) | - | Et₃N | DMF | 80 | 12 | ~90⁵ |
⁴Yields are based on the Sonogashira coupling of 2-amino-3-bromopyridines.[10] ⁵Yields are generalized based on Sonogashira couplings of other bromopyridines and may require optimization.[11]
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst, PPh₃, and CuI.[7]
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.[7]
-
Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine.[7]
-
Heat the reaction mixture to 100 °C and stir for 3 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
Other Key Reactions
Cyanation
The introduction of a nitrile group at the 5-position can be achieved through cyanation of this compound. This transformation is valuable for accessing pyridine-2-carbonitriles, which are precursors to amides, carboxylic acids, and other nitrogen-containing heterocycles.
Experimental Protocol: Cyanation
A reported method for the synthesis of 5-bromo-2-cyanopyridine involves a three-step reaction from this compound, utilizing diazotization followed by dehydration with POCl₃/CH₂Cl₂/Pyridine.[12] Another approach involves the direct cyanation of bromopyridines using a cyanide source and a catalyst. For instance, 2,5-dibromopyridine can be converted to 2-cyano-5-bromopyridine using sodium cyanide and cuprous cyanide in sulfolane at high temperatures.[13]
Logical Relationship for Cyanation via Diazotization
Caption: Pathway for cyanation of this compound.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for forming carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.[14] It can be employed for the amination of 2-amino-5-halopyridines.
Experimental Protocol: Ullmann-type Amination
A robust protocol for the amination of 2-amino-5-halopyridines utilizes a copper(I) iodide (CuI) catalyst.[1] The reaction is promoted by ethylene glycol. This system successfully couples various primary amines, aliphatic cyclic amines, and heterocycles with 2-amino-5-iodopyridine, with slightly lower yields for the corresponding bromo-derivative.[1][15]
Key Considerations for Ullmann Condensation
Caption: Key components and factors in Ullmann condensation.
Conclusion
This compound is a highly valuable building block in synthetic organic chemistry. The reactivity of its C5-bromine position allows for a wide range of transformations, particularly palladium- and copper-catalyzed cross-coupling reactions. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this versatile intermediate in the synthesis of complex molecules for applications in drug discovery and materials science. Careful optimization of reaction conditions is crucial for achieving high yields and purity of the desired products.
References
- 1. This compound | 1072-97-5 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. caod.oriprobe.com [caod.oriprobe.com]
- 13. Preparation method for 2-cyano-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08482J [pubs.rsc.org]
Application Notes and Protocols: The Role of 2-Amino-5-bromopyridine in the Synthesis of Polycyclic Azaarenes
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-5-bromopyridine is a highly versatile and valuable building block in modern organic and medicinal chemistry. Its unique structure, featuring a pyridine ring with both a nucleophilic amino group and a strategically placed bromine atom, offers a dual-functional platform for constructing complex molecular architectures. The bromine atom is particularly amenable to functionalization through various palladium-catalyzed cross-coupling reactions, making it an ideal starting material for the synthesis of polycyclic azaarenes.[1] These nitrogen-containing polycyclic aromatic hydrocarbons are prevalent scaffolds in numerous pharmaceuticals, including kinase inhibitors for cancer therapy and novel anti-inflammatory agents.[2]
This document provides detailed application notes and experimental protocols for the two primary synthetic strategies employing this compound for the synthesis of polycyclic azaarenes: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Figure 1: General synthetic workflows for polycyclic azaarenes using this compound.
Application Note 1: Synthesis of Aryl-Substituted Pyridines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids.[3] For this compound, this reaction allows for the introduction of various aryl or heteroaryl groups at the 5-position, a key step in building the carbon skeleton of polycyclic azaarenes. The efficiency of this transformation is highly dependent on the palladium catalyst, ligand, and base used.[3][4]
Quantitative Data Summary
The following table summarizes reaction yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected performance for couplings with this compound.
| Catalyst System | Ligand | Base | Arylboronic Acid | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Phenylboronic acid | 85 | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 4-Methylphenylboronic acid | 82 | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 4-Methoxyphenylboronic acid | 88 | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 4-Chlorophenylboronic acid | 78 | [3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Phenylboronic acid | Expected High | [3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar 2-aminopyridine substrates.[3]
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Methodology:
-
Setup: In an inert atmosphere (glovebox or under argon), add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq) to a dry Schlenk tube equipped with a magnetic stir bar.[3]
-
Solvent Addition: Add a suitable anhydrous and degassed solvent (e.g., THF, Toluene, or a Dioxane/Water mixture).[3]
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath to the desired temperature (typically 60-100 °C). Stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.[3]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure aryl-substituted aminopyridine.
Application Note 2: Synthesis of Diamine Scaffolds via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[5][6] This reaction is instrumental in synthesizing N-aryl and N-heteroaryl amines from aryl halides.[7] When applied to this compound, it enables the introduction of a second amino group, creating a diaminopyridine scaffold that can be a precursor to various fused polycyclic azaarenes through subsequent cyclization reactions.
Quantitative Data Summary
| Amine Coupling Partner | Ligand (Typical) | Base (Typical) | Expected Product Class | Expected Yield Range |
| Primary Aliphatic Amine | Buchwald Ligands (e.g., XPhos, SPhos) | NaOt-Bu, K₃PO₄ | 5-(Alkylamino)-2-aminopyridine | Good to Excellent |
| Secondary Aliphatic Amine | Buchwald Ligands | NaOt-Bu, K₃PO₄ | 5-(Dialkylamino)-2-aminopyridine | Good to Excellent |
| Primary Aryl Amine (Aniline) | Buchwald Ligands | NaOt-Bu, LHMDS | 5-(Arylamino)-2-aminopyridine | Moderate to Excellent |
| Ammonia Equivalent | Buchwald Ligands | NaOt-Bu | 2,5-Diaminopyridine | Moderate to Good |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol based on established methods for the amination of aryl bromides.[6][8]
Figure 3: Experimental workflow for the Buchwald-Hartwig amination reaction.
Methodology:
-
Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2-1.5 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture in an oil bath at a temperature ranging from 80-110 °C. The reaction is typically stirred for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Filtration: Filter the mixture through a pad of Celite to remove insoluble materials.
-
Extraction/Purification: Wash the filtrate with water and brine. The crude product can then be concentrated and purified via silica gel column chromatography or recrystallization to afford the desired diaminopyridine derivative.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for 2-Amino-5-bromopyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromopyridine is a highly versatile heterocyclic compound that serves as a critical building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] Its structure, featuring a pyridine ring functionalized with both an amino group and a bromine atom, offers a unique platform for diverse chemical transformations.[2][3] The amino group can undergo reactions like acylation and alkylation, while the strategically placed bromine atom is ideal for various cross-coupling reactions, making it an invaluable intermediate in modern drug discovery.[3][4] This compound is instrumental in the development of therapeutics for a range of diseases, including cancer, as well as inflammatory, autoimmune, and cardiovascular conditions.[2][5][6]
Physicochemical Properties
A summary of the key properties of this compound is presented below. High purity, often exceeding 99%, is crucial for its successful application in pharmaceutical manufacturing to avoid unwanted side reactions.[1][2]
| Property | Value |
| CAS Number | 1072-97-5 |
| Molecular Formula | C₅H₅BrN₂ |
| Molecular Weight | 173.01 g/mol [4] |
| Appearance | Off-white to light yellow solid/powder[4][7] |
| Melting Point | 133-138 °C[4] |
| Solubility | Soluble in methanol, chloroform, ethyl acetate; slightly soluble in water[4] |
Core Applications in Medicinal Chemistry
The bifunctional nature of this compound allows for its incorporation into a wide array of molecular scaffolds. It is a key precursor for synthesizing pyridine-based drug candidates, particularly in the fields of oncology and neurology.[3]
Key therapeutic targets include:
-
Kinase Inhibitors: It is a foundational component in the synthesis of various kinase inhibitors, such as those targeting Phosphatidylinositol 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in cancer therapy.[4][5][6][8]
-
Dopamine Receptor Agonists: The scaffold is used to develop selective dopamine D3 receptor agonists, which have potential applications in treating neurological and psychiatric disorders.[4][5]
-
Anti-inflammatory Agents: Its derivatives are explored for the treatment of chronic inflammatory and autoimmune diseases.[2][6]
The primary utility of this compound stems from its reactivity in palladium-catalyzed cross-coupling reactions, which allow for the precise construction of complex molecular architectures.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of this compound and its subsequent use in key cross-coupling reactions.
Protocol 1: Synthesis of this compound
This protocol details the bromination of 2-Aminopyridine using N-Bromosuccinimide (NBS), a method noted for its high yield and selectivity for the 5-position.[4][9]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 1072-97-5 | Benchchem [benchchem.com]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 7. This compound | 1072-97-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. ijssst.info [ijssst.info]
Application of 2-Amino-5-bromopyridine in Material Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromopyridine is a versatile heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of functional materials. Its unique molecular architecture, featuring a pyridine ring substituted with both an amino and a bromo group, offers multiple reactive sites for chemical modification. This allows for its incorporation into advanced materials with tailored electronic, optical, and structural properties. This document provides detailed application notes and experimental protocols for the use of this compound in the fields of metal-organic frameworks (MOFs), perovskite solar cells, and as a potential precursor for organic light-emitting diode (OLED) materials and conducting polymers.
Metal-Organic Frameworks (MOFs)
This compound and its derivatives can act as organic ligands for the construction of Metal-Organic Frameworks. The nitrogen atoms of the pyridine ring and the amino group can coordinate with metal ions, while the bromo-substituent can be used for post-synthetic modification or to influence the framework's electronic properties. A notable example is the synthesis of a zeolite-like metal-organic framework (ZMOF) using a 2-amino-5-bromo-pyrimidine ligand, which demonstrates the potential of this class of compounds in creating porous materials with interesting topologies.[1]
Application Note: Synthesis of a Zeolite-Like Metal-Organic Framework (ZMOF)
A study has reported the use of a derivative, 2-amino-5-bromo-pyrimidine, in conjunction with copper(II) ions to construct a MOF with a zeolite-like topology (crb, BCT).[1] In this structure, the copper(II) ions are coordinated by the nitrogen atoms of the pyrimidine ligand and bridged by bromide ions, resulting in a three-dimensional porous framework.[1] Such materials are of interest for applications in gas storage, separation, and catalysis due to their high surface area and tunable pore sizes.
Experimental Protocol: Synthesis of a Copper-Based MOF using a 2-Amino-5-bromo-pyrimidine Ligand
This protocol is based on the general principles of MOF synthesis and the specific example of a copper-based ZMOF.
Materials:
-
Copper(II) salt (e.g., Copper(II) bromide)
-
2-Amino-5-bromo-pyrimidine (as the organic ligand)
-
A suitable solvent system (e.g., N,N-dimethylformamide (DMF), ethanol, water)
-
Reaction vessel (e.g., glass vial or Teflon-lined autoclave)
Procedure:
-
Solution Preparation:
-
Dissolve the copper(II) salt in the chosen solvent system.
-
In a separate container, dissolve the 2-amino-5-bromo-pyrimidine ligand in the same solvent system.
-
-
Reaction Mixture:
-
Combine the two solutions in a reaction vessel. The molar ratio of metal salt to ligand is a critical parameter and should be optimized.
-
-
Solvothermal Synthesis:
-
Seal the reaction vessel and place it in an oven.
-
Heat the mixture at a specific temperature (typically between 80 °C and 150 °C) for a defined period (e.g., 24-72 hours).
-
During this time, crystals of the MOF will form.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the vessel to cool down to room temperature slowly.
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Dry the product under vacuum or in a desiccator.
-
Characterization:
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and connectivity of the MOF.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Gas Adsorption Analysis (e.g., N₂ adsorption at 77 K): To determine the surface area and porosity of the material.
Perovskite Solar Cells
While direct application of this compound in the active layer of perovskite solar cells is not widely reported, its parent molecule, 2-aminopyridine, has been effectively used as a passivating agent to enhance device performance and stability.[2] Passivation of defects at the perovskite surface and grain boundaries is crucial for reducing non-radiative recombination and improving charge extraction. The principles of this application can be extended to this compound.
Application Note: Interfacial Passivation of Perovskite Films
2-Aminopyridine has been demonstrated to be an effective passivating molecule for perovskite solar cells.[2] The amino group can interact with undercoordinated lead ions (Pb²⁺) and iodide vacancies, which are common defects in perovskite films. This interaction passivates these charge traps, leading to a significant improvement in the power conversion efficiency (PCE) of the solar cells.[2] Devices passivated with 2-aminopyridine have shown an increase in open-circuit voltage (Voc) and short-circuit current density (Jsc).[2] The presence of the bromo-substituent in this compound could potentially offer additional benefits, such as modifying the surface energy and enhancing moisture resistance.
Quantitative Data on 2-Aminopyridine Passivation:
| Parameter | Control Device | 2-Aminopyridine Passivated Device |
| PCE | 19.5% | 21.46%[2] |
| Voc | 1.12 V | 1.15 V[2] |
| Jsc | 22.86 mA/cm² | 23.77 mA/cm²[2] |
| Fill Factor | 0.76 | 0.79 |
Experimental Protocol: Perovskite Surface Passivation
This protocol describes the post-treatment of a perovskite film with a solution of the passivating agent.
Materials:
-
Fabricated perovskite solar cell (up to the perovskite layer deposition)
-
This compound (or 2-aminopyridine as a reference)
-
A suitable solvent (e.g., isopropanol, chlorobenzene)
-
Spinner
Procedure:
-
Prepare Passivation Solution: Dissolve this compound in the chosen solvent at a low concentration (e.g., 0.1 - 1 mg/mL).
-
Surface Treatment:
-
Place the perovskite-coated substrate on the spinner.
-
Dispense a small volume of the passivation solution onto the surface of the perovskite film.
-
Spin the substrate at a moderate speed (e.g., 3000-4000 rpm) for a short duration (e.g., 30 seconds).
-
-
Annealing: Anneal the treated film on a hotplate at a moderate temperature (e.g., 100 °C) for a few minutes to remove the solvent and promote interaction between the passivating agent and the perovskite surface.
-
Complete Device Fabrication: Proceed with the deposition of the subsequent layers of the solar cell (e.g., hole transport layer, metal contact).
-
Characterization:
-
Current Density-Voltage (J-V) Measurement: To determine the PCE, Voc, Jsc, and fill factor under simulated solar illumination.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: To study the charge carrier dynamics and confirm the reduction in non-radiative recombination.
-
Organic Light-Emitting Diodes (OLEDs)
Pyrimidine derivatives are a class of compounds that have shown significant promise as materials for Organic Light-Emitting Diodes (OLEDs), serving as emitters, hosts, or charge-transporting materials.[3][4][5] The electron-deficient nature of the pyrimidine ring makes these materials suitable for electron-transporting layers (ETLs) and as acceptor units in thermally activated delayed fluorescence (TADF) emitters. This compound can serve as a versatile starting material for the synthesis of more complex pyrimidine-based molecules for OLED applications. The amino group can be a site for attaching donor moieties, while the bromo-group allows for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build extended conjugated systems.
Application Note: A Building Block for Pyrimidine-Based Emitters
While there are no direct reports of this compound being used in OLEDs, its chemical structure is highly relevant for the synthesis of advanced OLED materials. For instance, pyrimidine derivatives have been utilized to create blue and green TADF emitters. In one example, a pyrimidine-based boron complex was used as a TADF emitter in an OLED, achieving a maximum external quantum efficiency (EQE) of 9.7%.[6] The general synthetic strategies to create such complex molecules often rely on functionalized building blocks like this compound.
Performance of a Representative Pyrimidine-Based OLED:
| Parameter | Value |
| Emitter | Pyrimidine-based Boron Complex[6] |
| Doping Concentration | 5 wt%[6] |
| Maximum EQE | 9.7%[6] |
| Emission Color | Green |
Hypothetical Experimental Protocol: Synthesis of a Donor-Acceptor Molecule for OLEDs
This protocol outlines a general synthetic route to a donor-acceptor molecule using this compound as the precursor for the acceptor part.
Step 1: Synthesis of a Pyrimidine Intermediate
-
Start with this compound.
-
Perform a condensation reaction with a 1,3-dicarbonyl compound to form a substituted pyrimidine ring. The amino group of the pyridine reacts to form the pyrimidine core.
-
The bromo-substituent remains on the newly formed pyrimidine structure, which is crucial for the next step.
Step 2: Suzuki Coupling with a Donor Moiety
-
The bromo-substituted pyrimidine intermediate is then reacted with a boronic acid or boronic ester derivative of a suitable electron-donating molecule (e.g., carbazole, triphenylamine).
-
The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., toluene/water).
-
This cross-coupling reaction attaches the donor unit to the pyrimidine acceptor, forming the final donor-acceptor molecule.
Step 3: Purification and Characterization
-
The crude product is purified using column chromatography and recrystallization.
-
The structure and purity of the final compound are confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
-
The photophysical properties (absorption, emission, quantum yield) and thermal stability (TGA) are then characterized to assess its suitability for OLED applications.
Conducting Polymers
Theoretically, this compound can be used as a monomer for the synthesis of conducting polymers. The amino group can facilitate polymerization, and the pyridine ring provides a conjugated backbone. The bromo-substituent could be utilized in cross-coupling polymerization reactions, such as Suzuki or Stille coupling, to create well-defined polymer structures. However, the direct polymerization of this compound is not well-documented in the literature.
Application Note: Potential Monomer for Conjugated Polymers
Conducting polymers are typically synthesized through the polymerization of aromatic or heteroaromatic monomers. The polymerization of aminopyridines could lead to poly(aminopyridine)s, which would be expected to have interesting electronic and optical properties. The polymerization could be achieved either electrochemically or through chemical oxidative polymerization. The resulting polymer could potentially be doped to enhance its conductivity.
Hypothetical Experimental Protocol: Electropolymerization of this compound
This protocol describes a general procedure for the electrochemical polymerization of a monomer like this compound.
Materials:
-
Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)
-
Potentiostat/Galvanostat
-
Electrolyte solution (e.g., acetonitrile with a supporting electrolyte like tetrabutylammonium perchlorate)
-
This compound monomer
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the working electrode (e.g., glassy carbon, ITO-coated glass), a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrolyte Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent and add the this compound monomer.
-
Electropolymerization:
-
Immerse the electrodes in the electrolyte solution.
-
Apply a potential to the working electrode using the potentiostat. The potential can be swept (cyclic voltammetry) or held constant (potentiostatic deposition) to initiate polymerization.
-
A polymer film should deposit on the surface of the working electrode.
-
-
Characterization of the Polymer Film:
-
Cyclic Voltammetry (CV): To study the electrochemical properties of the polymer film.
-
UV-Vis-NIR Spectroelectrochemistry: To investigate the changes in the electronic absorption spectrum of the polymer at different doping levels.
-
Four-Point Probe Measurement: To determine the electrical conductivity of the polymer film.
-
Scanning Electron Microscopy (SEM): To examine the morphology of the polymer film.
-
Visualizations
Caption: Workflow for the synthesis and characterization of a Metal-Organic Framework.
Caption: Experimental workflow for perovskite solar cell passivation.
Caption: Synthetic pathway for a donor-acceptor OLED emitter.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Pyrimidine‐Based Four‐Coordinate O^N^O Boron Complexes: Synthesis, Photophysical and Theoretical Studies, and TADF‐Based OLED Devices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-5-bromopyridine by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-5-bromopyridine by recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound and how can it be removed?
A1: The most common impurity is 2-amino-3,5-dibromopyridine, which forms due to over-bromination of the starting material, 2-aminopyridine. For small amounts of this impurity, a simple and effective removal method is to wash the crude product with hot petroleum ether. The desired this compound is less soluble in hot petroleum ether compared to the dibrominated impurity. For higher levels of impurity or to achieve higher purity, recrystallization or column chromatography is recommended.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Several solvents have been reported for the recrystallization of this compound. These include benzene, ethanol, methanol, chloroform, and ethyl acetate.[1][2] The choice of solvent is critical and should ideally be determined by small-scale solubility tests to find a solvent that dissolves the compound when hot but sparingly when cold.
Q3: What should I do if crystals do not form upon cooling the recrystallization solution?
A3: If crystals fail to form, the solution may be too dilute or supersaturated. Try the following troubleshooting steps:
-
Induce crystallization: Scratch the inside of the flask with a glass stirring rod at the surface of the solution.
-
Seed the solution: Add a tiny crystal of pure this compound to the solution to act as a nucleus for crystal growth.
-
Reduce the volume: Heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.
-
Cool to a lower temperature: Use an ice bath or a refrigerated bath to further decrease the solubility.
Q4: My product "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can happen if the solution is too concentrated or cooled too quickly. To resolve this, try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool much more slowly to room temperature before placing it in a cold bath.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Pure Product | - The compound is significantly soluble in the cold recrystallization solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. |
| Colored Impurities Remain in Crystals | - The impurity has similar solubility to the product.- The crystals formed too quickly, trapping impurities. | - Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration (use with caution as it can also adsorb the product).- Ensure slow cooling to allow for selective crystallization.- A second recrystallization may be necessary. |
| Product is Insoluble in Hot Solvent | - The chosen solvent is inappropriate for this compound. | - Refer to the solubility data and select a more suitable solvent or a solvent mixture. Perform small-scale solubility tests to identify an effective solvent. |
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| Methanol | Soluble[1][2] | A polar protic solvent. |
| Ethanol | Moderately Soluble[2] | Often used for recrystallization of similar aromatic amines. |
| Chloroform | Soluble[1] | A common organic solvent. |
| Ethyl Acetate | Soluble[1] | A moderately polar solvent. |
| Dimethylformamide (DMF) | Moderately Soluble[2] | A polar aprotic solvent. |
| Water | Slightly Soluble/Sparingly Soluble[1][2] | The compound has limited solubility in water. |
| Benzene | Recrystallization solvent | Mentioned as a suitable solvent for recrystallization. |
| Petroleum Ether | Low Solubility (hot) | Useful for washing to remove more soluble impurities. |
Experimental Protocols
Protocol 1: Washing with Hot Petroleum Ether to Remove 2-amino-3,5-dibromopyridine
This protocol is effective for removing small amounts of the common dibrominated impurity.
Materials:
-
Crude this compound
-
Petroleum ether (boiling range 60-80 °C)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a sufficient amount of petroleum ether to create a slurry (approximately 3-5 mL per gram of crude material).
-
Heat the slurry to a gentle boil with stirring for 10-15 minutes.
-
Quickly filter the hot mixture through a Büchner funnel under vacuum.
-
Wash the collected solid on the filter with a small portion of hot petroleum ether.
-
Repeat the washing step one or two more times.
-
Dry the purified this compound in a vacuum oven or air dry to a constant weight.
Protocol 2: Recrystallization from a Single Solvent (e.g., Benzene or Ethanol)
This protocol describes a general procedure for recrystallization to achieve a higher purity of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., benzene or ethanol)
-
Erlenmeyer flasks (2)
-
Heating mantle or hot plate
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling with gentle swirling to dissolve the solid.
-
Saturation: Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by pouring hot solvent through them. Quickly filter the hot solution containing the dissolved product.
-
Crystallization: Cover the flask containing the clear hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to a constant weight.
Visualizations
Caption: A flowchart illustrating the general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common problems during the recrystallization process.
References
Technical Support Center: Purification of 2-Amino-3-Bromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-amino-3-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2-amino-3-bromopyridine?
A1: The most common impurity is the over-brominated byproduct, 2-amino-3,5-dibromopyridine. This arises from the high reactivity of the aminopyridine ring system during bromination. Other potential impurities include unreacted 2-aminopyridine and positional isomers, depending on the synthetic route.
Q2: What are the primary methods for purifying crude 2-amino-3-bromopyridine?
A2: The three primary purification techniques are liquid-liquid extraction, recrystallization, and column chromatography. The choice of method depends on the scale of the reaction, the impurity profile, and the desired final purity.
Q3: How do I choose the best purification method for my experiment?
A3: For a quick and relatively simple purification to remove the bulk of inorganic salts and some polar impurities, liquid-liquid extraction is a good starting point. For achieving higher purity, especially for the removal of the common 2-amino-3,5-dibromopyridine byproduct, recrystallization is often effective. For the highest possible purity, particularly for small-scale experiments or when isomers are present, column chromatography is the most suitable method.
Troubleshooting Guides
Issue 1: Low Recovery After Liquid-Liquid Extraction
| Potential Cause | Recommended Solution |
| Incorrect pH of the aqueous layer | Ensure the aqueous layer is neutralized to a pH of approximately 7 before extraction. The amino group on the pyridine ring can be protonated in acidic conditions, increasing its water solubility and reducing extraction efficiency into the organic phase. |
| Insufficient number of extractions | Perform at least three extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete removal of the product from the aqueous layer. |
| Emulsion formation | If an emulsion forms at the interface of the aqueous and organic layers, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling. In stubborn cases, filtering the mixture through a pad of Celite can be effective. |
Issue 2: Oiling Out During Recrystallization
| Potential Cause | Recommended Solution |
| Inappropriate solvent choice | The ideal recrystallization solvent should dissolve the 2-amino-3-bromopyridine well at elevated temperatures but poorly at room temperature. Test a range of solvents or solvent pairs. Based on the purification of similar compounds, benzene or ethanol-water mixtures could be effective.[1] |
| Solution is too concentrated | If the product "oils out" upon cooling, it may be due to a supersaturated solution. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly. |
| Cooling the solution too quickly | Rapid cooling can lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
Issue 3: Poor Separation in Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate solvent system (eluent) | The polarity of the eluent is critical for good separation. For aminopyridines, a mixture of a non-polar solvent (like petroleum ether or hexanes) and a more polar solvent (like ethyl acetate) is commonly used.[1] Start with a low polarity eluent and gradually increase the polarity to elute the desired compound. Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. |
| Column overloading | Using too much crude material for the size of the column will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used. |
| Co-elution of impurities | If the desired product and an impurity have very similar polarities, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system to alter the separation selectivity. |
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Partitioning between immiscible aqueous and organic phases based on solubility and pH. | Moderate | Fast; good for initial workup and removal of inorganic salts. | Not effective for removing organic byproducts with similar solubility, such as 2-amino-3,5-dibromopyridine. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | High (>98%) | Can yield very pure material; scalable. | Requires finding a suitable solvent; potential for product loss in the mother liquor. |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) and elution with a liquid mobile phase. | Very High (>99%) | Excellent for separating compounds with very similar properties; adaptable to various scales. | Can be time-consuming and labor-intensive; requires larger volumes of solvent. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is based on a general workup procedure for the synthesis of 2-amino-3-bromopyridine.[2][3]
Objective: To perform an initial purification of the crude reaction mixture to remove inorganic salts and water-soluble impurities.
Materials:
-
Crude 2-amino-3-bromopyridine reaction mixture
-
Sodium hydroxide solution (e.g., 1 M)
-
Deionized water
-
Organic solvent (e.g., ethyl acetate or dichloromethane)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Carefully add sodium hydroxide solution to neutralize the mixture to a pH of approximately 7. Check the pH using litmus paper or a pH meter.
-
Add deionized water to dissolve any inorganic salts.
-
Add a volume of the organic solvent (e.g., ethyl acetate) to the separatory funnel, stopper it, and shake vigorously, venting periodically.
-
Allow the layers to separate. The organic layer containing the 2-amino-3-bromopyridine should be the upper layer if using ethyl acetate.
-
Drain the lower aqueous layer into a beaker.
-
Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent.
-
Combine all the organic extracts in the separatory funnel.
-
Wash the combined organic layer with brine to remove residual water.
-
Drain the organic layer into a clean, dry flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-amino-3-bromopyridine.
Protocol 2: Purification by Recrystallization
This protocol is adapted from procedures for purifying similar aminopyridine compounds.
Objective: To achieve high purity of 2-amino-3-bromopyridine by removing byproducts such as 2-amino-3,5-dibromopyridine.
Materials:
-
Crude 2-amino-3-bromopyridine
-
Recrystallization solvent (e.g., benzene, ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude 2-amino-3-bromopyridine in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystal formation should be observed as the solution cools.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
This protocol is a general procedure for the purification of aminopyridine derivatives.
Objective: To obtain highly pure 2-amino-3-bromopyridine, free from closely related byproducts.
Materials:
-
Crude 2-amino-3-bromopyridine
-
Silica gel (for column chromatography)
-
Eluent: A mixture of a non-polar solvent (e.g., petroleum ether or hexanes) and a polar solvent (e.g., ethyl acetate). A typical starting ratio is 10:1 (non-polar:polar).
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Prepare the column: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand.
-
Pack the column: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Load the sample: Dissolve the crude 2-amino-3-bromopyridine in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elute the column: Begin eluting with the low-polarity solvent mixture, collecting fractions.
-
Monitor the separation: Spot the collected fractions on a TLC plate and visualize under a UV lamp to track the separation of the components.
-
Increase solvent polarity (gradient elution): If the desired product is not eluting, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Combine and evaporate: Once the fractions containing the pure 2-amino-3-bromopyridine have been identified by TLC, combine them and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualizations
Caption: A general workflow for the synthesis and purification of 2-amino-3-bromopyridine.
Caption: A decision-making workflow for selecting a purification method.
References
separation of 2-Amino-5-bromopyridine from 2-amino-3,5-dibromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively separating 2-amino-5-bromopyridine from its common impurity, 2-amino-3,5-dibromopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating this compound from 2-amino-3,5-dibromopyridine?
A1: The most frequently employed and effective methods are washing with a selective solvent, recrystallization, and column chromatography.[1] The choice of method depends on the level of impurity, the desired final purity, and the scale of the reaction.[1]
Q2: Why is 2-amino-3,5-dibromopyridine a common impurity in the synthesis of this compound?
A2: 2-amino-3,5-dibromopyridine is a common byproduct resulting from the over-bromination of 2-aminopyridine during the synthesis of this compound.[1][2][3] Careful control of stoichiometry and reaction conditions is crucial to minimize its formation.[1]
Q3: What is a quick method for removing a small amount of the dibromo impurity?
A3: For relatively small amounts of the 2-amino-3,5-dibromopyridine impurity, washing the crude product with hot petroleum ether is a rapid and efficient method.[1] The desired monobrominated product has lower solubility in hot petroleum ether compared to the dibrominated impurity.[1]
Q4: When is column chromatography the recommended purification method?
A4: Column chromatography is recommended when a very high level of purity is required, or when other methods like recrystallization do not provide satisfactory separation.[1] It is particularly useful for separating compounds with similar polarities.[1]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Solution |
| No crystal formation upon cooling. | The solution is not sufficiently saturated, or the cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Ensure a slow cooling process.[1] |
| Oily precipitate forms instead of crystals. | The solvent may not be ideal, or the concentration of impurities is too high. | Try a different recrystallization solvent or solvent system. Consider a preliminary purification step, such as washing with petroleum ether, to reduce the impurity level before recrystallization. |
| Low recovery of the purified product. | Too much solvent was used, or the product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[1] |
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor separation of the two compounds (overlapping bands). | The polarity of the eluent is too high, or the column is overloaded. | Start with a less polar mobile phase and gradually increase the polarity. Ensure the sample is loaded in a concentrated band and that the amount of crude material is appropriate for the column size. |
| Streaking or tailing of the product band. | The compound may be interacting too strongly with the stationary phase, or the sample is not fully dissolved. | Add a small amount of a more polar solvent (like methanol) to the eluent. Ensure the sample is completely dissolved in the loading solvent before applying it to the column. |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A common gradient is to start with petroleum ether and slowly add ethyl acetate.[1] |
Comparison of Purification Methods
| Purification Method | Principle of Separation | Typical Purity Achieved | Estimated Yield Loss | Key Advantages | Key Disadvantages |
| Washing with Hot Petroleum Ether | Differential solubility.[1] | >95%[1] | 5-15%[1] | Fast, simple, and effective for removing minor impurities.[1] | May not be sufficient for high levels of impurity.[1] |
| Recrystallization (from Benzene) | Difference in solubility at different temperatures. | High | 10-20% | Can yield very pure product.[1] | Requires finding a suitable solvent; can have significant yield loss. |
| Column Chromatography | Differential adsorption to the stationary phase. | Very High (>99%) | 15-30% | Excellent separation for complex mixtures and achieving high purity.[1] | Time-consuming, requires larger volumes of solvent, and can lead to higher product loss. |
Experimental Protocols
Protocol 1: Washing with Hot Petroleum Ether
This protocol is suitable for removing minor amounts of 2-amino-3,5-dibromopyridine.[1]
Materials:
-
Crude this compound containing the 2-amino-3,5-dibromopyridine impurity
-
Petroleum ether (boiling point range 60-80°C)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a sufficient volume of petroleum ether to form a slurry (approximately 3-5 mL per gram of crude product).[1]
-
Heat the slurry to a gentle boil with stirring for 10-15 minutes.[1]
-
Quickly filter the hot mixture through a Buchner funnel.[1]
-
Wash the collected solid on the filter with a small amount of hot petroleum ether.[1]
-
Repeat the washing process one to two more times for optimal purity.[1]
-
Dry the purified this compound in a vacuum oven.[1]
Protocol 2: Recrystallization from Benzene
This method is effective for obtaining a higher purity of this compound.[1]
Materials:
-
Crude this compound
-
Benzene
-
Erlenmeyer flask with a reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of benzene and heat the mixture to reflux with stirring until the solid is completely dissolved.[1]
-
If any insoluble material remains, filter the hot solution.[1]
-
Allow the solution to cool slowly to room temperature to allow for crystal formation.[1]
-
Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal precipitation.[1]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold benzene.
-
Dry the purified crystals.
Protocol 3: Column Chromatography
This protocol is recommended when a very high level of purity is required.[1]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Petroleum ether
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel using a slurry method with petroleum ether.
-
Load the sample: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., petroleum ether with a small amount of ethyl acetate) and carefully load it onto the top of the silica gel bed.[1]
-
Elution: Begin elution with a non-polar mobile phase, such as 100% petroleum ether.[1] Gradually increase the polarity by adding ethyl acetate to the mobile phase.
-
Collect fractions: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).[1]
-
Combine and evaporate: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.[1]
Visualizations
Caption: Overview of purification workflows.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Synthesis of 2-Amino-5-bromopyridine
Welcome to the technical support center for the synthesis of 2-Amino-5-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthetic routes start from 2-aminopyridine and involve electrophilic bromination. The key challenge is achieving regioselectivity for the 5-position.[1][2] Common methods include:
-
Direct Bromination with N-Bromosuccinimide (NBS): This is a widely used method that offers high yields and good selectivity under mild conditions.[1][3]
-
Bromination with Phenyltrimethylammonium Tribromide (PTAT): PTAT is a stable, solid brominating agent that provides good yields and high selectivity, avoiding the formation of the 3-bromo byproduct.[1][4][5]
-
Multi-step Synthesis via N-acylation: This method involves protecting the amino group by acylation, followed by bromination and subsequent hydrolysis. This process enhances selectivity for the 5-position.[1][6]
-
Direct Bromination with Br₂: While a classic method, using liquid bromine can lead to the formation of multiple byproducts, including 3-bromo and 3,5-dibromo isomers, making purification challenging and reducing the yield of the desired product.[6][7]
Q2: What is the most significant factor affecting the yield of this compound?
A2: The molar ratio of the reactants, specifically the brominating agent to 2-aminopyridine, is a critical factor in maximizing the yield and minimizing the formation of impurities like 2-amino-3,5-dibromopyridine.[1][3] An excess of the brominating agent can lead to over-bromination.[3]
Q3: How can I minimize the formation of the 2-amino-3,5-dibromopyridine byproduct?
A3: To minimize the formation of the dibromo byproduct, you should carefully control the stoichiometry of the brominating agent.[1][3] Using a protecting group strategy, such as N-acylation of the amino group on 2-aminopyridine before bromination, can also prevent over-bromination and improve selectivity for the 5-position.[1][8] Additionally, reaction temperature and the choice of brominating agent and solvent play a crucial role.[1][3]
Q4: What are the recommended purification methods for this compound?
A4: Purification strategies depend on the impurities present. Common methods include:
-
Recrystallization: Benzene is a suitable solvent for recrystallization to obtain a purified solid product.[4][5]
-
Washing: The crude product can be washed with hot petroleum ether to remove the 2-amino-3,5-dibromopyridine byproduct.[9]
-
Column Chromatography: Silica gel column chromatography can be employed for high purity separation.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incorrect molar ratio of reactants.[1][3]- Suboptimal reaction temperature.[1]- Inefficient brominating agent.[7]- Incomplete reaction. | - Optimize the molar ratio of 2-aminopyridine to the brominating agent; a 1:1 ratio is often a good starting point.[3][4][5]- Adjust the reaction temperature. For PTAT, 20-50°C is typical, with 30°C being optimal.[1][5]- Consider using a more selective and efficient brominating agent like NBS or PTAT.[1][7]- Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] |
| Formation of 2-amino-3,5-dibromopyridine | - Excess brominating agent.[3]- High reaction temperature. | - Use a stoichiometric amount or a slight excess of the brominating agent.[1][6]- Maintain the recommended reaction temperature. Lower temperatures can sometimes reduce over-bromination, though the effect can be irregular.[3] |
| Formation of 3-bromo isomer | - Use of non-selective brominating agents like Br₂.[7]- The amino group strongly activates both the 3 and 5 positions for electrophilic substitution.[1] | - Employ a more regioselective brominating agent such as PTAT, which has been shown to avoid the formation of the 3-bromo byproduct.[1][4][5]- Utilize the N-acylation protection strategy to direct bromination to the 5-position.[1] |
| Difficult Purification | - Presence of multiple byproducts.[7] | - Optimize the reaction for higher selectivity to simplify the product mixture.[7]- For crude product containing the dibromo impurity, wash with hot petroleum ether.[9]- Recrystallize from a suitable solvent like benzene.[4][5] |
Quantitative Data Summary
The following tables summarize reaction conditions and reported yields for different synthetic methods.
Table 1: Comparison of Brominating Agents for Direct Bromination of 2-Aminopyridine
| Brominating Agent | Solvent | Temperature (°C) | Molar Ratio (2-AP:Agent) | Reported Yield (%) | Reference(s) |
| N-Bromosuccinimide (NBS) | Acetone | Room Temperature | 1:1 | 95.0% | [3] |
| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 20 | Not Specified | Up to 80% | [7] |
| Phenyltrimethylammonium Tribromide (PTAT) | Chloroform | 30 | 1:1 | 81% | [4] |
| Phenyltrimethylammonium Tribromide (PTAT) | Chloroform | 25 | 1:1 | 78% | [4] |
| Phenyltrimethylammonium Tribromide (PTAT) | Dichloromethane | 30 | Not Specified | 75% | [4] |
| Bromine (Br₂) | Not Specified | 50 | 1:1.1 | 66.5% (overall for multi-step) | [6] |
Experimental Protocols
Protocol 1: Synthesis using N-Bromosuccinimide (NBS)
This protocol is adapted from a high-yield synthesis method.[3]
-
Reaction Setup: In a reaction vessel, dissolve 2-aminopyridine (0.5 g, 5.3 mmol) in acetone.
-
Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.0 g, 5.6 mmol) at room temperature. The addition time can be optimized (e.g., over 1 hour) to control the reaction.[3]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the work-up procedure typically involves removing the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Protocol 2: Synthesis using Phenyltrimethylammonium Tribromide (PTAT)
This protocol is based on a method known for its high selectivity and mild conditions.[4][5]
-
Reaction Setup: In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine (9.4g, 0.1mol), phenyltrimethylammonium tribromide (37.6g, 0.1mol), and chloroform (300ml).[4]
-
Reaction: Stir the mixture at 30°C for 2 hours.[4]
-
Work-up:
-
Purification:
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low yields in the synthesis.
References
- 1. This compound | 1072-97-5 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ijssst.info [ijssst.info]
- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. heteroletters.org [heteroletters.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound | 1072-97-5 [chemicalbook.com]
Technical Support Center: Optimizing Synthesis of 2-Amino-5-bromopyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Amino-5-bromopyridine. It includes troubleshooting advice for common issues, detailed experimental protocols, and comparative data to aid in reaction condition selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Electrophilic Bromination of 2-Aminopyridine: This is the most common approach, utilizing various brominating agents to introduce a bromine atom at the 5-position of the pyridine ring.[1][2] The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity and yield.[2]
-
Reduction of 5-Bromo-2-nitropyridine: This method involves the reduction of a nitro group to an amine. While effective, it requires the prior synthesis of the nitropyridine starting material.
Q2: What is the primary side product in the bromination of 2-aminopyridine, and why does it form?
A2: The major impurity is typically 2-amino-3,5-dibromopyridine.[3][4][5] This side product forms due to over-bromination of the starting material.[3][4] The amino group in 2-aminopyridine is strongly activating, making the pyridine ring susceptible to multiple electrophilic substitutions.[1]
Q3: How can I minimize the formation of the 2-amino-3,5-dibromopyridine byproduct?
A3: Minimizing the dibromo byproduct can be achieved by:
-
Controlling Stoichiometry: Using a precise molar ratio of the brominating agent to 2-aminopyridine is critical.[4] An excess of the brominating agent will favor the formation of the di-substituted product.
-
Choice of Brominating Agent: Milder and more selective brominating agents, such as Phenyltrimethylammonium tribromide (PTAT), can reduce the formation of byproducts compared to liquid bromine.[1]
-
Reaction Conditions: Optimizing temperature and reaction time can also help control the extent of bromination.
Q4: What are the recommended methods for purifying crude this compound?
A4: Common purification techniques include:
-
Recrystallization: This is a widely used method to obtain pure product. Solvents like benzene or ethanol/water mixtures are often effective.[3][4]
-
Washing with a Selective Solvent: Washing the crude product with a hot solvent in which the dibromo impurity is more soluble, such as petroleum ether, can effectively remove it.[3][6]
-
Column Chromatography: For achieving very high purity, silica gel column chromatography is the preferred method.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive reagents. | Ensure the 2-aminopyridine is pure and the brominating agent has not decomposed. For example, N-bromosuccinimide (NBS) should be recrystallized if it appears discolored. |
| Incorrect reaction temperature. | Verify the reaction temperature. Some methods require cooling to control the reaction rate and prevent side reactions, while others may need heating to proceed. | |
| Poor quality solvent. | Use anhydrous and high-purity solvents, as contaminants can interfere with the reaction. | |
| High Levels of 2-Amino-3,5-dibromopyridine Impurity | Excess brominating agent. | Carefully control the stoichiometry of the brominating agent. A molar ratio of 1:1 or slightly less of brominating agent to 2-aminopyridine is often recommended.[4] |
| Reaction temperature is too high. | Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second bromination. | |
| Inappropriate choice of brominating agent. | Consider using a milder brominating agent. Phenyltrimethylammonium tribromide is known to be more selective than liquid bromine.[1] | |
| Formation of Other Isomers (e.g., 2-Amino-3-bromopyridine) | Use of a non-selective brominating agent. | Phenyltrimethylammonium tribromide has been shown to be highly effective in avoiding the formation of the 3-bromo byproduct.[1] |
| Difficulty in Isolating the Product | Product is soluble in the workup solvent. | Ensure the pH is adjusted correctly during workup to precipitate the product. Choose an appropriate extraction solvent. |
| Formation of a stable salt. | The product can form a hydrobromide salt. Neutralization with a base is necessary to isolate the free amine.[6] |
Data Presentation
Comparison of Brominating Agents for the Synthesis of this compound
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Advantages |
| Liquid Bromine | Acetic Acid | 20-50 | 1 | 62-67 | Readily available and inexpensive. |
| N-Bromosuccinimide (NBS) | Acetone | 10 | 1 | 95 | Solid reagent, easier to handle than liquid bromine.[4] |
| N-Bromosuccinimide (NBS) | Acetonitrile | Not specified | Not specified | 90 | Good yield with reduced byproduct formation compared to other solvents.[5] |
| Phenyltrimethylammonium Tribromide (PTAT) | Dichloromethane / Chloroform | 20-50 (Optimal 30) | 1-3 | 75-81 | Mild and selective, minimizes 3-bromo byproduct formation.[1][7] |
Experimental Protocols
Protocol 1: Bromination of 2-Aminopyridine using N-Bromosuccinimide (NBS)
This protocol is adapted from a procedure that reports a high yield of this compound.[4]
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Ethanol (90%)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve 2-aminopyridine (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 10°C using an ice bath.
-
Slowly add a solution of NBS (1.05 equivalents) in acetone dropwise over 30 minutes, maintaining the temperature at 10°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 10°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Recrystallize the resulting solid residue from 90% ethanol to afford this compound.
Protocol 2: Bromination of 2-Aminopyridine using Phenyltrimethylammonium Tribromide (PTAT)
This protocol is based on a method known for its high selectivity.[8]
Materials:
-
2-Aminopyridine
-
Phenyltrimethylammonium Tribromide (PTAT)
-
Chloroform or Dichloromethane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Benzene (for recrystallization)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a three-necked flask, add 2-aminopyridine (1 equivalent), PTAT (1 equivalent), and chloroform.
-
Stir the mixture at 30°C for 2 hours.
-
After the reaction is complete, wash the mixture with a saturated sodium chloride solution.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Recrystallize the crude product from benzene to yield pure this compound.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
- 1. This compound | 1072-97-5 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. ijssst.info [ijssst.info]
- 5. heteroletters.org [heteroletters.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 8. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Suzuki Coupling of 2-Amino-5-bromopyridine
Welcome to the technical support center for the Suzuki coupling of 2-Amino-5-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this specific transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the most common reasons for failure?
A1: Low yields with this substrate are frequently encountered and can be attributed to several factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to its deactivation or inhibition.[1][2]
-
Inefficient Oxidative Addition: The C-Br bond in this compound can be less reactive compared to other aryl bromides, making the initial oxidative addition step of the catalytic cycle sluggish.[1]
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid and homocoupling of the starting materials can significantly reduce the yield of the desired product.[1][3]
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly interdependent. An unsuitable combination can lead to failed reactions.[1][2]
-
Poor Reagent Quality: Degradation of the boronic acid or ester, catalyst, or the purity of the base and solvent can adversely affect the reaction outcome.[4]
Q2: I suspect catalyst poisoning by the amino and/or pyridine moieties. How can I mitigate this issue?
A2: Catalyst poisoning is a primary challenge with aminopyridine substrates.[2] Here are several strategies to overcome this:
-
Use of Bulky Ligands: Employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can sterically shield the palladium center, preventing coordination with the pyridine nitrogen.[1][4]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that can form robust bonds with palladium, leading to greater catalyst stability and activity.[5]
-
Protecting the Amino Group: Acetylation of the amino group prior to the coupling reaction can prevent its interference. The protecting group can be removed post-coupling.[2]
Q3: What are the common side reactions, and how can they be minimized?
A3: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[3] To minimize this:
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the this compound. To suppress this:
Q4: How do I select the optimal catalyst system for this reaction?
A4: The choice of catalyst and ligand is crucial. For routine couplings, traditional catalysts like Pd(PPh₃)₄ can provide good yields.[8] However, for more challenging substrates or to achieve higher efficiency, modern catalyst systems are recommended. Systems employing bulky, electron-rich phosphine ligands like SPhos with a Pd(OAc)₂ precursor, or N-heterocyclic carbene (NHC) ligands in the form of Pd-PEPPSI precatalysts, are highly effective alternatives.[8]
Troubleshooting Guides
Issue 1: Low or No Conversion
If you are observing low or no conversion of your starting materials, follow this troubleshooting workflow:
| Potential Cause | Recommended Solution |
| Ineffective Catalyst System | For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are beneficial.[1][4] Consider screening different palladium precursors and ligands. |
| Catalyst Deactivation | The pyridine nitrogen can poison the catalyst.[1] Using bulky ligands can sterically shield the palladium center.[1][4] Ensure thorough degassing to prevent oxidation of the Pd(0) catalyst. |
| Poor Reagent Quality | Use fresh or purified boronic acids/esters. Consider more stable derivatives like pinacol esters or MIDA boronates.[1][6] Ensure solvents are anhydrous and bases are of high purity. |
| Suboptimal Base | The type and amount of base are crucial. Insufficient base can halt the reaction. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] A screen of different bases may be necessary. |
| Incorrect Solvent System | A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used.[4][9] The ratio may need optimization to ensure all components are soluble. |
| Inadequate Temperature | Many Suzuki couplings require heating (e.g., 80-110 °C).[1][4] A cautious increase in temperature may improve the reaction rate. |
Data Presentation
Performance of Catalytic Systems
The choice of catalyst and ligand is paramount. The following table summarizes the performance of different palladium-based catalytic systems in the Suzuki coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected performance for this compound.[8]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| System 1: Traditional Phosphine Ligand | |||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| 4-Methylphenylboronic acid | 82 | ||||
| 4-Methoxyphenylboronic acid | 88 | ||||
| 4-Chlorophenylboronic acid | 78 | ||||
| 4-Fluorophenylboronic acid | 80 | ||||
| System 2: Buchwald Ligand (Hypothetical) | |||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
| System 3: N-Heterocyclic Carbene (NHC) | |||||
| Pd-PEPPSI | NHC | K₃PO₄ | Toluene | Phenylboronic acid | Expected High |
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a general guideline and may require optimization for specific substrates.[9][10]
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv).
-
Catalyst Addition: To the flask, add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).
-
Degassing: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using a Buchwald Ligand
This protocol is for challenging aryl bromides using a more active catalyst system.[8]
-
Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).
-
Degassing: Seal the flask and perform 3-5 cycles of vacuum/inert gas backfill.
-
Solvent Addition: Add degassed toluene and water.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously, monitoring for completion.
-
Work-up and Purification: Follow the same procedure as in Protocol 1.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The fundamental steps of the Suzuki-Miyaura cross-coupling reaction are illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Improving the Regioselectivity of 2-Aminopyridine Bromination
Welcome to the Technical Support Center for the regioselective bromination of 2-aminopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for achieving high regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the bromination of 2-aminopyridine?
A1: The primary challenge is controlling the regioselectivity of the reaction. The amino group in 2-aminopyridine is a strong activating and ortho-, para-directing group, which can lead to a mixture of brominated isomers, including the 3-bromo, 5-bromo, and di- or tri-brominated products. The main isomeric byproduct is often 2-amino-3,5-dibromopyridine due to over-bromination.[1][2]
Q2: Which positions on the 2-aminopyridine ring are most susceptible to electrophilic bromination?
A2: The positions ortho and para to the strongly activating amino group are most susceptible to electrophilic attack. Therefore, the C3 and C5 positions are the most reactive sites for bromination.
Q3: What are the most common methods to improve the regioselectivity of 2-aminopyridine bromination?
A3: The most common strategies to enhance regioselectivity include:
-
Use of N-Bromosuccinimide (NBS): NBS is a milder brominating agent compared to molecular bromine and can offer better control over the reaction.[1][2]
-
Protecting Group Strategy: Acetylation of the amino group to form 2-acetamidopyridine moderates its activating effect, which can lead to improved regioselectivity for the 5-position upon bromination. The protecting group is subsequently removed by hydrolysis.[3]
-
Solvent and Temperature Control: The choice of solvent and maintaining a low reaction temperature can significantly influence the regioselectivity of the bromination reaction.
Q4: How can I remove the common byproduct, 2-amino-3,5-dibromopyridine, from my desired this compound product?
A4: Purification can be achieved through several methods, including:
-
Washing with a selective solvent: Washing the crude product with a hot non-polar solvent like petroleum ether can effectively remove the more soluble dibrominated impurity.
-
Recrystallization: Recrystallization from a suitable solvent system can yield highly pure this compound.
-
Column chromatography: For high-purity requirements, silica gel column chromatography is an effective method for separating the mono- and di-brominated products.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of monobrominated product and formation of significant amounts of 2-amino-3,5-dibromopyridine. | 1. Over-bromination due to excess brominating agent. 2. Reaction temperature is too high, leading to increased reactivity. 3. High concentration of reactants. | 1. Use a stoichiometric amount (1.0 equivalent) of the brominating agent (e.g., NBS). 2. Maintain a low reaction temperature (e.g., 0-10 °C). 3. Perform the reaction at a lower concentration. |
| Formation of a mixture of 2-amino-3-bromopyridine and this compound. | The reaction conditions do not sufficiently favor one isomer over the other. | 1. To favor the 5-bromo isomer, consider the protecting group strategy (acetylation of the amino group). 2. To favor the 3-bromo isomer, specific reaction conditions with careful control of temperature and addition of reagents are necessary (see experimental protocols). |
| Reaction does not go to completion. | 1. Insufficient amount of brominating agent. 2. Low reaction temperature is inhibiting the reaction rate. 3. Deactivation of the brominating agent. | 1. Ensure the use of at least one full equivalent of the brominating agent. 2. Allow the reaction to stir for a longer period at a low temperature or consider a slight increase in temperature while monitoring for the formation of byproducts. 3. Use a fresh, high-quality brominating agent. |
Data Presentation
Table 1: Comparison of Common Bromination Methods for 2-Aminopyridine
| Method | Brominating Agent | Solvent | Typical Yield of 5-bromo isomer | Key Advantages | Key Disadvantages | Reference |
| Direct Bromination | N-Bromosuccinimide (NBS) | Acetone | ~95% | High yield, relatively clean reaction. | Can still produce dibrominated byproducts if not carefully controlled. | [2] |
| Direct Bromination | Bromine (Br₂) | Acetic Acid | 62-67% | Readily available and inexpensive reagents. | Lower yield, formation of hydrobromide salts, and dibrominated impurities. | [4] |
| Protection-Deprotection | Acetic Anhydride, then Br₂ | Acetic Acid | ~66.5% (overall) | Good regioselectivity for the 5-position. | Multi-step process, requires protection and deprotection. | [3] |
| Alternative Reagent | Phenyltrimethylammonium tribromide | Dichloromethane | ~75% | Mild reaction conditions, avoids the use of liquid bromine. | Reagent is more expensive than NBS or Br₂. | [5][6] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of this compound via Protection-Bromination-Deprotection[3]
This three-step protocol is designed to improve the regioselectivity of bromination towards the 5-position by temporarily protecting the highly activating amino group.
Step 1: N-acylation (Acetylation) of 2-Aminopyridine
-
In a round-bottom flask, combine 2-aminopyridine (1.0 eq) and acetic anhydride (1.6 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and carefully pour it into ice water to quench the excess acetic anhydride.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product, 2-acetamidopyridine, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Bromination of 2-Acetamidopyridine
-
Dissolve the 2-acetamidopyridine from the previous step in a suitable solvent such as acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise, maintaining the low temperature.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Hydrolysis (Deprotection) of 2-Acetamido-5-bromopyridine
-
Dissolve the crude 2-acetamido-5-bromopyridine in a suitable solvent mixture (e.g., methanol/water).
-
Add a 50% aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with an acid (e.g., HCl).
-
Extract the final product, this compound, with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Direct Regioselective Synthesis of this compound using NBS[2]
This protocol offers a more direct route to the 5-bromo isomer.
-
Dissolve 2-aminopyridine (1.0 eq) in acetone in a round-bottom flask.
-
Cool the solution to 10 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 10 °C.
-
Stir the mixture for an additional 30 minutes at this temperature.
-
Remove the solvent by evaporation under reduced pressure.
-
Recrystallize the residue from 90% ethanol to afford this compound.
Protocol 3: Regioselective Synthesis of 2-Amino-3-bromopyridine[7]
This protocol is designed to favor the formation of the 3-bromo isomer.
-
Dissolve 2-aminopyridine in an organic solvent (e.g., chloroform) in a three-necked flask equipped with a stirrer and dropping funnels.
-
Cool the solution to 0 °C.
-
Slowly add half of the total amount of liquid bromine dropwise.
-
Increase the temperature to 10-20 °C and add acetic acid dropwise.
-
Cool the mixture back down to below 0 °C and add the remaining half of the liquid bromine dropwise.
-
Allow the reaction to warm to room temperature and stir for a specified time.
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with an organic solvent, wash with water, dry, and concentrate under reduced pressure to obtain 2-amino-3-bromopyridine.
Visualizations
References
- 1. heteroletters.org [heteroletters.org]
- 2. ijssst.info [ijssst.info]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Amino-5-bromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of 2-Amino-5-bromopyridine synthesis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity formed during the synthesis of this compound, and how can it be removed?
A1: The most common impurity is 2-amino-3,5-dibromopyridine, which results from over-bromination of the starting material, 2-aminopyridine.[1] Several methods can be employed to remove this impurity, including:
-
Washing with a selective solvent: Washing the crude product with hot petroleum ether is a quick and effective method for removing small amounts of the dibromo impurity. The desired monobrominated product has lower solubility in hot petroleum ether compared to the dibrominated impurity.
-
Recrystallization: Recrystallization from a suitable solvent, such as benzene or ethanol, can effectively purify the product.[2][3][4]
-
Column Chromatography: For achieving very high purity or when other methods fail, column chromatography using silica gel is recommended.[5]
Q2: What are the appropriate quenching and extraction procedures for the work-up of this compound?
A2: After the reaction is complete, the mixture is typically poured into water to precipitate the crude product.[6] Neutralization with a base, such as 40% sodium hydroxide solution, is often performed.[3] For extraction, a common procedure involves washing the reaction mixture with a saturated sodium chloride solution. The organic layer is then separated, washed with water, and dried over anhydrous sodium sulfate.[2][7]
Q3: What are the recommended solvent systems for the recrystallization of this compound?
A3: Benzene is a commonly cited solvent for the recrystallization of this compound, yielding colorless prisms.[2][3][7] Ethanol is also an effective solvent for recrystallization.[4]
Q4: When is column chromatography necessary for the purification of this compound?
A4: Column chromatography is the recommended purification method when a very high level of purity is required, or when other methods like recrystallization are insufficient to remove impurities, particularly the 2-amino-3,5-dibromopyridine byproduct.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. Over-bromination leading to the formation of di- and poly-brominated byproducts. Loss of product during work-up and purification steps. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[6] Carefully control the stoichiometry of the brominating agent to minimize over-bromination.[8] Optimize extraction and recrystallization procedures to minimize product loss. |
| Product is an oil and does not solidify | The presence of impurities can lower the melting point of the product. Residual solvent may be present. | Purify the crude product using column chromatography to remove impurities. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Difficulty in removing the 2-amino-3,5-dibromopyridine impurity | The polarity of the desired product and the dibrominated impurity are very similar. | Use a shallower solvent gradient during column chromatography to improve separation. Consider using a different stationary phase, such as alumina. Perform multiple recrystallizations. |
| Crystals do not form during recrystallization | The solution is not sufficiently saturated. The cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
Quantitative Data Summary
The following table summarizes typical yields reported for the synthesis of this compound using different synthetic methods.
| Brominating Agent | Solvent | Yield (%) | Reference |
| Phenyltrimethylammonium tribromide | Chloroform | 81 | [2] |
| Phenyltrimethylammonium tribromide | Dichloromethane | 75 | [2] |
| Phenyltrimethylammonium tribromide | Chloroform | 78 | [7] |
| Bromine | Acetic Acid | 62-67 | [3] |
| N-Bromosuccinimide (NBS) | Acetone | 95 | [4] |
| N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | 80 | [6] |
Experimental Protocols
General Work-up Procedure: Quenching and Extraction
-
Upon completion, the reaction mixture is poured into water, which may cause the crude product to precipitate as a solid.[6]
-
If the reaction was conducted in an acidic medium like acetic acid, the mixture is neutralized with a base, such as a 40% sodium hydroxide solution, with cooling.[3]
-
The crude product is then collected by filtration and washed with water.[3]
-
Alternatively, the reaction mixture can be washed with a saturated sodium chloride solution.[2][7]
-
The organic layer is separated, washed 2-3 times with water, and then dried over anhydrous sodium sulfate.[2][7]
-
The solvent is removed by rotary evaporation to yield the crude product, which may be an oil or a solid.[2][7]
Purification by Recrystallization
-
The crude this compound is dissolved in a minimal amount of a suitable hot solvent, such as benzene or 90% ethanol.[2][4]
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature to induce crystallization.
-
For maximum yield, the flask is then placed in an ice bath to further precipitate the product.
-
The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Purification by Column Chromatography
-
Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., petroleum ether) is prepared and packed into a chromatography column.[5]
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a more polar solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is loaded onto the top of the column.[5]
-
Elution: The column is eluted with a solvent system of increasing polarity. A common mobile phase is a gradient of petroleum ether and ethyl acetate.[5]
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Isolation: The pure fractions are combined, and the solvent is removed by rotary evaporation to yield the purified this compound.
Visualizations
Caption: Workflow for the work-up and purification of this compound, including troubleshooting points.
References
- 1. heteroletters.org [heteroletters.org]
- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ijssst.info [ijssst.info]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 8. This compound | 1072-97-5 | Benchchem [benchchem.com]
Technical Support Center: Column Chromatography Purification of 2-Amino-5-bromopyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 2-Amino-5-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity encountered during the synthesis of this compound and why?
A1: The most common impurity is 2-amino-3,5-dibromopyridine. This byproduct forms due to over-bromination of the starting material, 2-aminopyridine, during the synthesis.[1] Careful control of reaction stoichiometry and conditions is essential to minimize its formation.
Q2: When is column chromatography the recommended purification method for this compound?
A2: Column chromatography is the preferred method when a high degree of purity is required, especially when other methods like recrystallization or solvent washing fail to effectively remove impurities. It is particularly useful for separating compounds with similar polarities, such as this compound and its dibrominated impurity.[1]
Q3: What is a suitable stationary and mobile phase for the column chromatography of this compound?
A3: A common and effective system utilizes silica gel as the stationary phase and a mixture of petroleum ether and ethyl acetate as the mobile phase.[1] The polarity of the mobile phase is gradually increased by raising the percentage of ethyl acetate to facilitate the elution of the desired compound.
Q4: Can I use a different stationary phase?
A4: Yes, if separation on silica gel is not optimal, alumina can be considered as an alternative stationary phase.[1] The choice will depend on the specific impurity profile of your crude product.
Q5: How can I monitor the separation during column chromatography?
A5: The separation can be monitored by collecting fractions of the eluent and analyzing them using Thin Layer Chromatography (TLC).[1] This allows for the identification of fractions containing the pure product, which can then be combined.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product co-elutes with impurity (e.g., 2-amino-3,5-dibromopyridine) | The polarity of the product and the impurity are very similar in the chosen solvent system. | - Use a shallower solvent gradient during elution (i.e., increase the polarity more slowly).- Consider using a different solvent system after preliminary TLC analysis.- Try an alternative stationary phase like alumina.[1] |
| Low recovery of the purified product | - The product may have some solubility in the initial non-polar solvent.- The compound may be unstable on silica gel.- The column may have been overloaded. | - Use the minimum amount of the initial mobile phase to load the sample.- Check the stability of your compound on a small amount of silica gel before performing the column.- Ensure an appropriate ratio of crude product to silica gel (typically 1:30 to 1:100 by weight for difficult separations). |
| Compound streaks or "tails" on the TLC plate and column | - The compound is interacting too strongly with the acidic silica gel.- The sample was overloaded on the column. | - Add a small amount of a basic modifier, like triethylamine (~0.1-1%), to the mobile phase to improve the peak shape.- Ensure the sample is loaded as a concentrated band and does not exceed the column's capacity. |
| The product does not elute from the column | The mobile phase is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). |
| Cracks or channels form in the silica gel bed | - Improper packing of the column.- The column has run dry. | - Ensure the silica gel is packed as a uniform slurry and is well-settled before loading the sample.- Always maintain the solvent level above the top of the silica gel bed. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp for visualization
2. Preparation of the Column:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
Prepare a slurry of silica gel in petroleum ether. The amount of silica gel should be 30 to 100 times the weight of the crude product, depending on the difficulty of the separation.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding the solvent.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., petroleum ether with a small amount of ethyl acetate) or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
4. Elution and Fraction Collection:
-
Carefully add the initial, less polar mobile phase (e.g., 100% petroleum ether or a 95:5 mixture of petroleum ether:ethyl acetate) to the top of the column.
-
Begin collecting the eluent in fractions (e.g., 15-20 mL per fraction for a 1g scale purification).[2]
-
Gradually increase the polarity of the mobile phase by incrementally increasing the percentage of ethyl acetate. A common gradient might start from 100% petroleum ether and slowly move to a 10:1 mixture of petroleum ether:ethyl acetate.[1]
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions that contain the pure this compound.
5. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under a high vacuum to remove any residual solvent.
Data Presentation
Typical Chromatographic Parameters:
| Parameter | Value / Range |
| Stationary Phase | Silica Gel |
| Mobile Phase | Petroleum Ether / Ethyl Acetate Gradient |
| Typical Gradient | Start with 100% Petroleum Ether, gradually increase Ethyl Acetate to 10% |
| Approximate Rf of this compound | ~0.3-0.4 in 20-30% Ethyl Acetate/Petroleum Ether (requires TLC optimization) |
| Silica Gel to Crude Product Ratio | 30:1 to 100:1 (w/w) |
| Typical Purity Achieved | >98% |
| Expected Yield | 75-81% |
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Experimental workflow for purifying this compound.
References
Technical Support Center: 2-Amino-5-bromopyridine
This guide provides essential information on the stability and storage of 2-Amino-5-bromopyridine, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool environment.[1] The generally recommended temperature range is between 2-8°C.[1] Some suppliers may recommend room temperature storage in a dark, inert atmosphere, so it is always best to consult the product-specific documentation.[2]
Q2: Is this compound sensitive to light or moisture?
A2: Yes, this compound is sensitive to both light and moisture.[1] Exposure to light can cause photodegradation, and moisture can lead to hydrolysis or other forms of degradation.[1] Therefore, it is crucial to store it in tightly sealed, opaque or amber-colored containers in a dry location.[1] Using a desiccant in the storage container can provide additional protection against humidity.[1]
Q3: What are the signs of degradation for this compound?
A3: this compound is typically a white to off-white or light yellow crystalline powder.[1][2] Signs of degradation may include a significant change in color (e.g., darkening to brown), a change in texture, or the presence of an unusual odor. If you observe any of these changes, the compound's purity should be re-verified before use.
Q4: What materials are incompatible with this compound?
A4: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[1][3] Contact with these substances can lead to vigorous or hazardous reactions and decomposition of the compound.[1][3]
Q5: What is the expected shelf life of this compound?
A5: The shelf life can vary depending on the supplier and storage conditions. When stored correctly under the recommended conditions (cool, dry, dark, and sealed), the compound is considered stable.[1][3] For specific expiration dates, always refer to the manufacturer's certificate of analysis.
Q6: Are there any special handling precautions I should take?
A6: Yes. Always handle this compound in a well-ventilated area, preferably under a fume hood, to avoid inhaling dust.[1][4] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1] Avoid all personal contact, including skin and eye contact and inhalation.[4][5]
Storage and Stability Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C or as specified by the manufacturer.[1] | To minimize degradation and preserve long-term stability.[1] |
| Light Sensitivity | Store in opaque or amber containers in a dark location.[1] | To prevent photodegradation.[1] |
| Moisture Protection | Keep in a tightly sealed container in a dry place, consider using a desiccant.[1] | Moisture can degrade the compound.[1] |
| Inert Atmosphere | For high-purity applications or long-term storage, store under nitrogen or argon.[1] | To prevent oxidation.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[1][3] | To avoid potentially hazardous reactions and decomposition.[1][3] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage. | Verify the purity of the this compound using an appropriate analytical method (e.g., NMR, LC-MS, or melting point determination). |
| The compound has changed color (e.g., darkened). | Exposure to light, air (oxidation), or contaminants. | The compound may be degraded. It is recommended to use a fresh batch or re-purify the material if possible. Confirm purity before use. |
| The compound appears clumpy or wet. | Absorption of moisture due to improper sealing or storage in a humid environment. | Dry the compound under vacuum. Ensure the container is properly sealed and stored in a desiccator or dry environment. Re-check purity. |
| Low yield in a reaction where the compound is a starting material. | The compound may have degraded, reducing the amount of active reagent. | Use a fresh, properly stored batch of this compound. Ensure all reaction conditions are optimal. |
Experimental Protocols
Protocol: Purity Assessment by Melting Point Determination
This protocol provides a basic method to check for significant degradation, as impurities typically depress and broaden the melting point range.
Objective: To determine the melting point of a this compound sample and compare it to the literature value.
Materials:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Reference standard (optional, for calibration)
-
Spatula
Procedure:
-
Ensure the melting point apparatus is calibrated and functioning correctly.
-
Finely crush a small amount of the this compound powder.
-
Pack a capillary tube with the sample to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Set the apparatus to heat at a rate of approximately 10-15°C per minute initially.
-
As the temperature approaches the expected melting point (literature value: 133-138 °C[2][6]), reduce the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This is the melting point range.
-
Analysis: Compare the observed melting point range with the literature value. A broad or depressed melting point range compared to a pure reference standard suggests the presence of impurities or degradation.
Visualizations
Caption: Troubleshooting workflow for suspected compound degradation.
Caption: Key factors influencing the stability of this compound.
References
Technical Support Center: Bromination of 2-Aminopyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the bromination of 2-aminopyridine. Our goal is to help you avoid common pitfalls, such as over-bromination, and achieve high yields of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common products of 2-aminopyridine bromination?
The amino group in 2-aminopyridine is a strong activating group, directing electrophilic substitution to the C3 and C5 positions. Therefore, direct bromination can lead to a mixture of products, including 2-amino-3-bromopyridine, 2-amino-5-bromopyridine, and the common over-bromination product, 2-amino-3,5-dibromopyridine.[1][2] The distribution of these products is highly dependent on the reaction conditions.
Q2: How can I prevent the formation of 2-amino-3,5-dibromopyridine?
Preventing the formation of the di-substituted byproduct is a key challenge. Strategies to achieve mono-bromination include:
-
Controlling Stoichiometry: Carefully controlling the molar ratio of the brominating agent to 2-aminopyridine is crucial. Using an equimolar amount or a slight excess of the brominating agent can favor mono-substitution.[3]
-
Protecting Group Strategy: The most effective method to prevent over-bromination and control regioselectivity is to protect the activating amino group via N-acylation, for example, with acetic anhydride to form 2-acetamidopyridine.[1][4] This deactivates the ring, allowing for more controlled bromination. The protecting group can then be removed by hydrolysis.
-
Choice of Brominating Agent: Using milder brominating agents such as N-Bromosuccinimide (NBS) or phenyltrimethylammonium tribromide can provide better control over the reaction compared to elemental bromine.[1][3][5]
-
Temperature Control: Maintaining a low reaction temperature can help to minimize over-bromination.[6][7]
Q3: How can I selectively synthesize this compound?
Selective synthesis of this compound is often achieved through a multi-step process involving protection of the amino group.[1][4] A typical route involves the N-acylation of 2-aminopyridine, followed by bromination and subsequent deprotection via hydrolysis.[1] Another approach is the direct bromination using specific reagents and controlled conditions. For instance, using N-Bromosuccinimide (NBS) in acetone at a controlled temperature has been shown to produce a high yield of this compound.[3]
Q4: What reaction conditions favor the formation of 2-amino-3-bromopyridine?
The synthesis of 2-amino-3-bromopyridine is more challenging due to the higher reactivity of the C5 position. However, specific procedures have been developed. One method involves the careful addition of bromine to 2-aminopyridine in an organic solvent at low temperatures, with a controlled warm-up period.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low to no conversion of 2-aminopyridine | Inactive brominating agent. | Use a fresh, properly stored batch of your brominating agent. The activity of agents like NBS can decrease over time. |
| Low reaction temperature. | While low temperatures are used to control selectivity, the reaction may require a higher temperature to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction by TLC. | |
| Formation of multiple products (low selectivity) | Reaction temperature is too high. | High temperatures can lead to a loss of selectivity. Try running the reaction at a lower temperature.[7] |
| Highly activating effect of the unprotected amino group. | Protect the amino group with an acyl group (e.g., using acetic anhydride) before bromination to control the regioselectivity.[1][4] | |
| Significant amount of 2-amino-3,5-dibromopyridine (over-bromination) | Excess brominating agent. | Use a 1:1 molar ratio of 2-aminopyridine to the brominating agent.[3] |
| Reaction time is too long. | Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed to prevent further bromination of the mono-brominated product. | |
| Use of a highly reactive brominating agent like elemental bromine. | Consider using a milder brominating agent such as NBS or phenyltrimethylammonium tribromide for better control.[1][3][5] | |
| Difficulty in purifying the desired mono-brominated product | Similar polarities of the product and byproducts. | If recrystallization is ineffective, column chromatography is often necessary to separate the isomers and the di-brominated byproduct.[2][3] Washing the crude product with a solvent in which the di-bromo byproduct is more soluble can also be effective.[7] |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound via N-Acylation
This three-step method provides high regioselectivity for the 5-position by temporarily deactivating the amino group.[1][4]
-
N-Acylation: 2-aminopyridine is reacted with acetic anhydride, typically under reflux conditions, to form 2-acetamidopyridine.
-
Bromination: The resulting 2-acetamidopyridine is then brominated. A common procedure involves using a brominating agent like Br₂ in a suitable solvent at a controlled temperature (e.g., 50 °C).
-
Hydrolysis: The acetyl protecting group is removed by hydrolysis, typically using an aqueous base like sodium hydroxide, to yield this compound.
| Parameter | Value |
| n(acetic anhydride) : n(2-aminopyridine) | 1.6 : 1 |
| Bromination Temperature | 50 °C |
| n(Br₂) : n(2-acetamidopyridine) | 1.1 : 1 |
| Hydrolysis NaOH concentration | 50% |
| Overall Yield | 66.5% [4] |
Protocol 2: Direct Selective Bromination to this compound using NBS
This method offers a more direct route to this compound with a high yield.[3]
-
Reaction Setup: A mixture of 2-aminopyridine in acetone is prepared in a reaction flask.
-
Addition of NBS: N-Bromosuccinimide (NBS) is added dropwise to the mixture over a period of 30 minutes while maintaining the temperature at 10 °C.
-
Reaction: The mixture is stirred for an additional 30 minutes at 10 °C.
-
Workup: The solvent is removed under vacuum, and the residue is recrystallized from 90% ethanol to afford the product.
| Parameter | Value |
| n(NBS) : n(2-aminopyridine) | ~1.06 : 1 |
| Temperature | 10 °C |
| Reaction Time | 1 hour |
| Yield | 95.0% [3] |
Visual Guides
Caption: Workflow for selective bromination via N-acylation.
Caption: Troubleshooting flowchart for over-bromination.
References
- 1. This compound | 1072-97-5 | Benchchem [benchchem.com]
- 2. heteroletters.org [heteroletters.org]
- 3. ijssst.info [ijssst.info]
- 4. researchgate.net [researchgate.net]
- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 9. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of 2-Amino-5-bromopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the electrophilic bromination of 2-aminopyridine. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or molecular bromine in a suitable organic solvent.
Q2: What is the primary challenge encountered during the synthesis of this compound?
A2: A significant challenge is the formation of the over-brominated byproduct, 2-amino-3,5-dibromopyridine.[1] This occurs because the amino group strongly activates the pyridine ring, making it susceptible to further bromination. Minimizing the formation of this impurity is crucial for obtaining a high yield and purity of the desired product.
Q3: How can the formation of the 2-amino-3,5-dibromopyridine byproduct be minimized?
A3: Several strategies can be employed to reduce over-bromination:
-
Control of Stoichiometry: Using a precise molar ratio of the brominating agent to 2-aminopyridine is critical.[2]
-
Reaction Conditions: Careful control of the reaction temperature and slow, portion-wise addition of the brominating agent can help improve selectivity.
-
Protecting Groups: Acetylation of the amino group can be performed to reduce its activating effect, followed by bromination and subsequent deprotection.[1][3]
Q4: What are the recommended methods for purifying crude this compound?
A4: Common purification techniques include:
-
Washing: Washing the crude product with a hot solvent like petroleum ether can effectively remove the more soluble dibrominated impurity.
-
Recrystallization: Recrystallization from solvents such as benzene or ethanol is a standard method for obtaining highly pure this compound.[4]
-
Column Chromatography: For very high purity requirements, silica gel column chromatography can be used to separate the product from closely related impurities.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Formation of byproducts, primarily 2-amino-3,5-dibromopyridine. - Loss of product during workup or purification. | - Monitor the reaction progress using TLC to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry of brominating agent) to minimize byproduct formation.[2] - Ensure efficient extraction and handle the product carefully during purification steps. |
| High percentage of 2-amino-3,5-dibromopyridine impurity | - Excess of brominating agent. - Reaction temperature is too high. - Rapid addition of the brominating agent. - Highly activating solvent. | - Use a 1:1 molar ratio of 2-aminopyridine to the brominating agent.[2] - Maintain a low reaction temperature, for instance, by using an ice bath. - Add the brominating agent portion-wise or as a solution dropwise over an extended period. - Consider using a less polar solvent. Acetonitrile has been reported to be better than acetone and DMF in minimizing this byproduct.[1] |
| Reaction does not proceed or is very slow | - Inactive brominating agent. - Low reaction temperature. - Inappropriate solvent. | - Use a fresh, high-quality brominating agent. - Gradually increase the reaction temperature while monitoring for byproduct formation. - Ensure the chosen solvent is suitable for the reaction and dissolves the starting materials. |
| Difficulty in removing the 2-amino-3,5-dibromopyridine impurity | - Similar polarity of the product and the impurity. | - Wash the crude product with hot petroleum ether. - Perform recrystallization from a suitable solvent like benzene.[4] - If high purity is essential, utilize column chromatography with an optimized eluent system. |
Effect of Solvent on Synthesis
The choice of solvent can significantly influence the yield and purity of this compound. Below is a summary of reported data from various synthetic protocols.
| Solvent | Brominating Agent | Reported Yield | Key Observations |
| Chloroform | Phenyltrimethylammonium tribromide | 75-81% | Provides a good yield with a solid brominating agent.[4] |
| Acetone | NBS | ~95% | High yield reported under optimized conditions.[2] |
| Acetonitrile | NBS | Not specified | Reported to be superior to acetone and DMF in minimizing the formation of the 2-amino-3,5-dibromopyridine byproduct.[1] |
| Acetic Acid | Bromine | 62-67% | A traditional solvent for this reaction, though yields may be moderate due to byproduct formation. |
| Dichloromethane | Hexamethylenetetramine–bromine | Not specified | Mentioned as a solvent for a regioselective bromination method.[3] |
| DMF | NBS | Not specified | Noted to have a higher propensity for byproduct formation compared to acetonitrile.[1] |
Experimental Protocols
Representative Protocol for the Synthesis of this compound using NBS in Acetone
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Ethanol (90%) for recrystallization
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (1 equivalent) in acetone.
-
Cool the solution to 10°C using an ice bath.
-
Prepare a solution of NBS (1 equivalent) in acetone.
-
Add the NBS solution dropwise to the 2-aminopyridine solution over a period of 30 minutes, maintaining the temperature at 10°C.
-
After the addition is complete, continue stirring the mixture for another 30 minutes at the same temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting crude solid from 90% ethanol to obtain the purified this compound.[2]
Process Workflow and Troubleshooting Logic
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Catalyst Selection for 2-Amino-5-bromopyridine Cross-Coupling
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-Amino-5-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge stems from the inherent properties of the this compound substrate. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3][4] This coordination can halt the catalytic cycle. Additionally, the electron-donating nature of the amino group can decrease the reactivity of the carbon-bromine bond towards the crucial oxidative addition step.[2][5]
Q2: What are the most common side reactions, and how can they be minimized?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields.
-
Homocoupling: This is the unwanted coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling). It is often promoted by the presence of oxygen.[1] Rigorous degassing of the reaction mixture is the most effective way to minimize this.[1]
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom, and is common with heteroaryl boronic acids in the presence of aqueous bases.[1] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, or switching to anhydrous conditions can circumvent this issue.[1][2]
-
Dehalogenation: The bromo group on the this compound can be replaced by a hydrogen atom. Ensure that solvents are not a source of hydrides and consider optimizing the reaction time.[1][2]
Q3: What is a typical starting catalyst loading for these reactions?
A3: For palladium-catalyzed cross-coupling reactions, a typical starting catalyst loading ranges from 1 to 5 mol%.[5] For challenging substrates like this compound, it is often advisable to start at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates.[5]
Q4: How do I choose the right palladium catalyst and ligand?
A4: The optimal choice depends on the specific coupling reaction. For challenging substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often more effective.[2][5] These ligands can promote the oxidative addition step and stabilize the active catalytic species.[5] Modern pre-catalysts, like the Buchwald G3 pre-catalysts, can also provide a more active and stable catalytic species.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
If you are experiencing low or no yield in the Suzuki-Miyaura coupling of this compound, consult the following troubleshooting guide.
| Potential Cause | Recommended Solution |
| Catalyst Inhibition/Deactivation | The pyridine and amino nitrogens can poison the palladium catalyst.[1][2][3] Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center.[2][6] Consider a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[2] Use modern pre-catalysts (e.g., Buchwald G3) for a more active and stable catalyst.[2] Ensure thorough degassing to prevent oxidation of the Pd(0) catalyst.[1] |
| Ineffective Catalyst System | The choice of palladium precursor and ligand is critical. For electron-rich substrates, bulky, electron-rich phosphine ligands are beneficial.[1] Consider screening different catalyst systems.[1] |
| Poor Reagent Quality | Use fresh or recrystallized boronic acids. Consider more stable derivatives like pinacol esters.[1] Ensure solvents are anhydrous and bases are pure.[1] |
| Suboptimal Base | The type and amount of base are crucial. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[2] Insufficient base can stall the reaction.[1] |
| Incorrect Solvent System | A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used.[1] The ratio may need to be optimized to ensure all components are soluble.[1] |
| Inadequate Temperature | Many Suzuki couplings require heating (e.g., 80-110 °C).[1] A cautious increase in temperature may improve the rate, but excessive heat can lead to catalyst decomposition.[1] |
Below is a logical workflow for troubleshooting low conversion in Suzuki-Miyaura coupling.
Caption: A logical workflow for troubleshooting low conversion.
Issue 2: Poor Performance in Buchwald-Hartwig Amination
For challenges with the Buchwald-Hartwig amination of this compound, refer to the table below.
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | This is the most common issue for 2-halopyridines.[4] The pyridine nitrogen coordinates to the palladium, inhibiting its activity.[4] Use sterically bulky ligands (e.g., XPhos, RuPhos) to prevent this coordination.[4] |
| Suboptimal Ligand Choice | For primary amine coupling partners, ligands like BrettPhos have shown success with similar substrates.[7] For secondary amines, RuPhos is a good starting point.[7][8] |
| Incorrect Base Selection | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or LHMDS are generally required.[5][7] The pKa of the amine coupling partner is an important consideration.[7] |
| Solvent Issues | Anhydrous, non-protic solvents such as toluene, dioxane, or DMF are generally used.[4] Ensure the solvent is thoroughly degassed.[4] |
| Inadequate Temperature | These reactions typically require heating (80-110 °C).[4] However, excessively high temperatures can lead to catalyst decomposition.[4] |
The catalytic cycle for the Buchwald-Hartwig amination reaction is depicted below.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Issue 3: Unsuccessful Sonogashira Coupling
If your Sonogashira coupling is underperforming, consider the following points.
| Potential Cause | Recommended Solution |
| Ineffective Catalyst System | A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is standard.[1] The efficiency can be impacted by the propensity of the substrate to sequester metals.[1] |
| Suboptimal Base | An organic base such as triethylamine (Et₃N) is commonly used, often in a solvent like THF or DMF.[1] |
| Oxygen Contamination | The reaction should be performed under anaerobic conditions to prevent side reactions like the homocoupling of alkynes.[1] |
| Inadequate Temperature | The reaction may require heating to achieve a reasonable rate.[1] |
Quantitative Data Summary
The following table summarizes catalyst systems used for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, which provides a strong indication of expected performance.[6]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%)[6] |
| System 1: Traditional Phosphine Ligand | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 | |
| PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 | |
| PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 | |
| PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Fluorophenylboronic acid | 80 | |
| System 2: Buchwald Ligand (Hypothetical) | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and requires optimization for specific substrates.[2][6]
-
Reaction Setup: To a dry Schlenk flask, add the this compound, arylboronic acid (1.2 equivalents), and base (e.g., K₂CO₃, 2 equivalents).[2]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water).[6][9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand under a positive flow of inert gas.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[2] Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2] Dry the organic layer, filter, and concentrate. Purify the crude product as needed.[2]
General Experimental Workflow for Heck Coupling
Caption: A general workflow for the Heck coupling reaction.[10]
This technical support guide provides a starting point for troubleshooting and optimizing cross-coupling reactions with this compound. For specific applications, further screening of catalysts, ligands, bases, and solvents may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 2-Amino-5-bromopyridine
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 2-Amino-5-bromopyridine is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the most prevalent and robust method for the purity analysis of this compound due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This technique is highly suitable for separating the main compound from structurally similar impurities.[1]
Experimental Protocol: HPLC Purity of this compound
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B) in a 100 mL volumetric flask.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
System Suitability:
To ensure the validity of the analytical results, a system suitability test should be performed. This typically involves multiple injections of the standard solution to check for:
-
Repeatability: The relative standard deviation (RSD) of the peak area for the main component should be not more than 2.0%.
-
Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Theoretical Plates: The column efficiency, measured in theoretical plates, should be not less than 2000.
Analysis:
Inject the sample solution and record the chromatogram. The percentage purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Logical Workflow for HPLC Purity Determination
References
A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
The comprehensive characterization of pharmaceutical intermediates like 2-Amino-5-bromopyridine is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A multi-faceted analytical approach, employing both chromatographic and spectroscopic techniques, is essential for unambiguous identification, purity assessment, and structural elucidation. This guide provides an objective comparison of key analytical methodologies for the characterization of this compound, supported by experimental protocols and representative data.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the typical performance characteristics of various analytical methods for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Use | Purity determination, quantification of impurities, separation of non-volatile compounds. | Separation and identification of volatile and thermally stable compounds, impurity profiling. | Definitive structural elucidation, identification of functional groups. | Identification of functional groups, confirmation of molecular structure. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., mobile phase). | Dissolution in a volatile solvent; derivatization may be required for polar compounds. | Dissolution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). | Typically analyzed as a solid (e.g., KBr pellet) or in a suitable solvent. |
| Typical Data Output | Chromatogram with retention time and peak area. | Total ion chromatogram and mass spectrum of each peak. | Spectrum with chemical shifts (δ) and coupling constants (J). | Spectrum with absorption bands (cm⁻¹). |
| Representative Data | Retention Time (RT) is highly method-dependent. For a similar compound on a C18 column, the RT can be in the range of 3-10 minutes.[1][2] | Molecular Ion (M⁺): m/z 172 and 174 (due to ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio).[3] | ¹H NMR (DMSO-d₆, representative): δ 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H, -NH₂).[4] | Characteristic Peaks (cm⁻¹): N-H stretching (amine), C-N stretching, C-Br stretching, aromatic C-H and C=C stretching.[5][6] |
| Advantages | High resolution, sensitivity, and quantitative accuracy.[1] | High sensitivity and specificity for identification. | Provides detailed structural information. | Fast and non-destructive. |
| Limitations | May not be suitable for volatile compounds. | May require derivatization for polar compounds, potential for thermal degradation. | Lower sensitivity compared to MS, requires higher sample concentration. | Provides limited information on complex mixtures. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible analytical data. Below are representative experimental protocols for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from a validated procedure for a similar pyridine derivative and is suitable for assessing the purity of this compound.[1]
-
Instrumentation: HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and 0.1% Phosphoric Acid in Water (Solvent A). A typical gradient could be:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. For a polar compound like this compound, derivatization may be necessary to improve its volatility.[4]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless inlet, typically at 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient to separate the analyte from any impurities.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Sample Preparation: Dissolve the sample in a volatile solvent. If derivatization is required, a silylating agent can be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[4]
-
Sample Preparation: Dissolve an appropriate amount of the sample in the chosen deuterated solvent.
-
Experiments: Acquire both ¹H and ¹³C NMR spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the analytical characterization and method selection for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. FTIR [terpconnect.umd.edu]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-Amino-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 2-Amino-5-bromopyridine, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] The following sections detail common synthetic routes, presenting key performance indicators, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for your research and development needs.
Introduction
This compound is a halogenated organic compound, appearing as a white to off-white crystalline solid.[1] Its utility as a building block in the synthesis of kinase inhibitors and other bioactive molecules makes the efficiency and scalability of its synthesis a paramount concern for chemists.[1] The primary challenge in its synthesis lies in the selective bromination at the C-5 position of the 2-aminopyridine ring, as the amino group activates both the C-3 and C-5 positions for electrophilic substitution.[3] This guide will compare the most prevalent methods to achieve this selective transformation.
Comparison of Synthetic Routes
The synthesis of this compound is predominantly achieved through the electrophilic bromination of 2-aminopyridine using various brominating agents. The choice of reagent and reaction conditions significantly impacts the yield, purity, and scalability of the process.
Data Summary
| Synthetic Route | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Route 1 | N-Bromosuccinimide (NBS) | Acetone | 10 | 0.5 | 95.0 | 97.0 | [3][4] |
| Route 2 | Phenyltrimethylammonium Tribromide (PTAT) | Chloroform | 25-30 | 2 | 75-81 | Not Reported | [3][5] |
| Route 3 | Liquid Bromine (via N-acylation) | Acetic Anhydride, Acetic Acid | 50 (bromination) | Not specified | 66.5 (total) | Not Reported | [6] |
Detailed Experimental Protocols
Route 1: Direct Bromination with N-Bromosuccinimide (NBS)
This method is one of the most common and effective for the synthesis of this compound, offering high yield and selectivity under mild conditions.[3] Over-bromination to form 2-amino-3,5-dibromopyridine is a potential side reaction that needs to be controlled.[3]
Experimental Protocol:
-
In a reaction vessel, dissolve 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL).
-
Cool the mixture to 10 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.0 g, 5.6 mmol) to the solution dropwise over a period of 30 minutes, while maintaining the temperature at 10 °C.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.
-
Remove the solvent by evaporation under reduced pressure.
-
Recrystallize the resulting residue from 90% ethanol to obtain this compound as a yellow solid.[4]
DOT Script for Route 1:
Caption: Direct bromination of 2-aminopyridine using NBS.
Route 2: Direct Bromination with Phenyltrimethylammonium Tribromide (PTAT)
This route utilizes a stable, crystalline, and selective brominating agent, which can avoid the formation of the 3-bromo byproduct.[3] The reaction is carried out under mild temperature conditions.[3]
Experimental Protocol:
-
To a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine (9.4 g, 0.1 mol), phenyltrimethylammonium tribromide (37.6 g, 0.1 mol), and chloroform (300 ml).
-
Stir the mixture at 25-30 °C for 2 hours.
-
Wash the reaction mixture with a saturated sodium chloride solution (40 ml).
-
Separate the organic layer and wash it with water (2 x 20 ml).
-
Dry the organic layer with anhydrous sodium sulfate and filter.
-
Remove the solvent by rotary evaporation to obtain an oil.
-
Cool the oil in an ice-water bath and add water to precipitate the solid product.
-
Recrystallize the crude product from benzene, filter, and dry to yield a yellow solid.[5]
DOT Script for Route 2:
Caption: Direct bromination of 2-aminopyridine using PTAT.
Route 3: Multi-step Synthesis via N-acylation
This approach involves the protection of the amino group via N-acylation, followed by bromination and subsequent deprotection (hydrolysis) to yield the final product. This multi-step process can offer high regioselectivity.[3]
Experimental Protocol:
-
N-acylation: Reflux a mixture of 2-aminopyridine and acetic anhydride (molar ratio 1:1.6).
-
Bromination: After cooling, the protected intermediate, 2-acetamidopyridine, is subjected to bromination using liquid bromine (molar ratio to 2-aminopyridine 1.1:1) at 50 °C.
-
Hydrolysis: The brominated intermediate is then hydrolyzed at room temperature using a 50% sodium hydroxide solution to yield this compound.[6]
DOT Script for Route 3:
Caption: Multi-step synthesis via N-acylation, bromination, and hydrolysis.
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the researcher, including desired yield, purity, cost, and available equipment. The direct bromination with NBS offers a high-yielding and straightforward one-step process. The use of PTAT provides an alternative with good yields and potentially higher selectivity, avoiding certain byproducts. The multi-step synthesis through N-acylation, while more complex, can provide excellent control over regioselectivity. Researchers should carefully consider these factors when selecting the optimal synthetic strategy.
References
A Comparative Guide to the Biological Activity of 2-Amino-5-bromopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The substituted pyridine scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous FDA-approved drugs. Among the myriad of pyridine derivatives, 2-aminobromopyridines serve as versatile building blocks for the synthesis of novel therapeutic agents. The strategic placement of the amino and bromo groups on the pyridine ring dictates the molecule's physicochemical properties and its potential biological activities. This guide provides a comparative overview of the reported biological activities of 2-Amino-5-bromopyridine and its isomers, including 2-Amino-3-bromopyridine, 2-Amino-4-bromopyridine, and 2-Amino-6-bromopyridine. The information is collated from various studies to aid researchers in understanding the therapeutic potential of these isomers.
Physicochemical Properties of 2-Aminobromopyridine Isomers
The position of the bromine atom on the 2-aminopyridine ring significantly influences the molecule's properties, such as its reactivity and potential interactions with biological targets. A summary of key physicochemical properties is presented below.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-3-bromopyridine | C₅H₅BrN₂ | 173.01 | 63-67 |
| 2-Amino-4-bromopyridine | C₅H₅BrN₂ | 173.01 | 142-146 |
| This compound | C₅H₅BrN₂ | 173.01 | Not consistently reported |
| 2-Amino-6-bromopyridine | C₅H₅BrN₂ | 173.01 | 88-91[1] |
Comparative Biological Activities
Direct comparative studies on the biological activities of 2-aminobromopyridine isomers are limited. However, by collating data from various sources, we can highlight the distinct therapeutic potentials of each isomer and their derivatives.
Anticancer Activity
While comprehensive side-by-side studies are lacking, various derivatives of 2-aminobromopyridines have been investigated for their anticancer properties. The brominated pyridine core often serves as a crucial scaffold for developing potent kinase inhibitors and other anticancer agents.[2]
| Isomer/Derivative | Cancer Cell Line | Reported Activity (IC₅₀) | Notes |
| 2-Amino-3-bromopyridine Derivatives | MCF-7 (Breast) | A benzohydrazide derivative showed an IC₅₀ of 2 µM.[3] | The parent isomer is primarily used as a synthetic intermediate. |
| 2-Amino-4-bromopyridine | In vitro cancer cells | Potent antagonist of nicotinic acetylcholine receptors (nAChRs), which are implicated in tumor growth. Specific IC₅₀ values for the parent compound are not widely reported. | The anticancer activity may be linked to its nAChR antagonism. |
| This compound Derivatives | Various | The this compound scaffold is a key component in the synthesis of potent kinase inhibitors. | The parent isomer is a versatile building block for anticancer drug discovery. |
| 2-Amino-6-bromopyridine | - | Primarily investigated for other biological activities. | Used in the synthesis of compounds with potential anti-cancer applications.[4] |
Note: The IC₅₀ values are from studies on derivatives and not the parent isomers unless stated otherwise. Direct comparison should be made with caution.
Antibacterial Activity
The antibacterial potential of 2-aminobromopyridine isomers and their derivatives has been explored, though comparative data remains scarce.
| Isomer/Derivative | Bacterial Strain | Reported Activity (MIC) | Notes |
| 2-Amino-3-cyanopyridine derivatives (with bromo-substituents) | E. coli & B. subtilis | A bromo-substituted derivative showed MIC values of 577 µg/mL and 288 µg/mL, respectively. | Highlights the potential contribution of the bromo-substituent to antibacterial activity. |
| Other 2-aminopyridine derivatives | Gram-positive bacteria | Some derivatives show significant activity, with MIC values as low as 0.039 µg/mL against S. aureus and B. subtilis.[5] | The specific contribution of the bromo-isomers is not detailed in these studies. |
Note: MIC (Minimum Inhibatory Concentration) values are from studies on derivatives. The data is not from direct comparative studies of the isomers.
Kinase Inhibitory Activity
The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form crucial hydrogen bonds with the hinge region of the ATP-binding site.[6] The bromo-substituent provides a handle for synthetic modifications to enhance potency and selectivity.
| Isomer | Target Kinase(s) | Reported Activity |
| 2-Amino-3-bromopyridine | Various | Used as a key intermediate in the synthesis of diverse kinase inhibitors.[7] |
| 2-Amino-4-bromopyridine | Various | The 2-amino-4-bromo-3-nitropyridine derivative is a versatile starting material for kinase inhibitors targeting the imidazo[4,5-b]pyridine scaffold.[5] |
| This compound | PI3K, ALK, and others | The deuterated analog, this compound-d3, is used to synthesize novel PI3 kinase inhibitors with potentially improved metabolic stability.[8] The 2-amino-5-bromo-4-methylpyridine scaffold is a privileged starting point for designing potent and selective kinase inhibitors.[6] |
| 2-Amino-6-bromopyridine | HIV-1 Reverse Transcriptase | Has shown inhibitory effects.[9] |
Signaling Pathways
The biological activities of 2-aminobromopyridine isomers are mediated through their interaction with various cellular signaling pathways.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
2-Amino-4-bromopyridine has been identified as a potent and selective antagonist of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are involved in synaptic transmission and have been implicated in the growth and angiogenesis of various cancers.
HIV Reverse Transcriptase Inhibition
2-Amino-6-bromopyridine has been reported to inhibit HIV-1 reverse transcriptase, a critical enzyme for the replication of the virus.[9] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) typically bind to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that inhibits its function.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7)
-
96-well plates
-
2-Aminobromopyridine isomer solutions (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminobromopyridine isomers (typically ranging from 0.1 to 100 µM). Include a vehicle control (solvent only). Incubate for an additional 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Kirby-Bauer Disk Diffusion Assay for Antibacterial Activity
This method assesses the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton agar plates
-
Sterile paper disks (6 mm in diameter)
-
Solutions of 2-aminobromopyridine isomers at known concentrations
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of each 2-aminobromopyridine isomer onto the inoculated agar surface. Gently press the disks to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is indicative of the antibacterial activity of the compound.
Conclusion
The isomers of 2-aminobromopyridine represent a promising class of compounds with diverse biological activities. While direct comparative data is limited, the available research indicates distinct therapeutic potential for each isomer, particularly in the fields of oncology, infectious diseases, and neurology. 2-Amino-4-bromopyridine's antagonism of nAChRs and 2-Amino-6-bromopyridine's anti-HIV activity are notable findings. The 2-amino-3-bromopyridine and this compound isomers serve as invaluable and versatile scaffolds for the development of potent kinase inhibitors and other targeted therapies. Further systematic and comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these isomers. This guide provides a foundational understanding to aid researchers in the strategic design and development of novel drugs based on the 2-aminobromopyridine core.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Amino-3-bromopyridine | High-Purity | For Research Use [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
A Spectroscopic Comparison of 2-Amino-5-bromopyridine and Its Synthetic Byproducts
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. This guide provides a detailed spectroscopic comparison of 2-Amino-5-bromopyridine, a key building block in pharmaceuticals, with its common synthetic byproducts: 2-Amino-3,5-dibromopyridine and 2-Amino-3-bromopyridine. Understanding the distinct spectral characteristics of these compounds is crucial for reaction monitoring, quality control, and ensuring the integrity of downstream applications.
The synthesis of this compound often involves the bromination of 2-aminopyridine. This reaction can sometimes lead to the formation of isomeric monobrominated or di-brominated byproducts, necessitating reliable analytical methods to differentiate the desired product from these impurities. This guide presents a comparative analysis based on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data presented in clear, tabular formats.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its common byproducts. These values are essential for the identification and differentiation of these compounds in a laboratory setting.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | DMSO-d6 | 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H, -NH₂)[1] |
| 2-Amino-3,5-dibromopyridine | CDCl₃ | 8.03 (d, J = 2.0 Hz, 1H, H-6), 7.75 (d, J = 2.0 Hz, 1H, H-4), 5.14 (br s, 2H, -NH₂) |
| 2-Amino-3-bromopyridine | CDCl₃ | 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), 7.26-7.21 (m, 1H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | DMSO-d6 | Data not readily available in cited sources. |
| 2-Amino-3,5-dibromopyridine | CDCl₃ | 154.5, 147.6, 141.9, 107.1, 104.6 |
| 2-Amino-3-bromopyridine | CDCl₃ | 150.3, 142.4, 138.6, 128.4, 122.8 |
Table 3: IR Spectroscopic Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | N-H stretching (amino group): ~3450-3300 cm⁻¹ (strong, broad), C-H stretching (aromatic): ~3100-3000 cm⁻¹ (medium), N-H bending (amino group): ~1640-1600 cm⁻¹ (strong) |
| 2-Amino-3,5-dibromopyridine | N-H stretching, N-H bending, C-N stretching, C-Br stretching |
| 2-Amino-3-bromopyridine | N-H stretching, N-H bending, C-N stretching, C-Br stretching |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |
| This compound | C₅H₅BrN₂ | 173.01 | 172.9 (M⁺), 174.9 (M+2⁺) |
| 2-Amino-3,5-dibromopyridine | C₅H₄Br₂N₂ | 251.91 | 250 (M⁺), 252 (M+2⁺), 254 (M+4⁺) |
| 2-Amino-3-bromopyridine | C₅H₅BrN₂ | 173.01 | 173 (M⁺), 175 (M+2⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the analyte was dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).
-
¹H NMR Acquisition : Proton NMR spectra were obtained using a standard pulse sequence. The spectral width was set to encompass the expected range of chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition : Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. A sufficient number of scans were co-added to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data Processing : The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-IR, the solid sample was placed directly onto the ATR crystal.
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer was used to record the spectra.
-
Data Acquisition : The spectra were typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal was recorded and subtracted from the sample spectrum to minimize interference.
-
Data Analysis : The positions of the absorption bands were reported in wavenumbers (cm⁻¹), and their intensities were noted as strong, medium, or weak.
Mass Spectrometry (MS)
-
Sample Introduction : The sample was introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation : A mass spectrometer capable of providing accurate mass measurements, such as a time-of-flight (TOF) or quadrupole mass analyzer, was employed.
-
Data Acquisition : The mass spectrum was acquired over a relevant mass-to-charge (m/z) range.
-
Data Analysis : The molecular ion peak(s) were identified, and the fragmentation pattern was analyzed to confirm the structure. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
Visualized Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its byproducts.
Caption: Workflow for Spectroscopic Comparison.
This guide provides a foundational framework for the spectroscopic identification and differentiation of this compound from its common synthetic byproducts. Accurate interpretation of this data is essential for ensuring the quality and purity of this important pharmaceutical intermediate.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2-Amino-5-bromopyridine
For researchers, scientists, and professionals in the field of drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of the research and development process. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2-Amino-5-bromopyridine, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
This document presents a detailed analysis of the NMR spectral data of this compound, offering a robust dataset for structural confirmation. Furthermore, it outlines a standardized experimental protocol for acquiring high-quality NMR spectra. To provide a holistic perspective, this guide also incorporates a comparative assessment of NMR with alternative analytical methods, namely Mass Spectrometry and Infrared Spectroscopy, highlighting the unique strengths each technique brings to the structural elucidation puzzle.
At the Core of Confirmation: NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H and ¹³C NMR spectra of this compound, typically acquired in a deuterated solvent such as DMSO-d₆, exhibit characteristic signals that serve as a fingerprint of its unique structure.
Quantitative NMR Data for this compound in DMSO-d₆
| ¹H NMR Data | ||||
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-6 | ~8.10 | Doublet (d) | ~2.5 | 1H |
| H-4 | ~7.50 | Doublet of Doublets (dd) | ~8.7, 2.5 | 1H |
| H-3 | ~6.42 | Doublet (d) | ~8.7 | 1H |
| -NH₂ | ~6.17 | Broad Singlet (br s) | - | 2H |
| ¹³C NMR Data | |
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-2 | ~158.5 |
| C-6 | ~148.0 |
| C-4 | ~140.0 |
| C-3 | ~108.0 |
| C-5 | ~105.0 |
A Blueprint for Analysis: Experimental Protocol for NMR
Reproducible and high-quality data are paramount for accurate structural validation. The following protocol outlines a standard procedure for the NMR analysis of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.
3. Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Apply baseline correction to ensure a flat baseline.
-
Reference the spectrum. For ¹H NMR in DMSO-d₆, the residual solvent peak appears at approximately 2.50 ppm. For ¹³C NMR, the DMSO-d₆ peak is at approximately 39.52 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants for each signal.
The Spectroscopic Toolbox: A Comparative Overview
While NMR is a powerful tool for structural determination, a multi-technique approach often provides the most comprehensive and irrefutable evidence. Below is a comparison of NMR with Mass Spectrometry and Infrared Spectroscopy for the validation of the this compound structure.
| Analytical Technique | Information Provided | Strengths for this compound | Limitations |
| Nuclear Magnetic Resonance (NMR) | Detailed information on the carbon-hydrogen framework, connectivity, and chemical environment of each atom. | - Unambiguously determines the substitution pattern on the pyridine ring.- Differentiates between isomers.- Provides precise information on the number of protons and carbons. | - Requires a relatively larger amount of sample compared to MS.- Can be time-consuming to acquire and process data, especially for ¹³C NMR. |
| Mass Spectrometry (MS) | Provides the molecular weight and information about the elemental composition and fragmentation pattern. | - Confirms the molecular weight (173.01 g/mol ).- The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) provides a characteristic M and M+2 peak, confirming the presence of one bromine atom.[1] | - Does not provide information on the connectivity of atoms.- Cannot distinguish between isomers with the same molecular formula and similar fragmentation patterns. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | - Confirms the presence of the amino group (-NH₂) through characteristic N-H stretching vibrations (~3400-3200 cm⁻¹).- Shows characteristic C=C and C=N stretching vibrations of the pyridine ring (~1600-1400 cm⁻¹). | - Provides limited information about the overall molecular structure.- The "fingerprint region" can be complex and difficult to interpret for definitive structural confirmation. |
Visualizing the Validation Workflow
The logical flow of validating the structure of this compound using spectroscopic methods can be visualized as a systematic process, starting from the initial hypothesis of the structure to its final confirmation through the convergence of data from multiple techniques.
Caption: Workflow for the spectroscopic validation of this compound.
References
A Comparative Guide to Palladium Catalysts for 2-Amino-5-bromopyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of 2-amino-5-bromopyridine is a critical step in the synthesis of a diverse array of pharmaceutical compounds and complex molecular architectures. Palladium-catalyzed cross-coupling reactions are paramount in this field, offering efficient and selective methods for forming new carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyridine ring. This guide provides a comparative analysis of various palladium catalysts for several key coupling reactions of this compound and its close analogs, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst and associated ligands is crucial for the success of cross-coupling reactions, directly impacting reaction yields, times, and substrate scope. Below is a summary of the performance of different palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Stille couplings with this compound or its analogs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl halides and boronic acids. For this compound derivatives, several palladium catalysts have demonstrated high efficacy.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 90 | 24 | ~85-95 |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/Water | 80-100 | 12-24 | Good to Excellent |
Yields are generalized based on couplings of bromopyridines and may require optimization.[1][2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, crucial for synthesizing arylamines. The choice of a bulky, electron-rich phosphine ligand is critical for high performance.[3]
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Yield (%) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | Good to Excellent |
| Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 3-bromo-2-aminopyridine + morpholine | 83 |
Data from various sources on Buchwald-Hartwig amination.[3][4]
Heck Coupling
The Heck coupling reaction facilitates the vinylation of aryl halides. For this compound, palladium acetate is a commonly used catalyst.
| Alkene | Catalyst (mol%) | Base | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (1) | Et₃N | TBAB | DMF | 130 | 1.5 | Good |
| Ethyl acrylate | Pd(OAc)₂ (1) | Et₃N | TBAB | DMF | 130 | 2 | Good |
| n-Butyl acrylate | Pd(OAc)₂ (1) | Et₃N | TBAB | DMF | 130 | 2 | Good |
Yields are based on the Heck coupling of the analogous this compound.[1]
Stille Coupling
The Stille coupling utilizes organostannanes to form C-C bonds with organic halides. This method allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups.
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | ~85 |
| Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 16 | ~80 |
| Tributyl(2-thienyl)tin | PdCl₂(PPh₃)₂ (2) | - | Dioxane | 100 | 24 | ~88 |
Yields are generalized based on Stille couplings of other bromopyridines and may require optimization.[1]
Experimental Protocols
Detailed methodologies for the key palladium-catalyzed cross-coupling reactions of this compound analogs are provided below.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
2-Amino-5-bromo-4-methylpyridine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask, add 2-amino-5-bromo-4-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[1]
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.[1]
-
Stir the reaction mixture at 90 °C under the inert atmosphere.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
2-Amino-5-bromo-4-methylpyridine
-
Amine (1.2 - 2.0 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) or other suitable ligand (1.5 - 7.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)
-
Anhydrous toluene
Procedure:
-
To a dry sealed tube under an inert atmosphere, add 2-amino-5-bromo-4-methylpyridine, sodium tert-butoxide, palladium(II) acetate, and the phosphine ligand.[1]
-
Add anhydrous toluene, followed by the amine.[1]
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
Protocol 3: Heck Coupling
Materials:
-
2-Amino-5-bromo-4-methylpyridine
-
Alkene (e.g., styrene, 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)
-
Triethylamine (Et₃N) (3 equivalents)
-
Tetrabutylammonium bromide (TBAB) (0.6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave vial, combine 2-amino-5-bromo-4-methylpyridine (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (1 mol%), and TBAB (0.6 eq).[1]
-
Add anhydrous DMF and triethylamine (3 eq).[1]
-
Seal the vial and heat the reaction mixture to 130 °C.[1]
-
Monitor the reaction progress by TLC or GC-MS.
Protocol 4: Stille Coupling
Materials:
-
2-Amino-5-bromo-4-methylpyridine
-
Organostannane (e.g., tributyl(vinyl)tin, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-amino-5-bromo-4-methylpyridine (1.0 eq) and the organostannane (1.1 eq).[1]
-
Add the anhydrous solvent and degas the solution.[1]
-
Under a positive pressure of inert gas, add the palladium catalyst.[1]
-
Heat the reaction mixture to 80-110 °C and stir vigorously.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
References
A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 2-Amino-5-bromopyridine
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is paramount. The functionalization of heterocyclic scaffolds, such as 2-Amino-5-bromopyridine, is a common challenge where the choice of cross-coupling methodology can significantly impact yield, purity, and overall efficiency. This guide provides an objective comparison of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Stille coupling, for the derivatization of this compound.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Boron reagents are generally low in toxicity. | Organotin reagents and byproducts are highly toxic.[1][2][3] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[4] | Tin byproducts can be challenging to separate from the desired product.[4] |
| Reaction Conditions | Typically requires a base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃).[4] | Often proceeds under neutral or mildly basic conditions.[4] |
| Functional Group Tolerance | Good, but can be limited by the required base for sensitive substrates.[5] | Excellent, as the reaction is often performed under neutral conditions.[4] |
| Reagent Availability | A vast array of boronic acids are commercially available.[5][6] | A wide variety of organostannanes are commercially available.[2] |
Performance Comparison: Experimental Data
While direct head-to-head quantitative data for the Suzuki and Stille coupling of this compound is not extensively published, data from analogous systems, such as the functionalization of diazocines and other bromopyridines, provides valuable insights into the expected performance of each method with various coupling partners. The following tables summarize yields for different types of substrates.
Table 1: Coupling of Electronically Varied Aryl Bromides [4][7]
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 4-Bromoanisole (electron-rich) | 95 | 90 |
| 4-Bromotoluene | 91 | 92 |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 80 | 89 |
Table 2: Coupling of Sterically Hindered Aryl Bromides [7]
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 1-Bromo-2-isopropylbenzene | 60 | 86 |
Table 3: Coupling of Heterocyclic Bromides [4][7]
| Heterocyclic Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 2-Bromothiophene | 66 | 94 |
| 3-Bromothiophene | 57 | 90 |
| 4-Bromopyridine | 0 | 47 |
From this data, it is evident that the Stille coupling often provides more consistent and higher yields, particularly with sterically hindered substrates and certain heterocyclic partners.[4][7] The Suzuki coupling, however, can be very effective, especially with electron-rich aryl bromides.
Catalytic Cycles
The catalytic cycles for both the Suzuki and Stille couplings involve three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
Caption: Catalytic cycles of Suzuki and Stille couplings.
Experimental Protocols
The following are representative experimental protocols for the Suzuki and Stille coupling of a close analog, 2-Amino-5-bromo-4-methylpyridine, which can be adapted for this compound.[8]
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)[8]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[8]
-
Potassium phosphate (K₃PO₄) (2.0 eq)[8]
-
1,4-Dioxane and water (4:1)[9]
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.[8]
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).[8]
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[4]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]
-
The crude product is then purified by column chromatography.[4]
Protocol 2: Stille Coupling
Materials:
-
This compound (1.0 eq)
-
Organostannane (e.g., tributyl(aryl)tin, 1.1 eq)[8]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[8]
-
Anhydrous solvent (e.g., Toluene or DMF)[8]
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the organostannane.[8]
-
Add the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.[8]
-
Under a positive pressure of inert gas, add the palladium catalyst.[8]
-
Heat the reaction mixture to 80-110 °C and stir vigorously.[8]
-
Monitor the reaction progress by TLC or LC-MS.[8]
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts.[4]
-
The resulting slurry is filtered through celite, and the filtrate is washed with water and brine.[4]
-
The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.[4]
Experimental Workflow
The general workflow for both coupling reactions follows a similar path from setup to purification.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice between Suzuki and Stille coupling for the functionalization of this compound depends on several factors. The Suzuki coupling is often preferred due to the low toxicity of the reagents and the ease of byproduct removal.[1][4] However, for base-sensitive substrates or when encountering difficulties with specific coupling partners, particularly sterically hindered or certain heterocyclic systems, the Stille coupling can offer a more robust and higher-yielding alternative, provided that the toxicity and purification challenges of the organotin compounds are carefully managed.[4][7] The experimental data from analogous systems suggests that Stille coupling may be more reliable for a broader range of substrates. Ultimately, the optimal choice will depend on the specific synthetic goals, the nature of the coupling partners, and the laboratory's capabilities for handling toxic reagents.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Navigating the Landscape of Bioisosteres: A Comparative Guide to Alternatives for 2-Amino-5-bromopyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, prized for its role as a versatile building block in a multitude of clinically significant molecules.[1] Among its halogenated derivatives, 2-amino-5-bromopyridine has been a workhorse, offering a reliable handle for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. However, the dynamic landscape of drug discovery continually pushes for nuanced optimization of physicochemical and pharmacological properties. This guide provides an objective comparison of viable alternatives to this compound, including its chloro and iodo analogs, as well as the bioisosteric 2-amino-5-bromopyrimidine. We present a data-driven analysis of their performance in key synthetic transformations, their impact on biological activity, and detailed experimental protocols to empower researchers in making informed decisions for their drug discovery programs.
At a Glance: Comparative Physicochemical Properties
The choice of the halogen atom or the core heterocyclic system can significantly influence a molecule's properties, affecting its reactivity, metabolic stability, and potential for forming halogen bonds.
| Property | 2-Amino-5-chloropyridine | This compound | 2-Amino-5-iodopyridine | 2-Amino-5-bromopyrimidine |
| Molecular Weight ( g/mol ) | 128.56 | 173.01 | 219.99 | 174.00 |
| LogP (calculated) | ~1.3 | ~1.5 | ~1.8 | ~0.9 |
| Reactivity Trend (Cross-Coupling) | Good | Excellent | Highest | Good |
| Cost | Generally Lowest | Moderate | Highest | Moderate |
| Key Feature | Cost-effective, readily available | Well-established reactivity | Highest reactivity, potential for halogen bonding | Modulates pKa, potential for H-bonding |
Performance in Key Synthetic Reactions: A Data-Driven Comparison
The utility of these building blocks is largely defined by their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. While direct comparative studies under identical conditions are limited, the following tables compile representative data from the literature to illustrate general reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. The reactivity of the C-X bond (where X is a halogen) is a key determinant of reaction success, with the general trend being I > Br > Cl.[2][3]
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-5-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85[4] |
| This compound | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | - | 82[5] |
| 2-Amino-5-iodopyridine | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | DMF | 80 | 2 | 95 |
| 2-Amino-5-bromopyrimidine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 24 | 78[4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity is influenced by the carbon-halogen bond strength.[6][7][8]
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-5-chloropyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 | ~80-90 (estimated) |
| This compound | Pyrrolidine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 6 | 95 |
| 2-Amino-5-iodopyridine | Aniline | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Dioxane | 100 | 12 | High (qualitative) |
| 2-Amino-5-bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ (2 mol%) / Xantphos (8 mol%) | NaOt-Bu (1.4 equiv) | Toluene | 100 | 24 | 85[9] |
Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The choice between these building blocks can have a profound impact on a compound's biological activity. The 2-aminopyridine and 2-aminopyrimidine moieties are prevalent in kinase inhibitors, where they often act as hinge-binders, mimicking the adenine core of ATP.[10][11]
-
Halogen Substitution: The nature of the halogen at the 5-position can influence binding affinity and selectivity. The increasing size and polarizability (I > Br > Cl) can lead to beneficial interactions with the protein target, including halogen bonding. However, this can also impact metabolic stability and off-target effects.
-
Pyridine vs. Pyrimidine Core: The replacement of the pyridine core with a pyrimidine (a bioisosteric replacement) introduces an additional nitrogen atom. This can alter the molecule's hydrogen bonding capacity, pKa, and overall electronic properties, potentially leading to improved potency, selectivity, or pharmacokinetic profiles. For instance, in the development of CDK/HDAC dual inhibitors, both 2-aminopyridine and 2-aminopyrimidine cores were explored, leading to potent compounds from both series.[10]
A specific example is the development of a series of pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors. The initial lead compound containing a 2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidine core showed broad activity. Modification of the 2-amino substituent and the 6-phenyl group led to analogs with improved potency and selectivity. For instance, replacement of the 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective FGFr tyrosine kinase inhibitor with an IC50 of 0.060 µM.[11]
Applications in Drug Synthesis
The practical utility of these building blocks is best illustrated by their incorporation into marketed drugs and clinical candidates.
-
2-Amino-5-chloropyridine: This is a key intermediate in the synthesis of Zopiclone , a nonbenzodiazepine hypnotic agent used for the treatment of insomnia. The synthesis involves the condensation of 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic acid anhydride.[2][12]
-
2-Amino-5-bromopyrimidine: This building block is crucial for the synthesis of Macitentan , a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. The synthesis involves the coupling of a sulfamide side chain with 2-amino-5-bromopyrimidine.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Halo-5-aminopyridines
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-halo-5-aminopyridines with arylboronic acids.
Materials:
-
2-Halo-5-aminopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the 2-halo-5-aminopyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of 2-Halo-5-aminopyridines
This protocol provides a general method for the Buchwald-Hartwig amination of 2-halo-5-aminopyridines.
Materials:
-
2-Halo-5-aminopyridine (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.08 eq)
-
NaOt-Bu (1.4 eq)
-
Toluene (anhydrous and degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and Xantphos to an oven-dried Schlenk flask.
-
Add the 2-halo-5-aminopyridine, amine, and NaOt-Bu.
-
Add the anhydrous and degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Concepts
Decision Framework for Building Block Selection
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. routledge.com [routledge.com]
- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Quantitative Analysis of 2-Amino-5-bromopyridine in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like 2-Amino-5-bromopyridine in a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides an objective comparison of common analytical techniques for this purpose, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the complexity of the reaction matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques, with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy emerging as a powerful alternative.
Table 1: Comparison of Quantitative Performance Data for Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (¹H-qNMR) |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.002 - 0.01 µg/mL | ~5 µM |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.01 - 0.04 µg/mL | ~20 µM |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98.5 - 101.5% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.5% |
| Analysis Time | 5 - 15 minutes | 15 - 30 minutes | ~10 minutes per sample |
| Sample Preparation | Simple dilution | Derivatization often required | Simple dilution with internal standard |
| Strengths | Robust, widely available, good precision | High sensitivity and selectivity | No reference standard of the analyte needed for purity assessment, non-destructive |
| Weaknesses | Moderate sensitivity | Sample derivatization can be complex | Lower sensitivity compared to chromatographic methods |
Note: The quantitative data for HPLC is based on a validated method for the structurally similar compound 2-Amino-5-bromo-4-methylpyridine.[1] The data for GC-MS and qNMR are typical performance characteristics for the analysis of aromatic amines and related small molecules.[2][3][4][5]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound.[1][6] A reversed-phase method is typically employed.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Accurately weigh a small aliquot of the reaction mixture.
-
Dissolve and dilute the sample with a 50:50 mixture of acetonitrile and water to a known volume in a volumetric flask.[1]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
System Suitability:
-
Inject a standard solution of this compound five times.
-
The relative standard deviation (RSD) for the peak area should be not more than 2.0%.[1]
-
The tailing factor for the main peak should be between 0.8 and 1.5.[1]
-
The number of theoretical plates should be not less than 2000.[1]
Quantification:
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the prepared sample solution and determine the concentration from the calibration curve.
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of volatile and thermally stable compounds. For polar compounds like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[1][6]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).[6]
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[6]
-
Injector: Split/splitless inlet, typically at 250 °C.[6]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[6]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program starts at 100 °C, holds for 2 minutes, then ramps up to 280 °C at 10 °C/min, and holds for 5 minutes.[4]
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.
Sample Preparation (with Derivatization):
-
Take a known volume of the reaction mixture and perform a liquid-liquid extraction if necessary to isolate the analytes from non-volatile components.
-
Evaporate the solvent.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) and a suitable solvent (e.g., acetonitrile).
-
Heat the mixture to complete the derivatization reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
¹H-qNMR is a primary analytical method that allows for the quantification of a substance without the need for a reference standard of the analyte itself. Quantification is achieved by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard.[3][7]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).[6]
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A certified reference material with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A simple 1D proton pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure full relaxation.
-
Number of Scans (ns): Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or higher).
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
Data Processing and Quantification:
-
Acquire the ¹H NMR spectrum.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved proton signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (MWᵢₛ / MWₓ) * (mᵢₛ / mₓ) * Pᵢₛ
Where:
-
Cₓ = Purity or concentration of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
ₓ = analyte (this compound)
-
ᵢₛ = internal standard
-
Caption: Workflow for the quantitative analysis of this compound by qNMR.
Conclusion
The choice of analytical method for the quantitative analysis of this compound in a reaction mixture is a balance between the required analytical performance and practical considerations.
-
HPLC with UV detection is a reliable and robust method suitable for most routine analyses, offering good precision and accuracy with straightforward sample preparation.
-
GC-MS provides superior sensitivity and selectivity, which is advantageous for trace-level quantification, but the need for derivatization adds complexity to the sample preparation process.
-
¹H-qNMR is an excellent primary method for accurate quantification without the need for a specific reference standard of the analyte, making it particularly useful for purity assessments and for reaction mixtures where an analytical standard may not be available. However, its sensitivity is lower than that of chromatographic techniques.
For most applications in a drug development setting, HPLC is often the method of choice due to its balance of performance, ease of use, and robustness. However, for more demanding applications requiring higher sensitivity or for orthogonal validation, GC-MS or qNMR are powerful alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholars.direct [scholars.direct]
- 6. benchchem.com [benchchem.com]
- 7. frontiersin.org [frontiersin.org]
A Researcher's Guide to Assessing the Purity of Commercial 2-Amino-5-bromopyridine
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In the synthesis of novel therapeutics and other advanced materials, the quality of starting materials like 2-Amino-5-bromopyridine directly influences reaction outcomes, yield, and the safety profile of the final product. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial this compound, complete with experimental protocols and data presentation to aid in the selection of high-quality reagents.
The presence of impurities in this compound, a key building block in the synthesis of various pharmaceuticals, can lead to the formation of unwanted by-products, complicate purification processes, and potentially introduce toxic components into the final active pharmaceutical ingredient (API).[1] Therefore, rigorous purity assessment is a critical step in the procurement and utilization of this essential chemical intermediate. Commercial grades of this compound are typically available in purities of 97%, 98%, and 99%.[2]
Comparative Analysis of Purity Assessment Techniques
A multi-faceted analytical approach is often employed to gain a comprehensive understanding of a compound's purity profile.[3] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis, offering high resolution and sensitivity.[1] However, other methods such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) provide complementary and valuable information.
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[3] | Requires reference standards for impurity identification and quantification. | Primary method for quantitative purity determination and impurity profiling.[4] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for analyzing volatile and thermally stable compounds.[1] | May require derivatization for polar compounds like this compound to improve volatility.[3] | Analysis of volatile organic impurities and residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR). | Absolute quantification without the need for specific impurity reference standards, provides structural information on impurities.[1] | Lower sensitivity compared to chromatographic methods.[1] | Structural confirmation and quantification of major components and significant impurities. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can determine the total molar purity of high-purity crystalline substances without impurity standards.[1] | Requires the sample to be crystalline and thermally stable upon melting.[1] | Determination of absolute purity for highly pure, crystalline samples. |
| Melting Point | The temperature at which a solid turns into a liquid. | Simple and rapid preliminary check of purity. | Impurities typically depress and broaden the melting range. Not quantitative. | A general indicator of purity. A sharp melting point range is indicative of high purity. The literature melting point is 133-138 °C. |
Experimental Protocols
Detailed and validated analytical methods are crucial for obtaining reliable purity data. Below are representative protocols for the key techniques discussed.
1. High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for a similar compound, 2-Amino-5-bromo-3-methylpyridine, and is suitable for the analysis of this compound.[5]
-
Instrumentation: HPLC system equipped with a UV detector.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier like phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[3]
-
System Suitability: Inject a standard solution multiple times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5, and the number of theoretical plates should be not less than 2000.[1]
-
Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method.[1]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[3]
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[3]
-
Injector: Split/splitless inlet, typically at 250 °C.[3]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[3]
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.[3]
-
Mass Spectrometer: Operated in electron ionization (EI) mode.[3]
-
Sample Preparation: Dissolve the sample in a volatile solvent. Derivatization with a silylating agent may be necessary to improve volatility.[3]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).[3]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or another suitable deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
4. Differential Scanning Calorimetry (DSC)
-
Instrumentation: DSC instrument.[3]
-
Sample Preparation: A small, accurately weighed amount of the crystalline sample is placed in an aluminum pan.[3]
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is recorded as a function of temperature. The purity is determined from the shape of the melting peak using the van't Hoff equation.[1]
Visualizing the Analytical Workflow
A logical workflow is essential for the comprehensive assessment of this compound purity.
References
Unveiling the Biological Potential: A Comparative Analysis of 2-Amino-5-bromopyridine Derivatives
For Immediate Release
In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of heterocyclic scaffolds, 2-Amino-5-bromopyridine has emerged as a versatile building block for the development of compounds with diverse biological activities. This guide offers a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of this compound derivatives, supported by experimental data from various studies. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further exploration and drug discovery endeavors.
Comparative Biological Efficacy: A Tabular Overview
Anticancer Activity
The anticancer potential of pyridine and pyrimidine derivatives has been a significant area of investigation. The data below, primarily from studies on pyrimido[4,5-d]pyrimidine derivatives synthesized from a 2-amino-5-bromo-4-methylpyridine precursor, showcases their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative A | Breast (MCF-7) | 5.2[1] |
| Lung (A549) | 7.8[1] | |
| Colon (HT-29) | 6.5[1] | |
| Derivative B | Breast (MCF-7) | 3.1[1] |
| Lung (A549) | 4.9[1] | |
| Colon (HT-29) | 4.2[1] |
Note: The specific structures of "Derivative A" and "Derivative B" are based on the pyrimido[4,5-d]pyrimidine scaffold derived from 2-Amino-5-bromo-4-methylpyridine.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have shown promise in this area. The following table presents the antimicrobial activity of 2-aminopyridine derivatives, evaluated by the zone of inhibition against various bacterial strains.
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |
| Compound 2c | Bacillus subtilis ATCC6633 | 13.00 ± 0.00[2] |
| Listeria monocytogenes ATCC 15313 | 12.33 ± 0.57[2] | |
| Bacillus cereus ATCC 10876 | 11.33 ± 0.57[2] | |
| Staphylococcus aureus ATCC25923 | 9.66 ± 0.57[2] | |
| Micrococcus luteus ATCC 4698 | 8.66 ± 0.57[2] |
Note: Compound 2c is a 2-aminopyridine derivative. The study also reported its Minimum Inhibitory Concentration (MIC) against S. aureus and B. subtilis to be 0.039 ± 0.000 µg·mL⁻¹.[2]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory potential of pyridine derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO). The data below illustrates the NO inhibitory activity of a polypeptide derived from chicken feather meal as a reference for anti-inflammatory evaluation.
| Compound/Fraction | Concentration | NO Production Inhibition (%) |
| <0.65 kDa fraction | 3.6 ± 0.3 µg/mL (IC50) | 50[3] |
| SNPSVAGVR peptide | 55.2 ± 0.2 µM (IC50) | 50[3] |
Note: This data is provided as a reference for typical anti-inflammatory assay results. Specific data for this compound derivatives' NO inhibition was not available in the searched literature.
Key Experimental Protocols
To ensure the reproducibility and validity of the presented findings, detailed methodologies for the key experiments are outlined below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Seeding of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.
-
Compound Application: A known concentration of the test compound is added to each well.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Griess Assay for Nitric Oxide Inhibitory Activity
The Griess assay is a common method for measuring nitrite concentration, an indicator of nitric oxide production.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: The mixture is incubated at room temperature to allow for color development, and the absorbance is measured at 540 nm. The amount of nitrite is determined from a standard curve.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways.
Anticancer Mechanisms
Many pyridine and pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
HDAC (Histone Deacetylase): HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in tumor cells by altering the acetylation state of histones and other proteins.
Caption: Potential anticancer mechanisms of this compound derivatives.
Anti-inflammatory Mechanism
The anti-inflammatory effects of these compounds are often linked to the inhibition of enzymes involved in the inflammatory cascade, such as:
-
COX-2 (Cyclooxygenase-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.
-
iNOS (Inducible Nitric Oxide Synthase): An enzyme that produces large amounts of nitric oxide, a pro-inflammatory molecule.
Caption: Inhibition of inflammatory pathways by this compound derivatives.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of this compound derivatives is depicted below.
Caption: General workflow for synthesizing and evaluating this compound derivatives.
References
A Comparative Guide to the Synthetic Methodologies of 2-Amino-5-bromopyridine
Audience: Researchers, scientists, and drug development professionals.
2-Amino-5-bromopyridine is a critical intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its structure, featuring an amino group and a bromine atom on a pyridine ring, offers significant versatility for further chemical transformations, including cross-coupling reactions and nucleophilic substitutions.[1] The primary challenge in its synthesis is the regioselective introduction of the bromine atom at the C-5 position of the 2-aminopyridine precursor, as the activating amino group directs electrophilic substitution to both the C-3 and C-5 positions.[3] This guide provides a comparative analysis of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to inform methodology selection.
Comparative Analysis of Synthetic Methods
The synthesis of this compound is predominantly achieved through three main strategies starting from 2-aminopyridine: direct bromination, a multi-step protection-bromination-deprotection sequence, and an alternative route involving the reduction of a nitro-precursor. Each method presents a unique balance of yield, selectivity, cost, and operational complexity.
| Parameter | Method 1: Direct Bromination with Br₂/Acetic Acid | Method 2: Direct Bromination with NBS | Method 3: Direct Bromination with PTAT | Method 4: N-Acylation, Bromination, Hydrolysis | Method 5: Reduction of 5-bromo-2-nitropyridine |
| Starting Material | 2-Aminopyridine | 2-Aminopyridine | 2-Aminopyridine | 2-Aminopyridine | 5-Bromo-2-nitropyridine |
| Key Reagents | Br₂, Acetic Acid | N-Bromosuccinimide (NBS) | Phenyltrimethylammonium Tribromide (PTAT) | Acetic anhydride, Br₂, NaOH | Pd/C, B₂(OH)₄, H₂O |
| Solvent | Acetic Acid | DMF or Acetone | Chloroform or Dichloromethane | (Stepwise) | Acetonitrile |
| Reaction Temp. | < 20°C (addition) | 0 - 20°C | 20 - 50°C | Reflux, 45-55°C, Room Temp. (Stepwise) | 50°C |
| Reaction Time | ~1 hour (addition) | 8 - 10 hours | 1 - 3 hours | Several hours (multi-step) | 24 hours |
| Reported Yield | 62–67%[4] | Up to 95%[3][5] | 75–81%[3][6] | ~66.5%[7] | 99%[8] |
| Selectivity | Forms 2-amino-3,5-dibromopyridine byproduct[4] | High selectivity for 5-bromo isomer[9][10] | High selectivity, avoids 3-bromo byproduct[3][6] | High regioselectivity due to protecting group[3] | Highly selective reduction |
| Advantages | Simple, one-pot reaction. | High yield, mild conditions, cleaner reaction profile.[9] | Mild conditions, stable reagent, good yield.[3][6] | Excellent regioselectivity.[3] | Excellent yield.[8] |
| Disadvantages | Moderate yield, byproduct formation requires purification.[4] | Over-bromination is a potential side reaction.[3] | Requires synthesis of the specific brominating agent.[3] | Multi-step process increases time and labor.[3] | Starting material is less common and potentially more expensive. |
Experimental Protocols
Method 1: Direct Bromination with Bromine in Acetic Acid This protocol is adapted from Organic Syntheses.[4]
-
Preparation: In a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 ml of acetic acid.
-
Bromination: Cool the solution to below 20°C in an ice bath. Over a period of 1 hour, add a solution of 480 g (3.0 moles) of bromine dissolved in 300 ml of acetic acid dropwise with vigorous stirring.
-
Work-up: The precipitated product, contaminated with some 2-amino-3,5-dibromopyridine, is collected by filtration.
-
Purification: Wash the collected solid with water until the washings are free of ionic bromide, then dry at 110°C. The 2-amino-3,5-dibromopyridine is removed by washing with three 500-ml portions of hot petroleum ether (b.p. 60–80°). The final yield of this compound is 320–347 g (62–67%).[4]
Method 2: Direct Bromination with N-Bromosuccinimide (NBS) This protocol is based on a method for a structurally similar compound, 2-amino-5-bromo-4-methylpyridine, and demonstrates high selectivity.[9][10]
-
Preparation: Dissolve 2-aminopyridine in N,N-Dimethylformamide (DMF) in a three-neck round-bottom flask and cool the solution in an ice bath.
-
Bromination: Prepare a solution of N-Bromosuccinimide (NBS) (1.0 molar equivalent) in DMF. Add the NBS solution dropwise to the cooled 2-aminopyridine solution. Allow the reaction to proceed at 20°C for 8-10 hours.
-
Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water, which will result in the formation of a solid precipitate.
-
Purification: Filter the solid and wash it thoroughly with water. The dried solid can be further washed with acetonitrile to obtain the purified product. A reported yield for a similar synthesis is approximately 80%.[9][10] One study using NBS in acetone reported a yield of 95.0%.[3][5]
Method 3: Direct Bromination with Phenyltrimethylammonium Tribromide (PTAT) This protocol is adapted from a patented method.[6][11]
-
Preparation: Add 9.4g (0.1 mol) of 2-aminopyridine, 37.6g (0.1 mol) of phenyltrimethylammonium tribromide, and 300ml of chloroform into a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser.
-
Reaction: Stir the mixture at 25-30°C for 2 hours.
-
Work-up: Wash the reaction mixture with a saturated sodium chloride solution. Separate the organic layer.
-
Purification: Wash the organic phase with water, dry with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting oil is cooled with ice water, and water is added to precipitate a solid. The crude product is recrystallized from benzene, filtered, and dried to obtain the final product with a yield of 75-78%.[6][11]
Method 4: N-Acylation, Bromination, and Hydrolysis This protocol describes a three-step synthesis to ensure high regioselectivity.[3][7][12]
-
N-Acylation: The amino group of 2-aminopyridine is first protected by acylation with acetic anhydride to form 2-acetamidopyridine.[3] In a typical procedure, 2-aminopyridine and acetic anhydride (molar ratio 1:1.6) are refluxed until the reaction is complete.[7][12]
-
Bromination: The protected intermediate, 2-acetamidopyridine, is then subjected to bromination. After cooling the reaction mixture to 20-25°C, liquid bromine (1.1 molar equivalents) is added dropwise, and the reaction is maintained at 45-55°C for 2-3 hours.[7][12]
-
Hydrolysis: The final step involves the removal of the acetyl protecting group. Water is added to the system, followed by a sodium hydroxide solution (e.g., 40-50%) to induce precipitation and hydrolyze the amide, yielding the final product, this compound.[3][7][12] The overall reported yield for this multi-step process is around 66.5%.[7]
Synthetic Pathways Overview
The following diagram illustrates the primary synthetic routes for producing this compound.
Caption: Synthetic routes to this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1072-97-5 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ijssst.info [ijssst.info]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 1072-97-5 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 12. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-5-bromopyridine
Essential safety protocols and operational guidance for the handling and disposal of 2-Amino-5-bromopyridine are critical for ensuring a safe laboratory environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to mitigate risks and maintain the integrity of their work. Adherence to these guidelines is paramount when working with this chemical intermediate.
This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal protocols are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[1][3]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[4]
-
Body Protection: A laboratory coat must be worn to prevent skin contact.[1][3]
-
Respiratory Protection: In situations where dust generation is likely, a NIOSH-approved N95 dust mask or a respirator is required.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety data for this compound.
| Property | Value |
| CAS Number | 1072-97-5 |
| Molecular Formula | C₅H₅BrN₂ |
| Molecular Weight | 173.01 g/mol [5] |
| Melting Point | 133-138 °C |
| Hazard Statements | H302, H315, H319, H335[1] |
| GHS Pictogram | Irritant |
| Signal Word | Warning |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental success.
1.0 Preparation: 1.1 Ensure that a designated well-ventilated area, preferably a fume hood, is used for all handling procedures.[3] 1.2 Verify that an eyewash station and a safety shower are readily accessible.[1] 1.3 Assemble all necessary PPE and ensure it is in good condition. 1.4 Prepare all required equipment and reagents before handling the compound.
2.0 Handling: 2.1 Avoid generating dust when weighing or transferring the solid material.[4] Use a dedicated brush and dustpan for any loose powder.[4] 2.2 Keep the container tightly closed when not in use.[1][2] 2.3 Avoid direct contact with skin, eyes, and clothing.[6] 2.4 Do not eat, drink, or smoke in the handling area.[1]
3.0 Storage: 3.1 Store this compound in a cool, dry, and well-ventilated area.[3][6] A recommended storage temperature is between 2-8°C to maintain long-term stability.[3] 3.2 Keep the compound in a tightly sealed, opaque or amber-colored container to protect it from moisture and light.[3] 3.3 Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]
Disposal Plan: Safe Waste Management
Proper disposal of this compound and its contaminated materials is a critical step in the laboratory workflow to ensure environmental and personnel safety.
1.0 Waste Segregation and Collection: 1.1 Designate a specific, clearly labeled hazardous waste container for this compound waste.[4] The container should be made of a compatible material, such as polyethylene, and have a secure lid.[4] 1.2 The label should read "Hazardous Waste" and include the chemical name "this compound".[4] 1.3 Place all solid waste, including contaminated weighing paper, gloves, and paper towels, into the designated container.[4]
2.0 Waste Storage: 2.1 Securely seal the hazardous waste container.[4] 2.2 Store the sealed container in a designated, well-ventilated waste accumulation area.[4] 2.3 This storage area should be clearly marked and away from incompatible materials.[4]
3.0 Final Disposal: 3.1 Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[4] 3.2 All disposal procedures must comply with local, state, and federal regulations.[1][4] Do not dispose of this chemical in regular trash or down the sanitary sewer.[4]
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing.[1] If eye irritation persists, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Call a poison center or doctor if you feel unwell.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
